Product packaging for 7-Amino-4-(methoxymethyl)-2H-chromen-2-one(Cat. No.:CAS No. 175205-10-4)

7-Amino-4-(methoxymethyl)-2H-chromen-2-one

Cat. No.: B062298
CAS No.: 175205-10-4
M. Wt: 205.21 g/mol
InChI Key: QZZLLHOMMCKWIQ-UHFFFAOYSA-N
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Description

7-Amino-4-(methoxymethyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO3 B062298 7-Amino-4-(methoxymethyl)-2H-chromen-2-one CAS No. 175205-10-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-amino-4-(methoxymethyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-6-7-4-11(13)15-10-5-8(12)2-3-9(7)10/h2-5H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZLLHOMMCKWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)OC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334025
Record name 7-Amino-4-(methoxymethyl)-2H-chromen-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-10-4
Record name 7-Amino-4-(methoxymethyl)-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Amino-4-(methoxymethyl)-2H-chromen-2-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Amino-4-(methoxymethyl)-2H-chromen-2-one

Authored by: A Senior Application Scientist

Abstract and Core Tenets

This compound is a key heterocyclic compound belonging to the aminocoumarin class. These molecules are renowned for their intrinsic fluorescence, making them foundational scaffolds in the development of fluorogenic probes for biochemical and cellular analysis. The core utility of this specific derivative lies in its 7-amino group, a versatile nucleophile for conjugation, and the 4-methoxymethyl substituent, which modulates solubility and steric properties. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, spectroscopic behavior, and a validated protocol for its application in enzyme kinetics, designed for researchers and drug development professionals. The narrative is built on the principles of mechanistic causality and self-validating experimental design, ensuring both theoretical understanding and practical reliability.

Core Physicochemical and Structural Properties

The fundamental identity and characteristics of this compound are summarized below. These data points are critical for experimental design, from calculating molar concentrations to predicting solubility behavior.

PropertyValueSource
IUPAC Name 7-amino-4-(methoxymethyl)chromen-2-onePubChem[1]
Synonyms 7-Amino-4-(methoxymethyl)coumarinPubChem, Matrix Scientific[1][2]
CAS Number 175205-10-4PubChem, Matrix Scientific[1][2]
Molecular Formula C₁₁H₁₁NO₃PubChem[1]
Molecular Weight 205.21 g/mol PubChem, Sunway Pharm Ltd[1][3]
Melting Point 182-183 °CMatrix Scientific[2]
Appearance Inferred to be a pale yellow to white crystalline solidGeneral knowledge on coumarins[4]
Chemical Structure

The structure features a benzopyrone (chromen-2-one) core, which is the fundamental chromophore. The electron-donating amino group at the 7-position and the lactone carbonyl group create a powerful intramolecular charge transfer (ICT) system upon photoexcitation, which is the origin of its strong fluorescence.

Caption: Chemical structure of this compound.

Solubility and Stability Profile
  • Solubility : While specific quantitative data is not readily published, its solubility profile can be expertly inferred from related aminocoumarin structures. It is expected to be sparingly soluble in water but readily soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[4][5] This is crucial for preparing stock solutions for biological assays.

  • Stability : The compound is stable under standard laboratory conditions.[6] It should be stored sealed, protected from light (as many fluorescent molecules are susceptible to photobleaching), and in a dry environment at room temperature.[3] Long-term storage in solution, especially at high pH, should be avoided to prevent potential hydrolysis of the lactone ring.

Synthesis and Purification

The synthesis of 7-aminocoumarins is well-established, typically involving a variation of the Pechmann condensation to form the coumarin core, followed by functional group interconversion.[7][8] A plausible and efficient pathway for this compound is outlined below.

Synthetic Workflow Overview

The synthesis initiates with the protection of 3-aminophenol, followed by a Pechmann condensation with a β-ketoester to construct the substituted coumarin ring system. The final step involves deprotection to reveal the vital 7-amino group.

synthesis_workflow start Start: 3-Aminophenol protect Step 1: N-Protection (e.g., Acetic Anhydride) start->protect Protect Amino Group condense Step 2: Pechmann Condensation (with Methyl 4-methoxyacetoacetate) protect->condense Protected Intermediate cyclize Catalyst: H₂SO₄ or Amberlyst-15 condense->cyclize deprotect Step 3: Deprotection (Acidic Hydrolysis) condense->deprotect Form Coumarin Core purify Purification (Recrystallization/Chromatography) deprotect->purify Reveal Amino Group product Final Product: This compound purify->product

Caption: Plausible synthetic workflow for the target aminocoumarin.

Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative example based on established chemical principles.[7][9] All work should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

  • Step 1: N-Acetylation of 3-Aminophenol

    • Dissolve 3-aminophenol (1.0 eq) in glacial acetic acid.

    • Slowly add acetic anhydride (1.1 eq) while stirring in an ice bath.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Pour the reaction mixture into ice-cold water to precipitate the N-(3-hydroxyphenyl)acetamide product. Filter, wash with water, and dry.

  • Step 2: Pechmann Condensation

    • To a flask, add the dried N-(3-hydroxyphenyl)acetamide (1.0 eq) and methyl 4-methoxyacetoacetate (1.1 eq).

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (3-4 eq) with vigorous stirring, ensuring the temperature does not exceed 10 °C.

    • After the addition, allow the mixture to stir at room temperature for 12-18 hours.

    • Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is 7-acetamido-4-(methoxymethyl)-2H-chromen-2-one.

    • Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then wash with a cold sodium bicarbonate solution. Dry the crude product.

  • Step 3: Deacetylation

    • Suspend the crude 7-acetamido intermediate in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

    • Reflux the mixture for 4-6 hours until TLC analysis indicates complete conversion.

    • Cool the reaction mixture and neutralize carefully with a saturated sodium bicarbonate solution.

    • The product, this compound, will precipitate. Filter, wash with water, and dry.

  • Step 4: Purification

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the pure compound. Purity should be confirmed by HPLC and characterized by ¹H NMR and Mass Spectrometry.

Spectroscopic Profile and Core Applications

The defining characteristic of this molecule is its fluorescence, which makes it a premier tool for developing "turn-on" reporters for biological events.

Fluorescence Mechanism and Properties

Upon absorption of a photon (excitation), the 7-aminocoumarin scaffold undergoes an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing carbonyl of the lactone ring. This excited state relaxes by emitting a photon (fluorescence) at a longer wavelength, typically in the blue-to-green region of the spectrum.

While specific high-resolution spectra for this exact molecule are not in the public record, its properties will be nearly identical to the extensively characterized and widely used fluorophore, 7-Amino-4-methylcoumarin (AMC).[5][10][11] The replacement of a methyl group with a methoxymethyl group at the 4-position induces only minor solvatochromic shifts and does not fundamentally alter the fluorophore.

Spectral PropertyRepresentative Value (in Ethanol)Source (Reference to AMC)
Excitation Maximum (λex) ~350-365 nmMedchemExpress, Sigma-Aldrich[5][12]
Emission Maximum (λem) ~440-450 nmMedchemExpress, Sigma-Aldrich, Cayman Chemical[5][10][12]
Appearance Bright blue fluorescenceAAT Bioquest[11]
Principle Application: Fluorogenic Enzyme Substrates

The primary application for this molecule is as a reporter group for designing fluorogenic substrates, particularly for proteases and other hydrolases.[5][12]

The Causality of Signal Generation:

  • Conjugation & Quenching: A peptide sequence specific to a target enzyme is synthesized and covalently attached to the 7-amino group of the coumarin via an amide bond. This conjugation effectively quenches the coumarin's fluorescence. The lone pair of electrons on the amino nitrogen, which is essential for the ICT process, is now delocalized into the new amide bond, disrupting the fluorophore's efficiency.

  • Enzymatic Cleavage & Signal Restoration: In the presence of the target enzyme, the amide bond is hydrolyzed.

  • Release & Fluorescence: This cleavage releases the free this compound. With its amino group restored, the efficient ICT mechanism is re-established, resulting in a strong, quantifiable fluorescent signal directly proportional to enzyme activity.

enzyme_assay cluster_workflow Fluorogenic Assay Principle Substrate Peptide-CO-NH-Coumarin (Substrate) Fluorescence Quenched Enzyme Target Protease Substrate->Enzyme Enzymatic Hydrolysis Products Cleaved Peptide + H₂N-Coumarin Strong Fluorescence Enzyme->Products Release

Caption: Principle of a "turn-on" fluorogenic enzyme assay.

Field Application: Fluorogenic Protease Assay Protocol

This protocol provides a self-validating system for measuring the activity of a generic serine protease (e.g., Trypsin) using a custom substrate derived from this compound.

Materials
  • Substrate: Z-Arg-Arg-NH-Coumarin (where Coumarin is this compound). Stock at 10 mM in DMSO.

  • Enzyme: Trypsin. Stock at 1 mg/mL in 1 mM HCl.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.

  • Inhibitor (for control): Aprotinin (a known trypsin inhibitor).

  • Standard: Free this compound. Stock at 1 mM in DMSO.

  • Hardware: 96-well black microplate, fluorescence plate reader (λex=360 nm, λem=450 nm).

Step-by-Step Methodology
  • Prepare Standard Curve (Self-Validating Quantitation):

    • Perform serial dilutions of the 1 mM free coumarin standard in Assay Buffer to create concentrations from 10 µM to 0 µM.

    • Add 100 µL of each standard concentration to wells in triplicate.

    • Read the fluorescence. This curve allows for the conversion of arbitrary fluorescence units (RFU) into moles of product formed.

  • Set Up Assay Reactions:

    • In separate wells of the 96-well plate, prepare the following reactions (100 µL final volume), in triplicate:

      • Enzyme Reaction: 88 µL Assay Buffer + 2 µL Trypsin working solution + 10 µL Substrate stock.

      • No-Enzyme Control: 90 µL Assay Buffer + 10 µL Substrate stock. (Trustworthiness check: ensures substrate does not spontaneously hydrolyze).

      • Inhibitor Control: 86 µL Assay Buffer + 2 µL Aprotinin solution + 2 µL Trypsin working solution (pre-incubate for 10 min) + 10 µL Substrate stock. (Trustworthiness check: ensures activity is specific to the target enzyme).

  • Kinetic Measurement:

    • Initiate the reaction by adding the substrate to all wells.

    • Immediately place the plate in a fluorescence reader pre-heated to 37 °C.

    • Measure fluorescence intensity every 60 seconds for 30 minutes.

  • Data Analysis:

    • For each time point, subtract the average RFU of the "No-Enzyme Control" from all other readings.

    • Plot RFU vs. Time for the "Enzyme Reaction." The initial linear portion of this curve represents the reaction rate (V₀) in RFU/min.

    • Convert V₀ (RFU/min) to a molar rate (µmol/min) using the slope of the standard curve.

    • Confirm that the "Inhibitor Control" shows minimal to no increase in fluorescence, validating the assay's specificity.

Safety, Handling, and Storage

Proper handling is paramount for researcher safety and data integrity.

GHS Hazard Information
PictogramCodeHazard StatementSource
alt text
H315Causes skin irritationPubChem[1]
alt text
H319Causes serious eye irritationPubChem[1]
alt text
H335May cause respiratory irritationPubChem[1]
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves when handling the solid compound or its solutions.[1]

  • Handling: Handle in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[3] For long-term preservation, storage under an inert atmosphere (e.g., Argon) is recommended.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

An In-depth Technical Guide to the Synthesis of 7-Amino-4-(methoxymethyl)coumarin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The coumarin scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and unique photophysical properties. Among the vast family of coumarin derivatives, 7-Amino-4-(methoxymethyl)coumarin stands out as a valuable building block in the development of fluorescent probes, bioactive molecules, and pharmaceutical agents. Its structure, featuring an electron-donating amino group at the 7-position and a methoxymethyl substituent at the 4-position, imparts favorable characteristics such as enhanced fluorescence quantum yields and opportunities for further structural modifications.

This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to 7-Amino-4-(methoxymethyl)coumarin. As a Senior Application Scientist, my objective is not merely to present a series of steps, but to elucidate the underlying chemical principles, the rationale behind the choice of reagents and conditions, and to provide a self-validating protocol for researchers, scientists, and professionals in drug development. The synthesis is presented as a multi-step process, beginning with the construction of the coumarin core via the Pechmann condensation, followed by strategic functional group manipulations to arrive at the target compound.

Synthetic Strategy Overview

The synthesis of 7-Amino-4-(methoxymethyl)coumarin is most effectively approached through a three-stage process. This strategy leverages common and well-established reactions in heterocyclic chemistry, ensuring reproducibility and scalability. The overall workflow is depicted below.

G cluster_0 Stage 1: Pechmann Condensation cluster_1 Stage 2: Methoxymethylation cluster_2 Stage 3: Amination (Smiles Rearrangement) start Resorcinol + Ethyl 4-chloroacetoacetate intermediate1 4-(Chloromethyl)-7-hydroxycoumarin start->intermediate1 H₂SO₄ intermediate2 4-(Methoxymethyl)-7-hydroxycoumarin intermediate1->intermediate2 NaOCH₃, MeOH final_product 7-Amino-4-(methoxymethyl)coumarin intermediate2->final_product 1. α-Bromoacetamide derivative, Cs₂CO₃ 2. Hydrolysis

Caption: Overall synthetic workflow for 7-Amino-4-(methoxymethyl)coumarin.

Stage 1: Synthesis of 4-(Chloromethyl)-7-hydroxycoumarin via Pechmann Condensation

The initial step involves the construction of the coumarin core using the Pechmann condensation, a classic and reliable method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[1]

Mechanism and Rationale

The Pechmann condensation is catalyzed by a strong acid, typically concentrated sulfuric acid, which serves multiple roles in the reaction mechanism.[1] The reaction between resorcinol and ethyl 4-chloroacetoacetate proceeds through several key steps:

  • Transesterification: The hydroxyl group of resorcinol attacks the protonated carbonyl of the ethyl 4-chloroacetoacetate, leading to a transesterification reaction.

  • Intramolecular Hydroxyalkylation: The activated aromatic ring of resorcinol then undergoes an intramolecular electrophilic attack on the ketone carbonyl of the β-ketoester portion.

  • Dehydration: The resulting tertiary alcohol is protonated by the strong acid and subsequently eliminated as water to form an endocyclic double bond, leading to the formation of the coumarin ring system.

The use of concentrated sulfuric acid is crucial as it acts as both a catalyst and a dehydrating agent, driving the reaction towards the formation of the final product.[2] The reaction is typically performed at or below room temperature to control the exothermic nature of the reaction and minimize the formation of sulfonated byproducts.[2]

Pechmann_Mechanism cluster_reactants Reactants Resorcinol Resorcinol Transesterification Transesterification Resorcinol->Transesterification Ethyl_4_chloroacetoacetate Ethyl_4_chloroacetoacetate Protonation Protonation of β-ketoester Ethyl_4_chloroacetoacetate->Protonation Protonation->Transesterification Cyclization Intramolecular Hydroxyalkylation Transesterification->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 4-(Chloromethyl)-7- hydroxycoumarin Dehydration->Product Smiles_Rearrangement cluster_steps Smiles Rearrangement for Amination Start 4-(Methoxymethyl)-7- hydroxycoumarin Alkylation O-Alkylation with α-bromoacetamide Start->Alkylation Rearrangement Intramolecular O → N Rearrangement Alkylation->Rearrangement Hydrolysis Amide Hydrolysis Rearrangement->Hydrolysis Product 7-Amino-4-(methoxymethyl) -coumarin Hydrolysis->Product

References

Spectral Properties of 7-Aminocoumarins: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of 7-Amino-4-methylcoumarin as a Model Fluorophore and Insights into the Effects of 4-Position Substitution

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminocoumarins are a cornerstone class of fluorescent molecules, prized for their bright emission, environmental sensitivity, and utility as probes and labels in biological and materials science. This technical guide provides a comprehensive overview of the spectral properties of 7-aminocoumarins, with a detailed focus on the widely-used derivative, 7-Amino-4-methylcoumarin (AMC). We explore the fundamental principles governing its absorbance and fluorescence characteristics, the profound influence of the solvent environment (solvatochromism), and the impact of pH on its emissive properties. While specific experimental data for 7-Amino-4-(methoxymethyl)-2H-chromen-2-one remains limited in publicly accessible literature, this guide will leverage the robust dataset for AMC to provide expert insights into the anticipated spectral behavior of this and other 4-substituted analogues. Detailed, field-proven protocols for key spectroscopic measurements are provided to ensure scientific integrity and reproducibility.

Introduction to 7-Aminocoumarins

The coumarin scaffold, a benzopyrone heterocycle, is the foundation for a vast array of fluorescent dyes. The introduction of an amino group at the 7-position dramatically enhances the fluorescence quantum yield and shifts the spectral properties into the visible range, making these compounds exceptionally useful. The electron-donating nature of the 7-amino group creates an intramolecular charge transfer (ICT) character upon photoexcitation, a key factor in their environmental sensitivity.

7-Amino-4-methylcoumarin (AMC) is one of the most fundamental and widely utilized 7-aminocoumarins. Its photophysical properties have been extensively characterized, making it an excellent model system for understanding this class of fluorophores. This guide will use AMC as a primary exemplar to discuss the core spectral characteristics and then extrapolate to predict the behavior of the less-characterized this compound. The substitution at the 4-position, while not as electronically influential as the 7-position, can still modulate the spectral properties through steric and electronic effects.

Caption: Chemical structures of 7-Amino-4-methylcoumarin (AMC) and this compound.

Fundamental Photophysical Processes

The interaction of 7-aminocoumarins with light is governed by the principles of electronic absorption and fluorescence emission, often visualized using a Jablonski diagram.

Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption (λ_abs) S1->S0 Fluorescence (λ_em) S1->S0 Internal Conversion (IC) Non-radiative T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence Non-radiative

Caption: A simplified Jablonski diagram illustrating the photophysical processes of a fluorophore.

Upon absorption of a photon of appropriate energy, the molecule transitions from its electronic ground state (S₀) to an excited singlet state (S₁). The molecule can then return to the ground state through several pathways:

  • Fluorescence: Radiative decay from S₁ to S₀, emitting a photon of lower energy (longer wavelength) than the absorbed photon. This is the phenomenon of interest.

  • Internal Conversion (IC): Non-radiative decay to the ground state, releasing energy as heat.

  • Intersystem Crossing (ISC): A transition to an excited triplet state (T₁), which can then decay non-radiatively or via phosphorescence.

The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φf) , the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

Solvatochromism: The Effect of the Solvent Environment

The ICT character of 7-aminocoumarins makes their spectral properties highly sensitive to the polarity of the surrounding solvent. This phenomenon, known as solvatochromism, is a powerful feature for probing local environments.

In polar solvents, the excited state, which has a larger dipole moment than the ground state, is stabilized by dipole-dipole interactions with the solvent molecules. This stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift in the emission wavelength. The absorption wavelength is typically less affected. The difference between the absorption and emission maxima is known as the Stokes shift .

Spectral Data of 7-Amino-4-methylcoumarin (AMC) in Various Solvents

The following table summarizes the key spectral properties of AMC in a range of solvents, illustrating the principles of solvatochromism.

SolventDielectric Constant (ε)Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm-1)Quantum Yield (Φf)
Cyclohexane2.02~330~390~4800Low
Dioxane2.21~345~415~5200Moderate
Ethyl Acetate6.02~348~425~5500High
Ethanol24.6~354~440~5800~0.63[1]
Acetonitrile37.5~350~435~6000High
Water80.1~350~450~6500Moderate

Note: The exact values can vary slightly depending on the literature source and experimental conditions.

Expected Influence of the 4-(Methoxymethyl) Substituent

The replacement of the methyl group in AMC with a methoxymethyl group in this compound is not expected to cause a dramatic shift in the core spectral properties, as the primary electronic transitions are dominated by the 7-amino donor and the coumarin acceptor. However, subtle changes can be anticipated:

  • Slight Bathochromic Shift: The ether oxygen in the methoxymethyl group is slightly more electron-withdrawing than a simple methyl group, which could lead to a minor red shift in both absorption and emission spectra.

  • Solubility and Solvation: The methoxymethyl group will increase the polarity and hydrogen-bonding capability of the molecule compared to the methyl group. This could lead to altered interactions with protic solvents and potentially influence the quantum yield in these environments.

The Influence of pH on Fluorescence

The fluorescence of 7-aminocoumarins can be sensitive to pH, primarily due to the protonation state of the 7-amino group.[2]

  • Acidic Conditions (Low pH): Protonation of the 7-amino group to form an ammonium cation (-NH₃⁺) significantly reduces its electron-donating ability. This disrupts the ICT character of the molecule, leading to a hypsochromic (blue) shift in the absorption spectrum and a dramatic quenching (decrease) of fluorescence.

  • Neutral to Alkaline Conditions (pH > 6): In this range, the amino group is in its neutral, electron-donating form (-NH₂), resulting in the characteristic strong fluorescence of the dye. For AMC, the fluorescence is generally stable in the pH range of 6 to 8.[2]

This pH sensitivity is a critical consideration in designing assays and can be exploited for developing pH sensors.

Experimental Protocols

To ensure the scientific integrity of spectral characterization, rigorous and standardized protocols are essential.

Protocol 1: Measurement of Absorption and Emission Spectra

Objective: To determine the absorption (λabs) and emission (λem) maxima and the Stokes shift of the fluorophore in a given solvent.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the coumarin derivative (e.g., 1 mM in DMSO).

    • Dilute the stock solution in the solvent of interest to a final concentration that yields an absorbance between 0.05 and 0.1 at the absorption maximum. This ensures linearity and avoids inner filter effects.

  • Absorbance Measurement:

    • Use a UV-Vis spectrophotometer.

    • Use the pure solvent as a blank.

    • Scan a suitable wavelength range (e.g., 250-500 nm) to identify the wavelength of maximum absorbance (λabs).

  • Fluorescence Measurement:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to the determined λabs.

    • Scan the emission spectrum over a range that covers the expected emission (e.g., λabs + 20 nm to 700 nm).

    • The wavelength of maximum fluorescence intensity is λem.

  • Data Analysis:

    • Calculate the Stokes shift in nanometers (λem - λabs) and convert to wavenumbers (cm⁻¹) for a more accurate representation of the energy gap.

Protocol_1 A Prepare Stock Solution (1 mM in DMSO) B Dilute in Target Solvent (Absorbance ~0.05-0.1) A->B C Measure Absorbance Spectrum (Determine λ_abs) B->C D Measure Emission Spectrum (Excite at λ_abs, Determine λ_em) C->D E Calculate Stokes Shift D->E

Caption: Workflow for determining absorption and emission spectra.

Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (Φf) of a sample relative to a well-characterized standard.

Methodology:

  • Standard Selection: Choose a quantum yield standard with a known Φf and similar absorption and emission ranges to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

  • Solution Preparation:

    • Prepare a series of dilutions of both the sample and the standard in the same solvent.

    • Measure the absorbance of each solution at the excitation wavelength. Ensure the absorbance values are below 0.1 to minimize reabsorption effects.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings for both the sample and the standard.

    • Integrate the area under the emission curve for each measurement.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slope of these plots (Grad) is proportional to the quantum yield.

    • Calculate the quantum yield of the sample (Φsample) using the following equation:

    Φsample = Φstd * (Gradsample / Gradstd) * (η2sample / η2std)

    Where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Protocol 3: Measurement of Fluorescence Lifetime using TCSPC

Objective: To determine the fluorescence lifetime (τ) of the fluorophore.

Methodology:

Time-Correlated Single Photon Counting (TCSPC) is the gold standard for lifetime measurements.

  • Instrument Setup:

    • Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or LED) with an excitation wavelength close to the sample's λabs.

    • Use a high-speed detector (e.g., a photomultiplier tube or a single-photon avalanche diode).

  • Data Acquisition:

    • Acquire the Instrument Response Function (IRF) using a scattering solution (e.g., a dilute colloidal silica suspension) in place of the sample.

    • Acquire the fluorescence decay curve of the sample. The concentration should be low to avoid aggregation and quenching.

  • Data Analysis:

    • Use specialized software to perform an iterative reconvolution of the IRF with a model exponential decay function to fit the experimental fluorescence decay data.

    • The goodness of fit is typically judged by the chi-squared (χ²) value and the randomness of the residuals.

    • The fitting process yields the fluorescence lifetime(s) (τ).

Conclusion

7-Aminocoumarins, exemplified by 7-Amino-4-methylcoumarin, are a versatile and powerful class of fluorophores. Their spectral properties are intrinsically linked to their molecular structure and their immediate chemical environment. This guide has provided a detailed overview of their fundamental photophysics, the significant influence of solvent polarity and pH, and robust protocols for their characterization. While a comprehensive dataset for this compound is not yet widely available, the principles and data presented for AMC provide a strong predictive framework for its behavior. As research into novel fluorophores continues, a thorough understanding of these foundational principles and experimental methodologies will remain essential for the development of the next generation of fluorescent probes and materials.

References

Technical Guide: Understanding and Quantifying the Solubility of 7-Amino-4-(methoxymethyl)-2H-chromen-2-one in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 7-Amino-4-(methoxymethyl)-2H-chromen-2-one, a key fluorogenic coumarin derivative, in dimethyl sulfoxide (DMSO). Moving beyond a simple solubility value, this document elucidates the physicochemical principles governing its dissolution, presents field-proven protocols for accurate solubility determination, and offers expert insights for researchers in drug discovery and chemical biology. We will explore the unique properties of DMSO as a solvent, detail the distinction between kinetic and thermodynamic solubility, and provide a self-validating experimental workflow to ensure data integrity and reproducibility in your research.

Introduction: The Critical Role of Solubility in Preclinical Research

This compound is a substituted aminocoumarin, a class of compounds widely utilized as fluorescent probes, labels, and building blocks for more complex molecules in biological assays. The reliability and reproducibility of any experiment—from high-throughput screening to detailed mechanistic studies—hinge on the complete dissolution of the test compound.[1][2] Incomplete solubilization can lead to drastically underestimated compound activity, erroneous structure-activity relationships (SAR), and costly, non-reproducible results.

Dimethyl sulfoxide (DMSO) is the preeminent solvent in drug discovery for initial compound solubilization.[3][4] Its status as a "universal solvent" is owed to its remarkable ability to dissolve a vast spectrum of both polar and nonpolar molecules, its complete miscibility with aqueous media, and its relatively low toxicity compared to other polar aprotic solvents like dimethylformamide (DMF).[3][5][6] Therefore, a thorough understanding of a compound's solubility in DMSO is the foundational first step for its use in nearly all biological applications.

Physicochemical Profile of this compound

To understand solubility, we must first analyze the molecule's intrinsic properties. The structure combines a rigid, moderately nonpolar benzopyrone core with polar functional groups capable of hydrogen bonding.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₃PubChem CID: 519442[7]
Molecular Weight 205.21 g/mol PubChem CID: 519442[7]
XLogP3 0.9PubChem CID: 519442[7]
Hydrogen Bond Donor Count 1 (from -NH₂)PubChem CID: 519442[7]
Hydrogen Bond Acceptor Count 4 (from C=O, lactone O, ether O, -NH₂)PubChem CID: 519442[7]

Expert Analysis: The XLogP3 value of 0.9 indicates a balanced lipophilicity; the molecule is not excessively greasy or polar. The presence of a hydrogen bond donor (the primary amine) and multiple hydrogen bond acceptors makes it well-suited for interaction with polar solvents. This profile strongly predicts favorable solubility in a polar aprotic solvent like DMSO, which can effectively solvate both the aromatic core and the polar functional groups.

Expected Solubility in DMSO: A Data-Informed Assessment

While a precise, thermodynamically-derived solubility limit for this specific compound in pure DMSO is not widely published, we can make a highly confident estimation based on empirical data from closely related analogs. For instance, 7-Amino-4-methylcoumarin, which differs only by a hydroxyl group, is reported to be soluble in DMSO at a concentration of 10 mg/mL. This corresponds to approximately 57 mM.

Given the structural similarity and the presence of an additional polar methoxymethyl group, This compound is expected to have excellent solubility in DMSO, likely exceeding 10 mg/mL (or ~48.7 mM). This level of solubility is more than sufficient for preparing the concentrated stock solutions (typically 10-20 mM) required for most drug discovery and biological screening cascades.

The Causality of Solvation: Why DMSO is an Exceptional Solvent

The efficacy of DMSO stems from its unique molecular structure and properties, which are perfectly suited to interact with the varied chemical features of the coumarin derivative.

DMSO_Properties DMSO Dimethyl Sulfoxide (DMSO) Formula: (CH₃)₂SO Molar Mass: 78.13 g/mol Polarity Highly Polar Aprotic Solvent Strong S=O dipole moment High dielectric constant DMSO->Polarity  Property 1 Hbond Strong H-Bond Acceptor Oxygen atom accepts H-bonds from solute's -NH₂ group DMSO->Hbond  Property 2 Nonpolar Nonpolar Character Two methyl (-CH₃) groups Interacts with aromatic rings via van der Waals forces DMSO->Nonpolar  Property 3 Miscibility Aqueous Miscibility Fully miscible with water Crucial for diluting stock solutions into assay buffers DMSO->Miscibility  Property 4

Key physicochemical properties of DMSO.
  • Polar Aprotic Nature: The highly polarized sulfoxide bond allows DMSO to effectively solvate polar regions of a solute without having acidic protons that could interfere with chemical reactions.[3]

  • Hydrogen Bond Acceptance: The oxygen atom in DMSO is a strong hydrogen bond acceptor, forming favorable interactions with the hydrogen bond-donating amino group (-NH₂) on the coumarin.[5]

  • Nonpolar Interactions: The two methyl groups provide localized nonpolar regions that can interact favorably with the nonpolar aromatic benzopyrone core of the solute through van der Waals forces.[3][4]

  • Aqueous Miscibility: This property is paramount for experimental biology. It allows for the preparation of a highly concentrated compound stock in DMSO, which can then be serially diluted into aqueous buffers for assays, ensuring the compound remains in solution at its final test concentration.[3][5]

Experimental Protocol: Determining Aqueous Solubility from a DMSO Stock

For most researchers, the solubility in pure DMSO is less critical than the aqueous solubility achieved upon dilution from a DMSO stock. This is known as kinetic solubility , and it represents the concentration at which a compound precipitates out of an aqueous buffer under specific experimental conditions.[1][8][9] It contrasts with thermodynamic solubility , the true equilibrium concentration of a compound in a saturated solution, which is more time and resource-intensive to measure.[2][10]

The following protocol describes a robust, high-throughput method for determining kinetic solubility using nephelometry (light scattering), a technique that directly measures insolubility-induced precipitation.[8][9]

Kinetic_Solubility_Workflow cluster_prep Step 1: Preparation cluster_assay Step 2: Assay Execution cluster_readout Step 3: Data Acquisition & Analysis prep_stock Prepare 20 mM Stock in 100% DMSO dispense_stock Dispense DMSO Stock into 96-well Plate (e.g., 5 µL) prep_stock->dispense_stock add_buffer Add Aqueous Buffer (e.g., PBS, pH 7.4) to achieve final concentrations dispense_stock->add_buffer incubate Incubate with Shaking (e.g., 2h at 25°C) add_buffer->incubate read_plate Measure Light Scattering (Nephelometry) incubate->read_plate analyze Determine Solubility Limit (Concentration at onset of precipitation) read_plate->analyze

Workflow for Kinetic Solubility Determination.
Step-by-Step Methodology

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of this compound powder (e.g., 4.10 mg).

    • Dissolve the powder in the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 20 mM (for 4.10 mg, add 1.0 mL of DMSO).

    • Ensure complete dissolution by vortexing thoroughly. This is your master stock solution.

  • Plate Preparation and Compound Addition:

    • Using a 96-well clear-bottom plate, dispense a small volume (e.g., 2-5 µL) of the 20 mM DMSO stock solution into the wells. Prepare a serial dilution series if a range of concentrations is being tested.

    • Causality: Starting with a DMSO solution is the defining feature of a kinetic solubility assay. We are testing the solubility of the compound as it transitions from a favorable organic environment to a less favorable aqueous one.[11]

  • Aqueous Buffer Addition and Incubation:

    • Rapidly add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells to reach the final test volume (e.g., 200 µL). The final DMSO concentration should be kept consistent and low (typically ≤2%).[1]

    • Seal the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 90 minutes to 2 hours) with gentle agitation on an orbital shaker.[1][8][9]

    • Causality: This incubation period allows the system to approach a metastable state. If the compound's concentration exceeds its kinetic solubility limit, it will begin to precipitate from the solution.

  • Measurement and Data Analysis:

    • Place the microtiter plate into a nephelometer or a plate reader capable of measuring light scattering.

    • Measure the signal in each well. A significant increase in light scattering compared to buffer-only controls indicates the formation of a precipitate.

    • The kinetic solubility is defined as the highest concentration of the compound that does not produce a significant scattering signal above the background.

Best Practices and Final Recommendations

  • DMSO Quality: Always use high-purity, anhydrous DMSO for preparing stock solutions. DMSO is highly hygroscopic; absorbed water can decrease the solubility of hydrophobic compounds and lead to degradation over time.

  • Stock Solution Storage: Store DMSO stock solutions in tightly sealed vials at -20°C. Avoid repeated freeze-thaw cycles by aliquoting the stock into smaller, single-use volumes.

  • Final DMSO Concentration in Assays: Be mindful that DMSO can affect the activity of biological targets, such as enzymes.[12] It is imperative to keep the final concentration of DMSO in any assay as low as possible (ideally below 0.5%) and to include appropriate vehicle controls in all experiments.[1][12]

Conclusion

References

7-Amino-4-(methoxymethyl)coumarin mechanism of fluorescence

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm starting a deep dive with Google searches. My focus is on the fluorescence of 7-Amino-4-(methoxymethyl)coumarin. I need details on how it's made and its light-based behaviors.

Refining Search Parameters

I'm now expanding my search to pinpoint key mechanistic details. I'm focusing on intramolecular charge transfer, twisted intramolecular charge transfer, and how amino/methoxymethyl groups impact the fluorescence. I also aim to find quantitative data like quantum yields and lifetimes in different environments. I'm building a plan to visually represent findings using diagrams.

Developing the Technical Outline

I'm now starting a more structured approach. I'll begin by analyzing the fluorescence mechanism, covering synthesis, spectroscopic behavior, and environmental influences. I'll incorporate ICT/TICT details and quantitative data, aiming for a visual representation plan. Now, I'm forming a step-by-step experimental protocol, including a detailed references section and full review before finalizing the guide.

Examining Fluorescence Mechanisms

I've been delving deep into the fluorescence properties of 7-aminocoumarin derivatives. My research indicates a significant interplay of intramolecular charge transfer (ICT) and twisted intramolecular charge transfer (TICT) in their behavior. This focus has led me to explore the effects of different substituent groups on the coumarin core.

Narrowing Focus on Data

I've gathered general information on 7-aminocoumarin fluorescence, but now I'm shifting to specifics. The initial literature review gave a foundation, highlighting ICT/TICT influence and solvent effects. Now, I'm focusing on finding the 7-Amino-4-(methoxymethyl)coumarin data: excitation/emission maxima, quantum yields, and lifetimes. The methoxymethyl group is key to its unique electronic and steric properties.

Seeking Specific Compound Data

I'm now zeroing in on 7-Amino-4-(methoxymethyl)coumarin. While general 7-aminocoumarin fluorescence principles are clear, I need its specific quantitative data: excitation/emission maxima, quantum yields, and lifetimes in varied solvents. The methoxymethyl group likely alters ICT/TICT, but current docs lack those specific details. Refining my search for this derivative's unique properties is the next step before guide creation.

Analyzing Search Results

I've refined my search queries, and while I'm still seeking a comprehensive photophysical dataset for 7-Amino-4-(methoxymethyl)coumarin, I'm getting closer. The second round of searches yielded more specific information, which is encouraging. I am finding resources for related compounds, which may provide some useful insights.

Building a Scientific Guide

I'm now confident I can create a scientifically sound guide. While a direct dataset for 7-Amino-4-(methoxymethyl)coumarin remains elusive, data on AMC and broader coumarin principles provide a strong foundation. I'll leverage AMC's established ICT mechanism and solvent sensitivity as the core, then extrapolate the methoxymethyl group's influence based on established substituent effects. Enough information to create the Jablonski diagram and an assay workflow.

Expanding the Framework

I've got a much clearer picture now. While the elusive dataset remains, I'm confident in leveraging the wealth of AMC data as a solid foundation. The ICT mechanism and solvent sensitivity of aminocoumarins are now central to my framework. I'll extrapolate the methoxymethyl group's impact and incorporate general substituent principles, enabling me to build the Jablonski diagram and an assay workflow. I will also make a summary table and mention the Pechmann synthesis pathway.

A Technical Guide to the Biological Activity of 7-Amino-4-(methoxymethyl)-2H-chromen-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The coumarin scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities.[1] Within this class, 7-aminocoumarins represent a particularly versatile chemotype, valued not only for their potent biological effects but also for their intrinsic fluorescence, which facilitates their use as molecular probes.[2][3] This technical guide focuses on the biological potential of derivatives based on the specific scaffold, 7-Amino-4-(methoxymethyl)-2H-chromen-2-one. While direct literature on this exact molecule is sparse, this document synthesizes the extensive research on the broader 7-aminocoumarin class to provide a predictive framework for its derivatives. We will explore the key biological activities—including anticancer, antimicrobial, and enzyme-inhibiting properties—elucidate the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and discuss structure-activity relationships that can guide future drug discovery efforts.

The 7-Aminocoumarin Scaffold: A Foundation for Bioactivity

The 2H-chromen-2-one (coumarin) core is a benzopyrone structure found widely in nature.[4] Its derivatives are known to interact with a multitude of biological targets, leading to activities such as anticoagulant, anticancer, anti-inflammatory, and antimicrobial effects.[1][5] The introduction of an amino group at the C7 position is a critical modification that significantly enhances or imparts specific biological and photophysical properties.

The 7-amino group acts as a potent electron-donating group, which modulates the electronic distribution of the entire heterocyclic system. This has two profound consequences:

  • Enhanced Biological Potency: The amino group, often serving as a key hydrogen bond donor/acceptor or a site for further derivatization, can drastically improve binding affinity to biological targets like enzymes and receptors.[6]

  • Intrinsic Fluorescence: 7-Aminocoumarins are renowned for their strong blue fluorescence, a property that is quenched when the amino group is part of a substrate (e.g., via an amide bond) and restored upon cleavage.[2] This "turn-on" mechanism makes them invaluable as fluorescent probes for detecting enzyme activity.[3][7]

The focal scaffold of this guide, This compound , combines this crucial 7-amino moiety with a methoxymethyl group at the C4 position.[8] The C4 substituent is known to influence the molecule's steric and electronic properties, which can fine-tune its biological activity and selectivity. Understanding the established activities of related 7-aminocoumarin derivatives provides a robust platform for predicting and developing novel therapeutic agents from this specific core.

Synthetic Strategies for 7-Aminocoumarin Derivatives

The synthesis of 7-aminocoumarin derivatives is well-established, typically beginning with the construction of a corresponding 7-hydroxycoumarin, which is then converted to the 7-amino analogue. A common and efficient route is the Pechmann condensation.

The causality behind this multi-step approach is control and yield. Direct condensation using m-aminophenol can be challenging and may result in lower yields. Protecting the phenol as a urethane or starting with resorcinol to create the 7-hydroxycoumarin provides a more reliable pathway to the core scaffold, which can then be functionalized.[4] The subsequent conversion of the hydroxyl to an amino group can be achieved through methods like the amide Smiles rearrangement, offering a versatile route to N-substituted 7-aminocoumarins.[9]

cluster_synthesis General Synthetic Workflow start Resorcinol + β-Ketoester pechmann Pechmann Condensation (Acid Catalyst, e.g., H₂SO₄) start->pechmann hydroxy 7-Hydroxycoumarin Scaffold pechmann->hydroxy ether O-Alkylation (e.g., with 2-chloro-N-arylacetamide) hydroxy->ether Functionalization Step 1 intermediate 7-Oxyacetamide Intermediate ether->intermediate rearrangement Amide Smiles Rearrangement (Base, e.g., K₂CO₃) intermediate->rearrangement Key Rearrangement Step 2 amino N-Aryl-7-aminocoumarin Derivative rearrangement->amino

A generalized workflow for synthesizing N-substituted 7-aminocoumarins.[9]

Key Biological Activities and Mechanisms of Action

Derivatives of the 7-aminocoumarin scaffold exhibit a broad spectrum of biological activities. The following sections detail the most prominent of these, supported by mechanistic insights and quantitative data.

Anticancer Activity

Coumarin derivatives are potent anticancer agents that act through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1][10] 7-Aminocoumarin derivatives, in particular, have shown significant cytotoxicity against a range of cancer cell lines.

Mechanism of Action: Induction of Apoptosis A primary mechanism is the induction of programmed cell death (apoptosis). Many coumarin derivatives disrupt the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[11] An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, triggering a caspase cascade (activating caspase-9 and caspase-3) that culminates in cell death.

coumarin 7-Aminocoumarin Derivative bcl2 Bcl-2 (Anti-apoptotic) coumarin->bcl2 Inhibits bax Bax (Pro-apoptotic) coumarin->bax Promotes mito Mitochondrion bcl2->mito Inhibits bax->mito Permeabilizes Membrane cytc Cytochrome c Release mito->cytc cas9 Caspase-9 (Initiator) cytc->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Induction of apoptosis by 7-aminocoumarin derivatives via the mitochondrial pathway.

Quantitative Data: In Vitro Cytotoxicity The efficacy of these compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Coumarin-3-CarboxamidesHuTu 80 (Duodenal)2.9 - 5.5[12]
Coumarin-Benzimidazole HybridMCF-7 (Breast)1.24[10]
Coumarin-Hydrazide HybridPC-3 (Prostate)3.56[10]
Coumarin-Hydrazide HybridMDA-MB-231 (Breast)8.5[10]
Tacrine-Coumarin HybridA549 (Lung)21.22[10]

This table summarizes data for various coumarin derivatives to illustrate typical potency ranges.

Antimicrobial Activity

Coumarin derivatives have long been recognized for their antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][14] The mechanism often involves the disruption of the bacterial cell membrane or wall, leading to cell lysis.[15] The lipophilic nature of the coumarin scaffold facilitates its passage through the cell membrane.

Substituents play a crucial role in determining the spectrum and potency of activity. For instance, the presence of electron-withdrawing groups like halogens or trifluoromethyl groups can enhance antibacterial effects.[6][15]

Quantitative Data: Antibacterial Activity Antimicrobial efficacy is often reported as the Minimum Inhibitory Concentration (MIC) or by the size of the inhibition zone in a disc diffusion assay.

Compound TypeBacterial StrainInhibition Zone (mm)Reference
Coumarin-Thiazolidinone HybridStaphylococcus aureus20[13]
Coumarin-Thiazolidinone HybridBacillus subtilis20[13]
General Coumarin DerivativesBacillus cereus>20[15]
4-Hydroxycoumarin DerivativeVarious Bacteria6 - 27[14]

This table presents representative data showing the potent antibacterial activity of coumarin derivatives.

Enzyme Inhibition

A key feature of many biologically active coumarins is their ability to act as enzyme inhibitors.[16] This inhibition is often highly specific and depends on the substitution pattern of the coumarin ring, which dictates how the molecule fits into the enzyme's active site.

Target Enzyme: Carbonic Anhydrases (CAs) Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, are important targets in cancer therapy.[17] These enzymes help maintain a slightly alkaline intracellular pH and an acidic extracellular microenvironment, which promotes tumor growth and metastasis. Coumarins have been identified as potent and selective inhibitors of these isoforms.[18]

Quantitative Data: Carbonic Anhydrase Inhibition The inhibitory potency is quantified by the inhibition constant (Kᵢ) or IC₅₀ value. Lower values indicate higher potency.

Coumarin DerivativeTarget EnzymeKᵢ or IC₅₀ (nM)Reference
7-(4-thiomethylphenyl)thioureido-coumarinhCA IXKᵢ: 4.0[17]
7-(4-thiomethylphenyl)thioureido-coumarinhCA XIIKᵢ: 4.6[17]
4-chloro-substituted benzenesulfonamidehCA IXKᵢ: 20.2[18]
4-chloro-substituted benzenesulfonamidehCA XIIKᵢ: 6.0[18]
Pyrimidine-based sulfonamidehCA IIIC₅₀: 63[18]

This table highlights the potent and selective inhibition of carbonic anhydrase isoforms by various coumarin derivatives.

Antioxidant Activity

Many coumarin derivatives, especially those with hydroxyl substitutions, exhibit significant antioxidant activity.[19][20] They can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS) and thus mitigating oxidative stress, which is implicated in numerous diseases.[21] The antioxidant capacity is commonly evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.[5][22]

Application as Fluorescent Probes

The inherent fluorescence of the 7-aminocoumarin scaffold is one of its most valuable properties for research applications.[23] Substrates for enzymes, such as proteases, can be synthesized by linking a peptide to the 7-amino group via an amide bond. This conjugation quenches the coumarin's fluorescence. Upon enzymatic cleavage of the amide bond, the free 7-aminocoumarin is released, causing a significant increase in fluorescence intensity that can be easily quantified.[2]

This "turn-on" detection principle is the foundation of numerous high-throughput screening assays in drug discovery. The choice of 7-aminocoumarin is advantageous due to its high quantum yield, photostability, and blue emission spectrum, which minimizes overlap with other common fluorophores in multiplexing assays.[2]

cluster_workflow Fluorescence-Based Enzyme Assay Workflow substrate Substrate: Peptide-7-Aminocoumarin (Non-Fluorescent) cleavage Enzymatic Cleavage substrate->cleavage enzyme Target Enzyme (e.g., Protease) enzyme->cleavage products Products: Cleaved Peptide + Free 7-Aminocoumarin cleavage->products detection Fluorescence Detection (Excitation: ~350 nm, Emission: ~450 nm) products->detection signal Strong Blue Fluorescent Signal (Quantifiable) detection->signal

Principle of a "turn-on" fluorescent assay using a 7-aminocoumarin conjugate.[2]

Experimental Protocols

To ensure scientific integrity and reproducibility, protocols must be robust and include self-validating systems, such as positive and negative controls.

Protocol 5.1: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxicity of a compound by measuring the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 7-aminocoumarin derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Self-Validation: Include 'vehicle control' wells (medium with DMSO, the compound solvent) and 'untreated control' wells (medium only). A 'positive control' (e.g., Doxorubicin) should also be run in parallel.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and determine the IC₅₀ value using non-linear regression.

Protocol 5.2: Antibacterial Susceptibility (Broth Microdilution for MIC)

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.

Methodology:

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5x10⁵ CFU/mL.

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, typically starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well.

    • Self-Validation: Include a 'growth control' well (bacteria in MHB, no compound) and a 'sterility control' well (MHB only, no bacteria). A 'positive control' using a known antibiotic (e.g., Ciprofloxacin) is essential.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. A plate reader measuring absorbance at 600 nm can be used for a quantitative assessment.

Structure-Activity Relationships (SAR) and Future Directions

Analysis of the extensive literature on coumarin derivatives allows for the deduction of several key structure-activity relationships (SAR):

  • C7-Position: The 7-amino group is a critical pharmacophore. N-substitution on this amine with aromatic or heterocyclic moieties can significantly enhance anticancer and anti-inflammatory activity.[6]

  • C4-Position: The substituent at C4 influences steric hindrance and lipophilicity. Small, flexible groups like the methoxymethyl in our core scaffold may allow for optimal positioning within enzyme active sites.

  • C3-Position: Introducing groups like carboxamides or linking to other heterocyclic rings (e.g., triazoles, pyrazoles) at the C3 position is a well-explored strategy for boosting anticancer and antimicrobial potency.[12][24]

  • Benzene Ring Substitution: The addition of halogens (Cl, Br) or other electron-withdrawing groups to the benzene portion of the coumarin scaffold often increases antimicrobial and cytotoxic effects.[6]

Future Directions: For derivatives of this compound, future research should focus on:

  • N-Derivatization: Synthesizing a library of compounds with diverse substituents on the 7-amino group to explore SAR for specific targets like CA IX or various kinases.

  • Hybrid Molecules: Creating hybrid molecules by linking the coumarin scaffold at the C3 or C7 position to other known pharmacophores (e.g., sulfonamides, quinazolines) to develop multi-target agents.

  • Mechanism of Action Studies: For the most potent derivatives, detailed mechanistic studies should be performed to identify their precise molecular targets and signaling pathways.

  • In Vivo Evaluation: Promising candidates with high in vitro potency and low cytotoxicity against normal cells should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

Conclusion

The 7-aminocoumarin scaffold is a remarkably versatile platform for the development of novel therapeutic agents. While this compound itself is not extensively studied, the wealth of data on related derivatives provides a clear and compelling rationale for its exploration. Its derivatives are predicted to possess significant anticancer, antimicrobial, and enzyme-inhibiting properties. By leveraging established synthetic routes, robust screening protocols, and a deep understanding of structure-activity relationships, researchers can unlock the full therapeutic potential of this promising chemical class.

References

A Technical Guide to 7-Amino-4-(methoxymethyl)coumarin: A Versatile Fluorophore for Advanced Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of Coumarin Scaffolds in Fluorescence Sensing

In the landscape of biological research and drug development, fluorescent probes are indispensable tools for visualizing and quantifying molecular events with high sensitivity and spatiotemporal resolution. Among the diverse families of fluorophores, coumarins represent a cornerstone class, prized for their robust photostability, high fluorescence quantum yields, and environmentally sensitive emission profiles. The core 2H-1-benzopyran-2-one structure of coumarin is a versatile scaffold, amenable to chemical modifications that tune its photophysical properties and introduce functionalities for targeted applications.

A key determinant of a coumarin's utility is the substitution pattern on its aromatic ring. The introduction of an electron-donating amino group at the 7-position dramatically enhances fluorescence, shifting the emission into the blue-to-green region of the spectrum. This has made 7-aminocoumarins, particularly the well-studied 7-Amino-4-methylcoumarin (AMC), a gold standard for developing "turn-on" fluorogenic substrates. In these systems, the fluorophore is chemically caged in a non-fluorescent state via an amide linkage. Enzymatic cleavage of this bond liberates the free 7-aminocoumarin, resulting in a strong, quantifiable increase in fluorescence.[1][2]

This guide focuses on a specific, yet less-documented derivative: 7-Amino-4-(methoxymethyl)coumarin . While its analogue, AMC, is widely cited, the methoxymethyl substitution at the 4-position offers distinct chemical properties that warrant a dedicated exploration. This document serves as a technical primer for researchers and drug development professionals, providing core data, outlining the scientific rationale for its use, presenting hypothetical-yet-robust protocols, and charting a course for its application as a next-generation fluorescent probe.

Section 1: Core Physicochemical and Photophysical Profile

While extensive experimental data for 7-Amino-4-(methoxymethyl)coumarin is not as prevalent in the literature as for AMC, its fundamental properties have been cataloged.

Table 1: Physicochemical Properties of 7-Amino-4-(methoxymethyl)coumarin

Property Value Source
CAS Registry Number 175205-10-4 [3][4]
Molecular Formula C₁₁H₁₁NO₃ [3][4]
Molecular Weight 205.21 g/mol [3][4]
Octanol/Water Partition Coeff. (logP) 1.522 (Crippen Method) [4]

| Water Solubility (log₁₀ws) | -6.45 mol/L (Crippen Method) |[4] |

The photophysical characteristics are anticipated to be similar to other 7-aminocoumarins. For a practical frame of reference, the properties of the closely related 7-Amino-4-methylcoumarin (AMC) are provided below. Researchers should consider these values as a starting point for the experimental characterization of the methoxymethyl derivative.

Table 2: Reference Photophysical Properties of 7-Amino-4-methylcoumarin (AMC)

Property Typical Value Range Source(s)
Excitation Maximum (λex) 345 - 365 nm [1]
Emission Maximum (λem) 430 - 445 nm [1][5]
Molar Extinction Coefficient (ε) ~18,000 - 20,000 M⁻¹cm⁻¹ N/A

| Fluorescence Quantum Yield (Φ) | 0.60 - 0.80 (solvent dependent) |[6][7] |

Section 2: The Scientific Rationale: Why the 4-(Methoxymethyl) Group Matters

The choice to substitute the 4-position of the coumarin ring with a methoxymethyl group instead of a simple methyl group is a deliberate design choice rooted in chemical principles. This modification imparts several potential advantages for probe development.

  • Enhanced Solubility: The ether linkage in the methoxymethyl group introduces polarity, which can improve the molecule's solubility in aqueous buffers compared to the more hydrophobic methyl group of AMC. This is a critical consideration for biological assays, potentially reducing the reliance on high concentrations of organic co-solvents like DMSO that can interfere with enzyme activity.

  • Modulation of Electronic Properties: The oxygen atom in the methoxymethyl group can subtly influence the electron density of the coumarin ring system. This can lead to modest shifts in the excitation and emission spectra, potentially allowing for better spectral separation in multiplexed assays.

  • Steric Influence: The larger methoxymethyl group can alter the way the coumarin moiety interacts with the active site of an enzyme or a binding pocket of a receptor, which can be leveraged to fine-tune substrate specificity.

  • A Handle for Further Chemistry: While not a reactive handle itself, the benzylic position of the methoxymethyl group is more amenable to certain synthetic transformations than a methyl group, offering a potential, albeit challenging, site for future derivatization.

The logical relationship between the structural modification and its functional consequences is a key aspect of rational probe design.

Rationale Structure 7-Amino-4-(methoxymethyl)coumarin Structure Subst 4-(Methoxymethyl) Group -CH₂OCH₃ Structure->Subst features Methyl 4-(Methyl) Group -CH₃ (e.g., in AMC) Subst->Methyl vs. Prop1 Increased Polarity Subst->Prop1 introduces Prop2 Altered Steric Profile Subst->Prop2 provides Prop3 Modified Electronic Environment Subst->Prop3 creates App1 Improved Aqueous Solubility Prop1->App1 leads to App2 Fine-Tuning of Substrate Specificity Prop2->App2 allows for App3 Spectral Tuning (λex, λem) Prop3->App3 enables Sensing_Mechanism Substrate Substrate (e.g., Peptide-CO-NH-Coumarin) Enzyme Target Enzyme (e.g., Protease) Substrate->Enzyme Product1 Cleaved Peptide Enzyme->Product1 Catalytic Cleavage Product2 7-Amino-4-(methoxymethyl)coumarin Enzyme->Product2 Signal Fluorescence Signal (λem ~445 nm) Product2->Signal emits

References

An In-depth Technical Guide to the Photophysical Characterization of 7-Amino-4-(methoxymethyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Luminescent Potential of a Promising Fluorophore

In the landscape of fluorescent probes and molecular labels, coumarin derivatives stand out for their robust photophysical properties, including high fluorescence quantum yields and sensitivity to their local environment. 7-Amino-4-(methoxymethyl)-2H-chromen-2-one, a member of this versatile family, presents significant potential for applications ranging from cellular imaging to materials science. This guide provides a comprehensive framework for the detailed photophysical characterization of this fluorophore, grounded in established scientific principles and methodologies. Our approach is designed to equip researchers, scientists, and drug development professionals with the necessary tools to not only obtain accurate and reproducible data but also to understand the underlying photophysical processes that govern the behavior of this molecule. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy and authoritative results.

Foundational Principles: Understanding the Photophysics of Coumarin Drones

This compound belongs to the 7-aminocoumarin family, which is renowned for its strong fluorescence in the blue-green region of the visible spectrum.[1] The photophysical behavior of these molecules is governed by the electronic transitions between the ground state (S₀) and the first excited singlet state (S₁). The presence of an electron-donating amino group at the 7-position and the overall molecular structure contribute to a significant intramolecular charge transfer (ICT) character upon excitation. This ICT nature is a key determinant of the fluorophore's sensitivity to its environment.

A critical aspect of characterizing coumarin derivatives is understanding their solvatochromism—the change in their absorption and emission spectra as a function of solvent polarity.[2][3][4][5] In polar solvents, the excited state, which is more polar than the ground state, is stabilized, leading to a red-shift (bathochromic shift) in the emission spectrum. This property can be harnessed to probe the local polarity of microenvironments, such as the binding sites of proteins.

Experimental Workflow for Comprehensive Photophysical Characterization

A thorough characterization of this compound involves a series of interconnected experiments designed to elucidate its absorption and emission properties, fluorescence efficiency, and excited-state dynamics. The following workflow provides a logical progression for these investigations.

G cluster_0 Sample Preparation cluster_1 Steady-State Spectroscopy cluster_2 Time-Resolved Spectroscopy cluster_3 Environmental Sensitivity P Purity Assessment (NMR, MS) S Stock Solution Preparation (Spectroscopic Grade Solvent) P->S Abs UV-Visible Absorption Spectroscopy S->Abs LT Fluorescence Lifetime Measurement (TCSPC) S->LT Solv Solvatochromism Studies S->Solv Em Fluorescence Emission Spectroscopy Abs->Em Determine λex QY Quantum Yield Determination Abs->QY Em->QY QY->LT Calculate Radiative Decay Rate

Caption: Experimental workflow for the photophysical characterization of this compound.

Detailed Experimental Protocols

UV-Visible Absorption Spectroscopy

Rationale: This initial step is crucial for determining the wavelength(s) of maximum absorbance (λabs), which is essential for selecting the optimal excitation wavelength (λex) for subsequent fluorescence experiments. It also allows for the calculation of the molar extinction coefficient (ε), a measure of how strongly the molecule absorbs light at a given wavelength.

Protocol:

  • Sample Preparation: Prepare a series of dilutions of this compound in a spectroscopic grade solvent (e.g., ethanol) in quartz cuvettes with a 1 cm path length.

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Measurement: Record the absorbance spectra from approximately 250 nm to 500 nm. Ensure that the maximum absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

  • Data Analysis: Identify the λabs. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Steady-State Fluorescence Spectroscopy

Rationale: This set of experiments determines the key emission properties of the fluorophore, including the wavelength of maximum emission (λem) and the Stokes shift (the difference in wavelength between the absorption and emission maxima).

Protocol:

  • Instrumentation: Use a calibrated spectrofluorometer.

  • Excitation: Excite the sample at its λabs determined from the UV-Visible spectrum.

  • Emission Scan: Record the fluorescence emission spectrum over a wavelength range that covers the entire emission profile (e.g., 380 nm to 600 nm).

  • Excitation Scan: To confirm the purity of the sample and that the absorbing species is the one that emits, set the emission monochromator to λem and scan the excitation wavelengths. The resulting excitation spectrum should be superimposable on the absorption spectrum.

  • Data Analysis: Determine the λem and calculate the Stokes shift (λem - λabs).

Fluorescence Quantum Yield (ΦF) Determination

Rationale: The fluorescence quantum yield is a critical measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[6] The comparative method, using a well-characterized standard, is a widely accepted and reliable approach.[7][8][9][10]

Protocol:

  • Standard Selection: Choose a suitable fluorescence standard with a known quantum yield and absorption/emission properties that overlap with the sample. For 7-aminocoumarin derivatives, Quinine Sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) or Coumarin 1 (7-diethylamino-4-methylcoumarin) in ethanol (ΦF = 0.73) are common choices.

  • Sample Preparation: Prepare a series of five dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 in a 1 cm cuvette to minimize inner filter effects.[7]

  • Measurement:

    • Record the absorbance of each solution at the chosen excitation wavelength.

    • Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (ΦX) is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts X and ST refer to the sample and the standard, respectively.[7]

Fluorescence Lifetime (τ) Measurement

Rationale: The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is a key parameter for understanding the excited-state dynamics and can be sensitive to environmental factors such as quenching. Time-Correlated Single Photon Counting (TCSPC) is the gold standard for these measurements.[11][12][13]

Protocol:

  • Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a fast single-photon detector.[12][13]

  • Sample Preparation: Prepare a dilute solution of the sample with an absorbance of approximately 0.1 at the excitation wavelength.

  • Measurement:

    • Excite the sample with the pulsed light source at a high repetition rate.

    • Collect the fluorescence decay profile until sufficient counts are accumulated in the peak channel (typically 10,000).

    • Record an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

  • Data Analysis:

    • Perform deconvolution of the fluorescence decay data with the IRF using fitting software.

    • The decay is typically fitted to a single or multi-exponential function to obtain the fluorescence lifetime(s).

Data Presentation and Interpretation

The photophysical data for this compound should be summarized in a clear and concise manner.

Table 1: Summary of Photophysical Properties of this compound in Ethanol
ParameterSymbolValue
Absorption Maximumλabs365 nm
Molar Extinction Coefficientε2.5 x 10⁴ M⁻¹cm⁻¹
Emission Maximumλem450 nm
Stokes ShiftΔν85 nm
Fluorescence Quantum YieldΦF0.85
Fluorescence Lifetimeτ4.2 ns

Note: The values presented in this table are illustrative and represent typical data for a 7-aminocoumarin derivative in a polar protic solvent. Actual experimental values must be determined following the protocols outlined above.

From these data, further important photophysical parameters can be derived:

  • Radiative decay rate constant (kr): kr = ΦF / τ

  • Non-radiative decay rate constant (knr): knr = (1 - ΦF) / τ

These rate constants provide deeper insight into the competition between radiative and non-radiative decay pathways from the excited state.

Solvatochromism: Probing Environmental Sensitivity

The ICT character of 7-aminocoumarins makes their photophysical properties highly dependent on the solvent environment.[4][14] A solvatochromism study is essential for a complete characterization.

G cluster_0 Solvatochromism Workflow Prep Prepare Solutions in a Range of Solvents (e.g., Toluene, Dioxane, Ethanol, Acetonitrile) Abs Measure Absorption Spectra Prep->Abs Em Measure Emission Spectra Abs->Em Plot Plot Stokes Shift vs. Solvent Polarity Function (e.g., Lippert-Mataga) Em->Plot

Caption: Workflow for conducting a solvatochromism study.

Protocol:

  • Solvent Selection: Choose a range of solvents with varying polarities, from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol).

  • Measurements: For each solvent, determine the λabs and λem as described in sections 3.1 and 3.2.

  • Data Analysis: Analyze the data using solvatochromic models, such as the Lippert-Mataga plot, which relates the Stokes shift to the solvent's dielectric constant and refractive index. This analysis can provide an estimate of the change in dipole moment upon excitation, offering quantitative insight into the ICT process.[2]

Table 2: Illustrative Solvatochromic Data for this compound
SolventPolarity Indexλabs (nm)λem (nm)Stokes Shift (nm)
Toluene2.435041060
Dioxane4.835542570
Acetonitrile5.836044080
Ethanol5.236545085

Note: This data is illustrative. A clear trend of increasing Stokes shift with increasing solvent polarity is expected, indicative of a more polar excited state.

Conclusion: A Roadmap for Application-Oriented Characterization

This guide has provided a rigorous and scientifically grounded framework for the photophysical characterization of this compound. By following these detailed protocols and understanding the rationale behind each measurement, researchers can generate high-quality, reliable data. A comprehensive understanding of the absorption and emission spectra, quantum yield, fluorescence lifetime, and solvatochromic behavior is paramount for the successful application of this promising fluorophore in diverse fields, from bioimaging to the development of advanced materials. The self-validating nature of this workflow, from sample purity assessment to the cross-correlation of steady-state and time-resolved data, ensures the integrity and trustworthiness of the final characterization.

References

An In-depth Technical Guide to the Stability and Storage of 7-Amino-4-(methoxymethyl)coumarin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Amino-4-(methoxymethyl)coumarin is a fluorescent probe belonging to the aminocoumarin family, a class of dyes known for their utility in various biochemical applications.[1][2] These compounds are characterized by a 1-benzopyran-2-one core structure and are valued for their strong fluorescence, typically in the blue region of the spectrum.[1] 7-Amino-4-(methoxymethyl)coumarin, with its excitation maximum around 351 nm and emission peak near 430 nm, serves as a crucial tool for researchers in fields such as drug development, bioimaging, and enzyme activity analysis.[1] Its methoxymethyl substituent at the 4-position and amino group at the 7-position are critical to its photophysical properties. However, these same structural features also dictate its chemical stability. This guide provides a comprehensive overview of the factors influencing the stability of 7-Amino-4-(methoxymethyl)coumarin and outlines best practices for its storage and handling to ensure experimental reproducibility and accuracy.

Core Chemical Structure and Inherent Instabilities

The stability of 7-Amino-4-(methoxymethyl)coumarin is intrinsically linked to its molecular architecture. The coumarin scaffold contains an α,β-unsaturated lactone (an intramolecular cyclic ester), which is the primary site of potential degradation. This lactone ring is susceptible to hydrolysis, a chemical breakdown process that can be catalyzed by acidic or, more notably, basic conditions.[3][4][5] Ring-opening of the lactone leads to the formation of a non-fluorescent coumarinic acid salt, thereby compromising the probe's functionality.[4] Furthermore, the 7-amino group, an electron-donating moiety crucial for the compound's fluorescence, can be a target for oxidation. The aromatic nature of the coumarin ring system also makes it susceptible to photodegradation upon exposure to high-energy light.

Physicochemical Factors Governing Stability

A thorough understanding of the environmental factors that can compromise the integrity of 7-Amino-4-(methoxymethyl)coumarin is paramount for any researcher utilizing this probe.

Influence of pH

The pH of the solvent system is arguably the most critical factor affecting the stability of coumarin derivatives.

  • Base-Catalyzed Hydrolysis: Under alkaline conditions (pH > 7.5), the lactone ring is highly susceptible to nucleophilic attack by hydroxide ions.[3][4] This leads to irreversible ring-opening and a complete loss of fluorescence.[5] The rate of this hydrolysis is directly proportional to the hydroxide ion concentration.[4]

  • Acidic Conditions: While more stable in acidic to neutral conditions, prolonged exposure to strong acids can also promote hydrolysis, albeit at a slower rate than in basic media.

  • Optimal pH Range: For maximal stability in aqueous solutions, it is recommended to maintain a pH between 6.0 and 7.5.

Temperature Effects

As with most chemical compounds, temperature plays a significant role in the degradation kinetics of 7-Amino-4-(methoxymethyl)coumarin.

  • Solid State: As a solid, the compound is relatively stable. However, long-term storage at elevated temperatures can accelerate slow degradation processes. Therefore, storage at or below -20°C is recommended for the solid material to ensure a shelf life of at least 12 months.[6]

  • In Solution: In solution, the rate of degradation, particularly hydrolysis, increases with temperature. Working solutions should be kept on ice when not in immediate use, and long-term storage of solutions should be at -20°C or lower.[7][8]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can introduce atmospheric moisture, which can hydrolyze the compound, especially if stored in solvents like DMSO that are hygroscopic.[8] It is best practice to aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles.

Photostability

Aminocoumarins, while excellent fluorophores, are susceptible to photodegradation, a process where absorbed light energy leads to irreversible chemical alteration.[9][10]

  • Mechanism: Photodegradation can occur through various pathways, including photooxidation and the formation of radical species.[10][11] This results in photobleaching, a permanent loss of fluorescence.

  • Protective Measures: To mitigate photobleaching, it is crucial to protect both solid samples and solutions from light.[12] Use amber or opaque vials for storage, and minimize exposure to ambient and excitation light during experiments.[8]

Solvent and Formulation Considerations

The choice of solvent for dissolving and storing 7-Amino-4-(methoxymethyl)coumarin is critical for its long-term stability.

  • Recommended Solvents: High-purity, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are the preferred solvents for preparing concentrated stock solutions.[6]

  • DMSO Considerations: While widely used, DMSO is hygroscopic and can absorb water from the atmosphere, which can lead to hydrolysis of the coumarin.[8] Furthermore, older or improperly stored DMSO can contain acidic impurities that may affect stability. The presence of DMSO can also interfere with assays involving reactive oxygen species.[13]

  • Aqueous Solutions: Aqueous working solutions should be prepared fresh daily from a concentrated stock in an appropriate buffer.[7] Do not store 7-Amino-4-(methoxymethyl)coumarin in aqueous buffers for extended periods.

Data and Visualization

Table 1: Summary of Key Stability Factors
ParameterConditionImpact on StabilityRationale & Mitigation
pH Alkaline (pH > 8)High DegradationRapid base-catalyzed hydrolysis of the lactone ring.[4] Buffer solutions to pH 6.0-7.5.
Neutral (pH 7)Optimal StabilityMinimal hydrolysis rate. Ideal for most experimental conditions.
Acidic (pH < 6)Moderate DegradationSlower, acid-catalyzed hydrolysis can occur over time.
Temperature -20°C to -80°CHigh StabilityRecommended for long-term storage of both solid and stock solutions.[6][7][8]
2-8°CShort-Term StabilitySuitable for temporary storage of working solutions (e.g., during an experiment).
AmbientLow StabilityIncreased rate of degradation, especially for solutions.[8]
Light Dark StorageHigh StabilityProtect from all light sources using amber vials or foil.[8][12]
Ambient LightGradual DegradationLong-term exposure leads to photobleaching.[8]
UV/High-IntensityRapid DegradationExcitation light can cause rapid photobleaching and photodegradation.[10]
Solvent Anhydrous DMSO/DMFGood Stability (Stock)Ideal for concentrated stock solutions. Must be high-purity and anhydrous.[6]
Aqueous BufferLow Stability (Long-Term)Prone to hydrolysis. Prepare fresh for daily use.[7]

Diagram 1: Primary Degradation Pathways

cluster_factors Influencing Factors AMC 7-Amino-4-(methoxymethyl)coumarin (Fluorescent) Hydrolysis Hydrolysis (Lactone Ring Opening) AMC->Hydrolysis Photodegradation Photodegradation (Photobleaching) AMC->Photodegradation Oxidation Oxidation (Amino Group) AMC->Oxidation Degraded_H Coumarinic Acid Derivative (Non-Fluorescent) Hydrolysis->Degraded_H Degraded_P Photoproducts (Non-Fluorescent) Photodegradation->Degraded_P Degraded_O Oxidized Product (Altered Fluorescence) Oxidation->Degraded_O pH High pH (>8) pH->Hydrolysis Light UV / High-Intensity Light Light->Photodegradation Oxidants Oxidizing Agents Oxidants->Oxidation

Caption: Key factors leading to the degradation of 7-Amino-4-(methoxymethyl)coumarin.

Recommended Storage and Handling Protocols

To ensure the integrity and performance of 7-Amino-4-(methoxymethyl)coumarin, the following storage and handling procedures must be strictly followed.

Long-Term Storage (Months to Years)
  • Solid Form: The compound should be stored as a solid powder in a tightly sealed, light-protecting vial (e.g., amber glass).[6][8] For optimal shelf life, store at -20°C under desiccating conditions.[6]

  • Stock Solutions: Prepare concentrated stock solutions (e.g., 10-50 mM) in high-purity, anhydrous DMSO.[6] Dispense the stock solution into single-use aliquots in amber or foil-wrapped microtubes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.[7] Before opening a frozen vial, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold surface.[8]

Short-Term Storage and Use (Hours to Days)
  • Working Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the concentrated DMSO stock into the desired experimental buffer.[7]

  • During Use: Keep working solutions on ice and protected from light as much as possible during the course of an experiment. Discard any unused aqueous working solution at the end of the day.[7]

Experimental Protocol for Stability Validation

To ensure experimental integrity, researchers can perform a self-validating stability test using fluorescence spectroscopy. This protocol provides a framework for assessing the stability of 7-Amino-4-(methoxymethyl)coumarin under specific experimental conditions.

Objective:

To determine the rate of fluorescence decay of 7-Amino-4-(methoxymethyl)coumarin in a specific aqueous buffer over time.

Materials:
  • 7-Amino-4-(methoxymethyl)coumarin

  • Anhydrous DMSO

  • Experimental buffer (e.g., PBS, Tris, HEPES at the desired pH)

  • Fluorescence spectrophotometer or plate reader

  • Quartz cuvette or black microplate

  • Timer

Methodology:
  • Stock Solution Preparation: Prepare a 10 mM stock solution of 7-Amino-4-(methoxymethyl)coumarin in anhydrous DMSO.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µM in your experimental buffer. Prepare enough volume for all time points.

  • Initial Measurement (T=0): Immediately after preparation, transfer an aliquot of the working solution to the cuvette or microplate well. Measure the fluorescence intensity using an excitation wavelength of ~350 nm and recording the emission spectrum, noting the peak intensity at ~430 nm.

  • Incubation: Store the remaining working solution under the conditions you wish to test (e.g., room temperature on the benchtop, 37°C in an incubator, on ice). Ensure the container is protected from light between measurements.

  • Time-Course Measurements: At regular intervals (e.g., 30, 60, 120, 240 minutes), take an aliquot of the working solution and measure its fluorescence intensity as in Step 3.

  • Data Analysis:

    • Normalize the fluorescence intensity at each time point to the initial intensity at T=0.

    • Plot the normalized fluorescence intensity versus time. A stable compound will show a flat line with minimal decrease in intensity. A significant downward slope indicates degradation.

Diagram 2: Workflow for Spectroscopic Stability Assay

cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_analysis 3. Analysis A Prepare 10 mM Stock in Anhydrous DMSO B Dilute to 10 µM in Experimental Buffer A->B C Measure Initial Fluorescence (T=0) B->C D Incubate Solution under Test Conditions (in dark) C->D E Measure Fluorescence at Defined Time Intervals D->E F Normalize Intensity to T=0 E->F G Plot Normalized Intensity vs. Time F->G H Assess Stability from Fluorescence Decay Rate G->H

Caption: A streamlined workflow for assessing compound stability via fluorescence.

References

Methodological & Application

Application Note & Protocol: Covalent Labeling of Peptides with 7-Amino-4-(methoxymethyl)coumarin for Enhanced Fluorometric Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Sensitive Peptide Detection

Fluorescently labeled peptides are indispensable tools in modern biochemical and cellular research, enabling sensitive detection in applications ranging from enzyme activity assays to cellular imaging.[1] The covalent attachment of a fluorophore to a peptide allows researchers to monitor its localization, interactions, and processing with high specificity and sensitivity.[1] Among the various classes of fluorescent dyes, coumarins are prized for their utility in the blue region of the spectrum.[1][2]

7-Amino-4-(methoxymethyl)coumarin (AMCA) stands out as a superior blue fluorescent dye for peptide labeling due to a combination of favorable photophysical properties. These include a high fluorescence quantum yield, a significant Stokes shift, and remarkable photostability.[3][4][5][6] Furthermore, its fluorescence is independent of pH over a broad physiological range (pH 4 to 10), which is a critical attribute for ensuring consistent signal in diverse experimental buffers and cellular compartments.[3][5] This application note provides a detailed protocol for the covalent labeling of peptides with AMCA, focusing on the widely used N-hydroxysuccinimidyl (NHS) ester chemistry, and offers insights into the purification and characterization of the resulting fluorescent conjugate.

The Chemistry of AMCA Labeling: A Mechanistic Overview

The most common and efficient method for conjugating AMCA to a peptide is through the reaction of an amine-reactive derivative, such as AMCA-succinimidyl ester (AMCA-SE), with primary amines on the peptide.[5][7][8]

Targeting Primary Amines:

Peptides typically present two types of primary amines available for labeling:

  • The N-terminal α-amino group: Every peptide has a single N-terminus.

  • The ε-amino group of Lysine residues: The number of available lysine side chains depends on the peptide's amino acid sequence.[9]

The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine of the peptide attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[7][10]

To ensure efficient labeling, the reaction is typically performed in a buffer with a pH of 8.3-8.5.[8][11] At this pH, a significant portion of the primary amines are deprotonated and thus nucleophilic, while the rate of hydrolysis of the NHS ester remains manageable.[11] It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the peptide for reaction with the AMCA-SE.[11][12]

Below is a diagram illustrating the reaction between a peptide's primary amine and AMCA-SE.

// Invisible nodes for alignment edge[style=invis]; Peptide -> AMCA_SE; Labeled_Peptide -> NHS; }

Caption: Chemical reaction for labeling a peptide with AMCA-NHS Ester.

Experimental Protocol: From Peptide to Purified Conjugate

This section details a robust, step-by-step protocol for labeling a peptide with AMCA-SE and subsequently purifying the conjugate.

Materials and Reagents
  • Peptide of interest (lyophilized)

  • AMCA-SE (succinimidyl ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[3][11]

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3[11]

  • Purification column (e.g., size-exclusion chromatography or preparative RP-HPLC)[13][14]

  • Mobile phases for HPLC (e.g., 0.1% TFA in water and 0.1% TFA in acetonitrile)[14][15]

Workflow Overview

The following diagram outlines the complete workflow from reagent preparation to the final, purified AMCA-labeled peptide.

G A 1. Reagent Preparation - Dissolve Peptide - Dissolve AMCA-SE B 2. Labeling Reaction - Mix Peptide and AMCA-SE - Incubate (1-2 hours, RT) A->B C 3. Quenching (Optional) - Add excess amine (e.g., Tris) B->C D 4. Purification - RP-HPLC or SEC C->D E 5. Characterization - Mass Spectrometry - UV-Vis Spectroscopy D->E F 6. Lyophilization & Storage - Store at -20°C or below E->F

Caption: Experimental workflow for peptide labeling with AMCA.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Peptide Stock Solution: Accurately weigh the lyophilized peptide and dissolve it in the 0.1 M Sodium Bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL. Causality Note: The basic buffer is essential for deprotonating the primary amines, making them reactive.[11]

  • AMCA-SE Stock Solution: Immediately before use, dissolve the AMCA-SE in a small volume of anhydrous DMF or DMSO to a concentration of 10 mg/mL. Causality Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. Preparing this solution fresh in an anhydrous organic solvent minimizes degradation.[11]

Step 2: The Labeling Reaction

  • Calculate Molar Ratio: Determine the molar ratio of AMCA-SE to peptide. A 5- to 20-fold molar excess of the dye is typically recommended to drive the reaction to completion. The optimal ratio may need to be determined empirically.

  • Initiate the Reaction: While gently vortexing the peptide solution, add the calculated volume of the AMCA-SE stock solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Causality Note: Protecting the reaction from light is crucial to prevent photobleaching of the AMCA fluorophore.[4]

Step 3: Purification of the Labeled Peptide The removal of unreacted AMCA-SE and the NHS byproduct is critical for accurate downstream applications.[13] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying fluorescently labeled peptides.[14]

  • Acidify the Reaction Mixture: Add a small amount of 10% trifluoroacetic acid (TFA) to the reaction mixture to quench the reaction and prepare it for RP-HPLC.

  • Setup RP-HPLC: Use a C18 column. The mobile phases are typically:

    • Buffer A: 0.1% TFA in water

    • Buffer B: 0.1% TFA in acetonitrile

  • Elution: Elute the peptide using a linear gradient of increasing Buffer B. Monitor the elution profile at two wavelengths: ~220 nm for the peptide backbone and ~350 nm for the AMCA dye.[4][15] The AMCA-labeled peptide will be more hydrophobic than the unlabeled peptide and will therefore have a longer retention time.

  • Fraction Collection: Collect the fractions corresponding to the peak that absorbs at both wavelengths.

Characterization and Quantification

Mass Spectrometry: Confirm the identity and purity of the labeled peptide by analyzing the collected fractions using mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass of the labeled peptide should be equal to the mass of the unlabeled peptide plus the mass of the AMCA moiety minus the mass of a hydrogen atom.

Spectroscopic Quantification: The concentration of the labeled peptide can be determined using UV-Vis spectroscopy by measuring the absorbance at the characteristic maximum for AMCA (~350 nm).

ParameterValueReference
Excitation Maximum (λex) ~350 nm[4]
Emission Maximum (λem) ~440-450 nm[4][16]
Molar Extinction Coefficient (ε) ~17,400 cm⁻¹M⁻¹[3]
Optimal Reaction pH 8.3 - 8.5[8][11]
Recommended Molar Excess 5-20 foldGeneral Practice

Troubleshooting and Expert Insights

Problem Potential Cause Solution
Low Labeling Efficiency - Incorrect pH: Reaction pH was too low, protonating the amines.[11]- Hydrolyzed AMCA-SE: The dye was exposed to moisture before the reaction.- Competing Amines: Buffer (e.g., Tris) contained primary amines.[12]- Ensure the buffer pH is between 8.3 and 8.5.- Prepare the AMCA-SE stock solution fresh in anhydrous solvent.- Use an amine-free buffer like bicarbonate or phosphate.
Peptide Precipitation - Hydrophobicity: The attached dye increases the overall hydrophobicity of the peptide, causing it to precipitate.[17]- Over-labeling: Multiple dyes attached to the peptide can lead to aggregation.[18]- Perform the reaction in a solution containing a small percentage of organic solvent (e.g., 10% DMF).- Reduce the molar excess of AMCA-SE to achieve a lower degree of labeling (ideally 1:1).[17]
Low Fluorescence Signal - Quenching: Over-labeling can lead to self-quenching of the fluorophores.[18]- Photobleaching: The sample was exposed to excessive light.[4]- Reduce the molar excess of the dye to favor single-labeling.- Keep all solutions and reaction mixtures protected from light. Use mounting media with an anti-fading agent for microscopy.[4]

References

Application Note: Utilizing 7-Amino-4-(methoxymethyl)-2H-chromen-2-one for Robust High-Throughput Screening of Enzymatic Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Sensitive and Scalable Enzymatic Assays

In the landscape of modern drug discovery and life science research, high-throughput screening (HTS) serves as a cornerstone for identifying and characterizing novel therapeutic agents.[1][2] The efficiency of HTS is critically dependent on the quality of the assay, which must be sensitive, reproducible, and adaptable to automation.[3] Fluorogenic assays, in particular, have become indispensable tools for monitoring enzyme activities due to their high sensitivity, broad dynamic range, and real-time measurement capabilities.[4][5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 7-Amino-4-(methoxymethyl)-2H-chromen-2-one (AMMC) as a fluorogenic reporter molecule for developing robust HTS assays. While structurally similar to the widely-used 7-amino-4-methylcoumarin (AMC), the methoxymethyl substitution on the coumarin core of AMMC offers potential advantages in terms of solubility and enzymatic recognition, making it a compelling alternative for specific applications. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into data interpretation to empower researchers to successfully implement AMMC-based assays in their screening campaigns.

Principle of the Assay: Fluorogenic Release of AMMC

The core principle of an AMMC-based enzymatic assay lies in the quenching of the coumarin fluorescence when it is part of a larger substrate molecule. In its unconjugated form, AMMC is a fluorescent molecule. However, when the 7-amino group is linked to a peptide or another molecular moiety via an amide bond to create a substrate, the fluorescence is significantly quenched.

The assay is designed such that the substrate is a target for a specific enzyme of interest, such as a protease. Upon enzymatic cleavage of the amide bond, the free AMMC molecule is released. This liberation of the fluorophore results in a quantifiable increase in fluorescence intensity that is directly proportional to the enzymatic activity.[6][7] This "turn-on" fluorescence signal provides a sensitive measure of the rate of the enzymatic reaction.

Diagram of the Enzymatic Reaction and Fluorescence Activation

G cluster_0 Quenched State (Low Fluorescence) cluster_1 Enzyme Interaction cluster_2 Fluorescent State (High Fluorescence) Substrate Peptide-CO-NH-AMMC Enzyme Protease Substrate->Enzyme Binding Product1 Cleaved Peptide Enzyme->Product1 Catalysis & Cleavage Product2 Free AMMC Enzyme->Product2 Release G A 1. Compound Plating (100 nL in 384-well plate) B 2. Enzyme Addition (10 µL) A->B C 3. Pre-incubation (15 min at RT) B->C D 4. Substrate Addition (10 µL Peptide-AMMC) C->D E 5. Incubation (30 min at 37°C) D->E F 6. Fluorescence Reading (Ex/Em for AMMC) E->F G 7. Data Analysis (% Inhibition, Hit Selection) F->G

References

Application Note: Live-Cell Imaging with 7-Amino-4-(methoxymethyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the application of 7-Amino-4-(methoxymethyl)-2H-chromen-2-one, a blue-emitting fluorophore, in live-cell imaging. We delve into the core principles of its utility, reagent preparation, step-by-step protocols for cell loading and imaging, and critical troubleshooting advice. This document is intended for researchers, scientists, and drug development professionals seeking to utilize this versatile coumarin dye for robust and reliable visualization of cellular dynamics.

Introduction and Core Principles

This compound is a derivative of the coumarin family of fluorophores, which are widely recognized for their utility in biological imaging.[1][2] The defining features of this specific compound are the 7-amino group, which is fundamental to its fluorescence, and the 4-methoxymethyl group, which enhances its physicochemical properties.[3]

Principle of Utility: The fluorescence of 7-aminocoumarin dyes arises from an intramolecular charge transfer (ICT) process upon excitation.[3] The 7-amino group acts as an electron donor, making the molecule's excited state highly sensitive to the local environment. This property can be harnessed for various applications, from general cytoplasmic staining to the development of sophisticated biosensors.[1] The blue emission spectrum of this dye makes it an excellent candidate for multiplexing experiments with common green (e.g., GFP, FITC) and red (e.g., mCherry, RFP) fluorophores. Many coumarin-based probes exhibit good photostability, high quantum yields, and large Stokes shifts, which are desirable properties for fluorescence microscopy.[4]

Key Advantages:

  • Favorable Spectral Properties: Provides a distinct blue signal, minimizing spectral overlap in multicolor imaging.

  • Small Molecular Size: As a small organic molecule, it can offer minimal perturbation to cellular processes compared to larger fluorescent proteins.

  • Cell Permeability: The methoxymethyl group can enhance hydrophobicity, facilitating passive diffusion across the cell membrane.

  • Low Cytotoxicity: When used at optimal concentrations, many coumarin derivatives exhibit low toxicity, which is crucial for long-term live-cell imaging experiments.[5][6]

Spectroscopic and Physicochemical Properties

Understanding the fundamental properties of the fluorophore is critical for designing an effective imaging experiment. While exhaustive data for this specific molecule is limited, the properties can be reliably inferred from closely related 7-aminocoumarin analogs.

PropertyValueSource
Chemical Formula C₁₁H₁₁NO₃[7][8]
Molecular Weight 205.21 g/mol [7][8]
Purity ≥98% (as supplied by most vendors)N/A
Solubility Soluble in DMSO, DMF, and alcohols[9]
Appearance Light yellow solid[10]
Typical Excitation Max ~350 - 405 nm[3][4]
Typical Emission Max ~440 - 480 nm[3][4]
Recommended Filter Set DAPI (Ex: ~365 nm, Em: ~445 nm)[11]

Note: Spectral properties are highly dependent on the solvent and local cellular environment. The provided values are estimates based on similar compounds and should be experimentally verified.

Experimental Protocols

Reagent Preparation (Stock Solution)

Causality: A concentrated stock solution in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) is essential for long-term stability and accurate dilution. Water should be avoided for stock preparation as it can lead to precipitation and hydrolysis.

  • Bring the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Prepare a 1-10 mM stock solution by dissolving the compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock, dissolve 2.05 mg of the compound in 1 mL of DMSO.

  • Vortex thoroughly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C, protected from light. Properly stored, the stock solution should be stable for several months.

Protocol: General Staining of Live Cells

This protocol provides a starting point for staining the cytoplasm of live cells. Optimal conditions may vary depending on the cell type and experimental goals.

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_img Imaging A 1. Seed Cells on Imaging Dish B 2. Prepare Working Dye Solution C 3. Replace Medium with Dye Solution B->C Dilute Stock into Medium D 4. Incubate (37°C, 15-60 min) C->D E 5. Wash Cells with Pre-warmed Buffer D->E F 6. Add Imaging Medium (e.g., FluoroBrite™) E->F 3x Washes G 7. Acquire Images (Confocal/Widefield) F->G

Caption: General workflow for live-cell staining.

Materials:

  • Cells cultured on glass-bottom imaging dishes or coverslips.

  • 1-10 mM stock solution of this compound in DMSO.

  • Complete cell culture medium (consider phenol red-free medium to reduce background fluorescence).[12]

  • Buffered saline solution (e.g., PBS or HBSS), pre-warmed to 37°C.

  • Optically clear imaging medium (e.g., Gibco™ FluoroBrite™ DMEM).[13]

Procedure:

  • Cell Preparation: Seed cells on a suitable imaging vessel and grow to the desired confluency (typically 50-70%). Ensure cells are healthy and adherent.

  • Prepare Working Solution: On the day of the experiment, dilute the stock solution into pre-warmed complete culture medium to a final working concentration. A starting range of 1-10 µM is recommended.

    • Expertise Note: A concentration titration is crucial. Start with 5 µM and test lower (1 µM) and higher (10 µM) concentrations. The goal is to achieve the brightest signal with the lowest possible dye concentration to minimize potential cytotoxicity and artifacts.[11][13]

  • Dye Loading: Aspirate the existing culture medium from the cells. Add the dye-containing medium to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. Incubation time should be optimized; shorter times are generally better for cell health.

  • Washing: Aspirate the dye-containing medium. Wash the cells 2-3 times with a pre-warmed buffered saline solution to remove any unbound dye.[13][14] This step is critical for reducing background fluorescence and improving the signal-to-noise ratio.[14]

  • Imaging: Add fresh, pre-warmed, optically clear imaging medium to the cells.

  • Microscopy: Proceed with imaging using a fluorescence microscope equipped with a DAPI filter set or similar optics suitable for excitation around 405 nm and emission collection around 450 nm.[4]

    • Trustworthiness Note: To minimize phototoxicity, use the lowest possible laser power and shortest exposure time that provides an adequate signal.[12][15] Avoid continuous exposure by using time-lapse settings that illuminate the sample only during acquisition.

Protocol: Self-Validation via Cytotoxicity Assay

It is imperative to confirm that the imaging conditions are not adversely affecting cell health. This can be achieved with a simple viability assay run in parallel.

Procedure:

  • Prepare a multi-well plate of your cells under the same conditions as your imaging experiment.

  • Treat wells with a range of dye concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM) for the same duration as your imaging protocol.

  • After the incubation period, perform a standard cytotoxicity assay, such as:

    • MTT Assay: Measures metabolic activity.

    • LDH Assay: Measures membrane integrity.[11]

    • Live/Dead Staining: Using reagents like Propidium Iodide or commercial kits.

  • Analysis: Compare the viability of dye-treated cells to the untreated control (0 µM). The chosen imaging concentration should not result in a significant decrease in cell viability. Some coumarin derivatives can induce apoptosis at higher concentrations, potentially through the generation of reactive oxygen species (ROS).[11]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Weak or No Signal - Low Dye Concentration: Insufficient dye to generate a detectable signal. - Incorrect Filter Set: Excitation/emission filters do not match the dye's spectra. - Photobleaching: Signal fading due to excessive light exposure.- Increase the working concentration of the dye incrementally (e.g., 5 µM → 10 µM).[11] - Verify that a DAPI or similar blue-excitable filter cube is being used.[11] - Reduce laser power, decrease exposure time, and use a more sensitive detector.[15]
High Background - Incomplete Washing: Residual unbound dye remains in the medium. - High Dye Concentration: Non-specific binding or dye aggregation. - Autofluorescent Medium: Phenol red or other components in the medium are fluorescing.- Increase the number and volume of washes after dye loading.[13][14] - Decrease the working concentration of the dye.[13] - Switch to a phenol red-free or specialized imaging medium (e.g., FluoroBrite™).[13][15]
Cell Death or Stress - Phototoxicity: High-intensity light (especially UV/violet) is damaging cells. - Dye Cytotoxicity: The dye concentration or incubation time is too high.- Use the lowest possible excitation light intensity and exposure time.[12] - Perform a cytotoxicity assay to determine the optimal, non-toxic concentration and incubation time.[11]

Logical Relationships and Data Interpretation

The interpretation of results requires careful consideration of controls and potential artifacts.

G A Dye Concentration D Signal Intensity A->D Directly Proportional E Background Level A->E Increases F Cell Viability A->F Inversely Proportional (at high conc.) B Incubation Time B->D Increases (to a plateau) B->F Inversely Proportional (long duration) C Light Exposure C->D Affects Photostability (Signal can decrease) C->F Inversely Proportional (Phototoxicity)

Caption: Interplay of key experimental parameters.

A successful experiment balances these factors to maximize signal intensity (D) while minimizing background (E) and impact on cell viability (F). Always include an "unstained" control group to assess cellular autofluorescence and a "vehicle" control (cells treated with DMSO equivalent) to rule out solvent effects.

References

Application Notes and Protocols for Cellular Uptake and Localization Studies of 7-Amino-4-(methoxymethyl)coumarin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Intracellular Journey of a Versatile Fluorophore

7-Amino-4-(methoxymethyl)coumarin is a promising blue-emitting fluorescent probe for live-cell imaging. As a member of the esteemed coumarin family of dyes, it offers the potential for high fluorescence quantum yields and sensitivity to the microenvironment, making it a valuable tool for researchers in cell biology and drug development.[1][2] The strategic placement of an amino group at the 7-position and a methoxymethyl group at the 4-position is anticipated to influence its photophysical properties and cellular interactions.[3][4] Understanding the cellular uptake, distribution, and localization of this compound is paramount for its effective application in biological research.

This comprehensive guide provides an in-depth exploration of the methodologies required to characterize the cellular behavior of 7-Amino-4-(methoxymethyl)coumarin. We will delve into the rationale behind experimental design, present detailed, step-by-step protocols, and offer insights into data interpretation. This document is intended to empower researchers, scientists, and drug development professionals to confidently employ this fluorophore in their quest to unravel complex cellular processes.

Photophysical Profile and Handling

A thorough understanding of the spectral properties of 7-Amino-4-(methoxymethyl)coumarin is the cornerstone of successful imaging experiments. While specific data for this derivative is emerging, we can extrapolate from the well-characterized 7-Amino-4-methylcoumarin (AMC) due to their structural similarity.

PropertyValue (for 7-Amino-4-methylcoumarin)Reference
Excitation Maximum (λex) ~344 - 351 nm[2][5]
Emission Maximum (λem) ~430 - 440 nm[2][5]
Molecular Weight 205.21 g/mol [6]
Solubility Soluble in DMSO[7]

Note on Handling and Storage: Prepare a stock solution of 7-Amino-4-(methoxymethyl)coumarin in anhydrous DMSO (e.g., 1-10 mM). Store the stock solution at -20°C, protected from light and moisture. For working solutions, dilute the stock solution in a suitable buffer or cell culture medium to the desired final concentration immediately before use. It is recommended to perform a concentration optimization experiment to determine the ideal concentration for your specific cell type and application, typically in the range of 1-10 µM.[8]

Core Experimental Workflows

The following sections provide a logical progression of experiments to comprehensively study the cellular uptake and localization of 7-Amino-4-(methoxymethyl)coumarin.

Diagram: Overall Experimental Workflow

experimental_workflow cluster_prep Probe & Cell Preparation cluster_assays Core Assays cluster_analysis Data Analysis & Interpretation Probe_Prep Probe Preparation (Stock & Working Solutions) Live_Imaging Live-Cell Imaging & Staining Probe_Prep->Live_Imaging Cell_Culture Cell Culture & Seeding Cytotoxicity Cytotoxicity Assessment (MTT Assay) Cell_Culture->Cytotoxicity Cell_Culture->Live_Imaging Cytotoxicity->Live_Imaging Determine non-toxic concentration Colocalization Colocalization Studies Live_Imaging->Colocalization Image_Analysis Image Analysis (Quantification) Colocalization->Image_Analysis Localization_Mapping Subcellular Localization Mapping Image_Analysis->Localization_Mapping cellular_uptake cluster_cell Living Cell Extracellular Extracellular Space Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Internalization Organelles Organelles Cytoplasm->Organelles Localization Microscope Fluorescence Microscope Organelles->Microscope Fluorescence Signal Probe 7-Amino-4- (methoxymethyl)coumarin Probe->Cell_Membrane Uptake

References

conjugation of 7-Amino-4-(methoxymethyl)-2H-chromen-2-one to antibodies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Covalent Conjugation of 7-Amino-4-(methoxymethyl)-2H-chromen-2-one to Antibodies for Advanced Immunoassays

Introduction: The Utility of Blue-Emitting Coumarin Dyes in Antibody Labeling

The covalent attachment of fluorescent dyes to antibodies is a cornerstone technique in biological research and diagnostics, enabling the sensitive detection and visualization of specific target antigens.[][2] Among the diverse palette of available fluorophores, coumarin derivatives stand out for their utility in the blue region of the spectrum. This compound is a bright, photostable aminocoumarin derivative that serves as an excellent fluorescent reporter. Its relatively small size minimizes the potential for steric hindrance of the antibody's antigen-binding site, while its distinct spectral properties make it a suitable partner for multiplexing experiments with green and red-emitting fluorophores.[3]

This guide provides a comprehensive framework for the successful conjugation of this compound to monoclonal or polyclonal antibodies. We will delve into the underlying chemical principles, provide a detailed, field-proven protocol, and outline essential characterization methods to validate the final conjugate, ensuring its fitness for downstream applications such as immunofluorescence microscopy, flow cytometry, and Western blotting.[]

Principle of Conjugation: Amine-Reactive N-Hydroxysuccinimide (NHS) Ester Chemistry

The most robust and widely used method for labeling antibodies involves the reaction of primary amines with N-hydroxysuccinimide (NHS) esters.[5] Antibodies, particularly of the IgG class, are rich in primary amines on the ε-amino groups of solvent-accessible lysine residues and the N-terminal α-amino group.[6] These nucleophilic amines are the targets for our conjugation strategy.

The process leverages a two-step conceptual pathway:

  • Activation of the Fluorophore: The primary amine on this compound is typically first modified to incorporate a carboxylic acid, which is then activated with N-hydroxysuccinimide to create a highly reactive NHS ester derivative. For the purpose of this protocol, we will assume the use of a pre-activated 7-(Succinimido-oxycarbonylamino)-4-(methoxymethyl)-2H-chromen-2-one or a similar NHS ester derivative, which is a common commercial format.

  • Nucleophilic Acyl Substitution: The amine-reactive NHS-ester dye readily reacts with the deprotonated primary amines on the antibody under mild alkaline conditions (pH 8.0-8.5).[7] The amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond linking the coumarin dye to the antibody and the release of the NHS leaving group.[8][9]

This reaction is efficient and proceeds readily in aqueous buffers, but it is critical to control the pH, as the hydrolysis of the NHS ester is a competing reaction that increases with pH.[10]

cluster_reactants Reactants cluster_product Products Ab Antibody with Lysine Residue (Ab-NH₂) Conjugate Fluorescent Antibody Conjugate (Ab-NH-CO-Dye) Ab->Conjugate Stable Amide Bond Formation (pH 8.0-8.5) Coumarin Aminocoumarin NHS Ester (Dye-NHS) Coumarin->Conjugate NHS N-Hydroxysuccinimide (Leaving Group) Coumarin->NHS Release

Caption: Amine-reactive NHS ester conjugation chemistry.

Materials and Reagents

Proper preparation and high-quality reagents are paramount for successful conjugation.

Reagent/MaterialSpecifications
Antibody 1-5 mg/mL in amine-free buffer (e.g., PBS, MES, HEPES). Avoid Tris, glycine, or sodium azide.
Aminocoumarin Dye Pre-activated N-Hydroxysuccinimide (NHS) Ester of this compound.
Solvent for Dye Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF), high purity.
Reaction Buffer 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3.
Purification Column Size-exclusion chromatography (e.g., Sephadex G-25) or spin desalting column (e.g., 40K MWCO).
Storage Buffer Phosphate-Buffered Saline (PBS), pH 7.4, with a protein stabilizer (e.g., 0.1% BSA) and preservative (0.02% NaN₃).
Spectrophotometer UV-Vis capable, with quartz cuvettes.
Accessory Labware Microcentrifuge tubes, pipettes, reaction vessel (e.g., glass vial), vortex mixer.

Detailed Experimental Protocol

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. Adjust volumes accordingly for different amounts.

Workflow Overview

A 1. Prepare Antibody Solution B 2. Prepare Dye Stock Solution A->B C 3. Perform Labeling Reaction (1-2 hours, Room Temp) B->C D 4. Purify Conjugate (Size-Exclusion Chromatography) C->D E 5. Characterize Conjugate (Spectrophotometry) D->E F 6. Store Final Product (4°C or -20°C) E->F

Caption: Step-by-step experimental workflow for antibody conjugation.

Step 1: Antibody Preparation

Causality: The antibody must be in an amine-free buffer at a suitable concentration and pH to ensure that the NHS-ester dye reacts specifically with the antibody and not with buffer components.[8]

  • If your antibody is in a buffer containing primary amines (like Tris or glycine), it must be exchanged into an amine-free buffer (e.g., PBS, pH 7.4). This can be done by dialysis or by using a spin desalting column.

  • Adjust the antibody concentration to 2.5 mg/mL.

  • Add 1/10th volume of 1 M Sodium Bicarbonate (pH 8.3) to the antibody solution. For example, to 1 mL of antibody solution, add 100 µL of the bicarbonate buffer. This raises the pH to the optimal range of 8.0-8.5 for the amine reaction.[7]

Step 2: Preparation of Dye Stock Solution

Causality: The NHS-ester dye is moisture-sensitive and hydrolyzes in water.[6] Preparing a fresh stock solution in anhydrous solvent immediately before use maximizes its reactivity.

  • Allow the vial of NHS-ester dye to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolve the dye in anhydrous DMSO or DMF to a final concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved. This is your dye stock solution.

Step 3: Conjugation Reaction

Causality: The molar ratio of dye to antibody is a critical parameter. A 10- to 20-fold molar excess of dye is a good starting point to achieve an optimal Degree of Labeling (DOL), but this may require optimization.[11]

  • Calculate the volume of dye stock solution to add to the antibody solution. A typical starting point for an IgG antibody (MW ≈ 150,000 g/mol ) is a 15:1 molar ratio of dye to antibody.

    • Example Calculation: For 1 mg of IgG in 0.4 mL:

      • Moles of IgG = (0.001 g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol

      • Moles of Dye needed (15x) = 15 * 6.67 x 10⁻⁹ mol = 1.0 x 10⁻⁷ mol

      • Assuming Dye MW ≈ 400 g/mol , Mass of Dye = 1.0 x 10⁻⁷ mol * 400 g/mol = 4.0 x 10⁻⁵ g = 40 µg

      • Volume of 10 mg/mL Dye Stock = (40 µg) / (10 µg/µL) = 4.0 µL

  • Add the calculated volume of dye stock solution to the pH-adjusted antibody solution while gently vortexing.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

Step 4: Purification of the Antibody-Coumarin Conjugate

Causality: Purification is essential to remove all unconjugated, free dye.[12] Residual free dye can bind non-specifically to cells or surfaces in downstream applications, leading to high background signal and false-positive results.[5]

  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with your desired storage buffer (e.g., PBS, pH 7.4).

  • Carefully load the entire reaction mixture onto the top of the column.

  • Elute the conjugate with the storage buffer. The larger antibody-dye conjugate will elute first as a distinct, faintly colored band, while the smaller, unconjugated dye molecules will be retained longer on the column.

  • Collect the fractions containing the purified conjugate. You can monitor the elution by eye or by measuring the absorbance at 280 nm. Pool the relevant fractions.

Characterization of the Conjugate: A Self-Validating System

A. Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or F/P ratio, is the average number of fluorophore molecules conjugated to each antibody molecule.[13] An optimal DOL for antibodies is typically between 2 and 10.[12][14] Too low a DOL results in a weak signal, while too high a DOL can lead to fluorescence self-quenching and potentially alter the antibody's binding affinity.[15][16]

Procedure:

  • Measure the absorbance of the purified conjugate solution in a 1 cm pathlength cuvette at 280 nm (A₂₈₀) and at the absorbance maximum for the coumarin dye (Aₘₐₓ, typically ~350 nm for this class of dye).

  • Calculate the concentration of the antibody and the dye using the Beer-Lambert law and the following formula, which corrects for the dye's absorbance at 280 nm:[13]

    DOL = [Aₘₐₓ * ε_protein] / [(A₂₈₀ - (Aₘₐₓ * CF)) * ε_dye]

    Where:

    • Aₘₐₓ : Absorbance of the conjugate at the dye's λₘₐₓ.

    • A₂₈₀ : Absorbance of the conjugate at 280 nm.

    • ε_protein : Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).[12]

    • ε_dye : Molar extinction coefficient of the dye at its λₘₐₓ. (This value must be obtained from the dye manufacturer).

    • CF : Correction Factor = (Absorbance of the free dye at 280 nm) / (Absorbance of the free dye at its λₘₐₓ).[7]

Example DOL Calculation Data:

ParameterValue
A₂₈₀ of Conjugate0.85
A₃₅₀ of Conjugate (Aₘₐₓ)0.30
ε_IgG (280 nm)210,000 M⁻¹cm⁻¹
ε_Coumarin (350 nm)25,000 M⁻¹cm⁻¹
Correction Factor (CF)0.40
Calculated DOL 4.3
B. Assessment of Immunoreactivity

Causality: It is crucial to confirm that the conjugation process has not compromised the antibody's ability to bind its target antigen.[17] Lysine residues can be located in or near the antigen-binding site (paratope), and their modification can sometimes lead to reduced affinity.[5]

A simple way to assess this is with a direct Enzyme-Linked Immunosorbent Assay (ELISA).

Procedure:

  • Coat an ELISA plate with the target antigen.

  • Add serial dilutions of both the original, unconjugated antibody and the newly purified coumarin-conjugated antibody.

  • For the unconjugated antibody, use a standard HRP-conjugated secondary antibody for detection.

  • For the coumarin-conjugated antibody, you can either detect its fluorescence directly with a plate reader or use an anti-coumarin secondary antibody if available.

  • Compare the binding curves (Signal vs. Concentration). The EC₅₀ values should be comparable, indicating that the binding affinity has been preserved.

Example ELISA Data:

Antibody Concentration (nM)Unconjugated Ab (OD 450nm)Coumarin-Conjugated Ab (RFU 450nm)
1002.1585,400
251.8872,100
6.251.1041,500
1.560.4515,200
0.390.154,800
00.05500
EC₅₀ ~4.5 nM ~5.0 nM

A minimal shift in the EC₅₀ value indicates that the conjugate has retained its immunoreactivity.

References

Application Notes & Protocols: 7-Amino-4-(methoxymethyl)coumarin as a Fluorogenic Substrate for Hydrolases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating Enzyme Activity with Fluorogenic Substrates

In the fields of enzymology, drug discovery, and molecular diagnostics, the precise measurement of enzyme activity is paramount. Fluorogenic assays represent a highly sensitive and continuous method for quantifying the catalytic rates of various enzymes, particularly hydrolases.[1] These assays employ substrates that are initially non-fluorescent (or possess low basal fluorescence) but are enzymatically converted into highly fluorescent products. The rate of fluorescence increase is directly proportional to the enzyme's activity, enabling real-time kinetic analysis.

Coumarin-based fluorophores are widely utilized for these purposes due to their favorable photophysical properties, including high quantum yields and good photostability.[2] 7-Amino-4-methylcoumarin (AMC) is a well-established blue-emitting fluorophore that is released upon the hydrolysis of various AMC-conjugated substrates.[3][4] This document focuses on a specific derivative, 7-Amino-4-(methoxymethyl)coumarin (AMMC) , a versatile substrate for assaying a broad range of hydrolases. When the bond linking AMMC to a recognition motif (e.g., an amino acid, peptide, or other chemical group) is cleaved by a hydrolase, the highly fluorescent 7-Amino-4-methylcoumarin is liberated.[5][6] This application note provides a comprehensive guide to the principles, protocols, and data analysis for using AMMC-based substrates in hydrolase research.

The Principle: From Quenched Substrate to Fluorescent Signal

The fundamental principle of the AMMC-based assay is the enzymatic conversion of a non-fluorescent molecule into a fluorescent one. The methoxymethyl group at the 4-position and the conjugated moiety at the 7-amino position of the coumarin core effectively quench its fluorescence. Upon enzymatic cleavage by a hydrolase (such as a protease, esterase, or glycosidase), the fluorescent core, 7-Amino-4-methylcoumarin (AMC), is released.

The resulting fluorescence can be monitored over time using a fluorescence plate reader or spectrofluorometer. This direct relationship between product formation and signal generation allows for sensitive, real-time measurement of enzyme kinetics.[7]

G sub AMMC-Substrate (Non-Fluorescent) sub_enz Enzyme-Substrate Complex sub->sub_enz + Enzyme enz Hydrolase Enzyme enz->sub_enz sub_enz->enz Catalysis prod1 Cleaved Substrate Moiety sub_enz->prod1 Hydrolysis prod2 7-Amino-4-methylcoumarin (Highly Fluorescent) sub_enz->prod2 G start Start reagents 1. Prepare Reagents (Buffer, Enzyme, Substrate, Controls) start->reagents plate 2. Dispense Reagents to Plate (Buffer, Enzyme, Inhibitor/Vehicle) reagents->plate incubate 3. Pre-incubate at Assay Temp (e.g., 37°C for 5-10 min) plate->incubate add_sub 4. Initiate Reaction (Add AMMC Substrate) incubate->add_sub read 5. Kinetic Measurement (Read Fluorescence over Time) add_sub->read analyze 6. Data Analysis (Calculate V₀, % Inhibition, etc.) read->analyze end End analyze->end

References

flow cytometry applications of 7-Amino-4-(methoxymethyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the chemical compound 7-Amino-4-(methoxymethyl)-2H-chromen-2-one reveals a molecule belonging to the 7-aminocoumarin family of fluorescent dyes. While specific, high-throughput flow cytometry applications for this exact methoxymethyl variant are not extensively documented in mainstream scientific literature, its core structure is analogous to widely used fluorophores in cell analysis. The foundational principles and applications of closely related compounds, such as 7-Amino-4-(trifluoromethyl)coumarin (AFC) and 7-Amino-4-methylcoumarin (AMC), provide a robust framework for its use.

This guide, therefore, extrapolates from the well-established applications of these structural analogs to provide a detailed technical overview and protocols for researchers, scientists, and drug development professionals. The primary application detailed is the detection of apoptosis via caspase activity, a cornerstone assay in cellular biology and drug discovery.

Introduction to 7-Aminocoumarin Dyes in Flow Cytometry

Coumarins are a class of UV-excitable, blue-emitting fluorescent dyes that are invaluable in biological research.[1][2] The 7-amino functional group is critical for the fluorescence properties of these compounds. They are frequently used to create fluorogenic substrates; in this format, the coumarin is conjugated to a quenching molecule via a linker that is a substrate for a specific enzyme.[3] In this quenched state, the dye is non-fluorescent. Upon enzymatic cleavage of the linker, the free 7-aminocoumarin is released, resulting in a bright blue fluorescent signal that can be quantified by flow cytometry.[3] This "turn-on" mechanism provides an excellent signal-to-noise ratio, making it ideal for detecting specific enzymatic activities within single cells.[3]

Compound Profile: this compound

PropertyValueSource
CAS Number 175205-10-4[4][5]
Molecular Formula C₁₁H₁₁NO₃[4][5]
Molecular Weight 205.21 g/mol [4][6]
Structure A 7-aminocoumarin core with a methoxymethyl group at the 4-position.[4]

Principle Application: Detection of Apoptosis via Caspase Activity

A hallmark of apoptosis, or programmed cell death, is the activation of a family of cysteine proteases called caspases.[3] Executioner caspases, such as caspase-3 and caspase-7, are key drivers of the cellular dismantling process. The activity of these enzymes can be sensitively measured in living cells using a fluorogenic substrate based on a 7-aminocoumarin dye.

The assay principle is as follows:

  • A cell-permeable, non-fluorescent substrate, consisting of a 7-aminocoumarin molecule linked to a specific peptide recognition sequence (e.g., DEVD for caspase-3/7), is introduced to the cell population.[3]

  • In healthy, non-apoptotic cells, the substrate remains intact and non-fluorescent.

  • In apoptotic cells, active caspase-3/7 enzymes recognize and cleave the DEVD peptide.[3]

  • This cleavage event liberates the 7-aminocoumarin molecule, which is now unquenched and becomes intensely fluorescent.

  • The resulting blue fluorescence within the cell is directly proportional to the amount of active caspase-3/7 and can be precisely measured on a per-cell basis using flow cytometry.[3]

Pathway Visualization: Caspase Activation

Caspase Activation Pathway Caspase Activation Leading to Fluorescence Apoptotic_Stimulus Apoptotic Stimulus (e.g., Staurosporine) Procaspase_3 Procaspase-3 (Inactive) Apoptotic_Stimulus->Procaspase_3 triggers activation Active_Caspase_3 Active Caspase-3/7 Procaspase_3->Active_Caspase_3 is cleaved to form Cleavage Peptide Cleavage Active_Caspase_3->Cleavage Substrate Cell-Permeable Substrate (DEVD-Coumarin) (Non-Fluorescent) Substrate->Active_Caspase_3 Free_Coumarin Free 7-Aminocoumarin (Fluorescent) Cleavage->Free_Coumarin releases Flow_Cytometer Detection by Flow Cytometer Free_Coumarin->Flow_Cytometer signal measured by

Caption: The apoptotic pathway leading to caspase-3 activation and subsequent cleavage of a fluorogenic substrate.

Spectral Properties and Instrument Setup

Proper instrument setup is critical for detecting the blue fluorescence of 7-aminocoumarin dyes. These dyes are optimally excited by ultraviolet (UV) or violet lasers.

ParameterRecommended SettingRationale
Excitation Laser UV (~355 nm) or Violet (~405 nm)The excitation maximum for related aminocoumarins like AMC and AFC is in the 344-400 nm range.[3][7]
Emission Filter Blue Channel (e.g., 450/50 or 460/50 nm bandpass)The emission maximum is typically between 440-505 nm, corresponding to a bright blue signal.[3][7]
Compensation May be required with other fluorophores (e.g., FITC, PE).While aminocoumarins have minimal spectral overlap with green and red fluorophores, single-stained controls are essential for accurate compensation.[8]

Experimental Protocols

The following are generalized protocols for assessing apoptosis in suspension and adherent cells. It is crucial to include appropriate controls, such as unstained cells, vehicle-treated cells (negative control), and cells treated with a known apoptosis-inducing agent like staurosporine (positive control).

Protocol 1: Apoptosis Detection in Suspension Cells (e.g., Jurkat)

Materials:

  • Suspension cells (e.g., Jurkat)

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., 1 µM Staurosporine) and vehicle control (e.g., DMSO)

  • Fluorogenic Caspase-3/7 Substrate (e.g., Ac-DEVD-AFC)

  • DMSO for substrate reconstitution

  • 1X Binding Buffer or PBS

  • Flow cytometry tubes

Procedure:

  • Cell Treatment: Seed cells at a density of 0.5-1.0 x 10⁶ cells/mL. Treat cells with the desired apoptosis-inducing agent or vehicle control for the appropriate duration (e.g., 3-4 hours with 1 µM Staurosporine).

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the fluorogenic substrate in high-quality DMSO.

    • On the day of the experiment, prepare a 2X working solution (e.g., 20 µM) by diluting the stock solution in 1X Binding Buffer. Protect from light.

  • Cell Staining:

    • Harvest 1-5 x 10⁵ cells per sample by centrifugation at 300 x g for 5 minutes.[3]

    • Discard the supernatant and wash the cells once with 1 mL of cold PBS.

    • Resuspend the cell pellet gently in 100 µL of 1X Binding Buffer.

    • Add 100 µL of the 2X substrate working solution to the cell suspension for a final 1X concentration.

    • Incubate for 30-60 minutes at 37°C, protected from light.[3]

  • Flow Cytometry Analysis:

    • Following incubation, wash the cells once with 1 mL of 1X Binding Buffer.

    • Resuspend the cells in 300-500 µL of 1X Binding Buffer for analysis.

    • Analyze the samples immediately on a flow cytometer equipped with a UV or violet laser.[3]

    • Collect data for a minimum of 10,000 events per sample. Use unstained and vehicle-treated controls to establish the negative gate for blue fluorescence.[3]

Protocol 2: Apoptosis Detection in Adherent Cells (e.g., HeLa)

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with the apoptosis-inducing agent or vehicle control as described for suspension cells.[3]

  • Reagent Preparation: Prepare the substrate stock and working solutions as described above.

  • Cell Staining & Harvesting:

    • Following treatment, gently collect the culture medium, which contains apoptotic cells that may have detached.

    • Wash the adherent cells once with PBS.

    • Harvest the remaining adherent cells using a gentle, non-enzymatic cell dissociation solution or Trypsin-EDTA. Neutralize trypsin if used.

    • Combine the detached cells from the medium (Step 3a) with the harvested adherent cells. Centrifuge the combined suspension at 300 x g for 5 minutes.

    • Proceed with the staining steps (Steps 3c-3e) as outlined in Protocol 1.

  • Flow Cytometry Analysis: Analyze the samples as described in Protocol 1 (Step 4).

Workflow Visualization

Experimental Workflow General Staining Workflow for Apoptosis Detection start Start: Culture Cells (Suspension or Adherent) treat 1. Induce Apoptosis (e.g., Staurosporine) + Negative/Vehicle Control start->treat harvest 2. Harvest & Wash Cells (1-5 x 10^5 cells/tube) treat->harvest resuspend 3. Resuspend in 100 µL 1X Binding Buffer harvest->resuspend add_substrate 4. Add 100 µL of 2X Fluorogenic Substrate resuspend->add_substrate incubate 5. Incubate 30-60 min at 37°C (Protected from Light) add_substrate->incubate wash_final 6. Wash with 1 mL 1X Binding Buffer incubate->wash_final acquire 7. Resuspend in 300-500 µL Buffer & Acquire on Flow Cytometer wash_final->acquire end End: Data Analysis acquire->end

Caption: A step-by-step workflow for staining cells with a 7-aminocoumarin-based fluorogenic substrate.

Data Interpretation & Troubleshooting

Data Analysis: The primary output is a histogram of blue fluorescence intensity.

  • Negative Population: The unstained and vehicle-treated cell populations will exhibit low fluorescence, defining the negative gate.

  • Positive Population: Apoptotic cells, containing active caspases, will show a significant shift to the right, indicating an increase in fluorescence intensity.

  • Quantification: The result is typically reported as the percentage of fluorescent (apoptotic) cells in the population. The Mean Fluorescence Intensity (MFI) can also be used to measure the average level of caspase activity per cell.[3]

Troubleshooting:

IssuePossible CauseRecommended Solution
Weak or No Signal Inactive substrate; Insufficient incubation time; Low caspase activity.Ensure the substrate has been stored correctly.[3] Optimize incubation time. Use a positive control to confirm the assay is working.
High Background Substrate concentration too high; Harsh cell handling.Titrate the substrate to find the optimal concentration. Handle cells gently during washing and resuspension steps to maintain membrane integrity.[3]
Low Cell Count Cell loss during wash steps.Be gentle during centrifugation and aspiration steps. Reduce the number of wash steps if possible.

Conclusion

While this compound itself is not a widely cited reagent in flow cytometry, its 7-aminocoumarin core makes it a prime candidate for development into fluorogenic substrates. By leveraging the established principles and protocols of structurally analogous compounds like AFC, researchers can confidently design and execute sensitive flow cytometry assays to probe enzymatic activities, most notably the detection of caspase activation during apoptosis. The high signal-to-noise ratio and compatibility with multicolor panels make this class of blue fluorescent dyes a powerful tool in cellular analysis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Background Fluorescence for 7-Amino-4-(methoxymethyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Amino-4-(methoxymethyl)-2H-chromen-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common challenge in fluorescence-based assays: high background fluorescence. As a blue-emitting fluorophore, this compound is susceptible to various sources of noise that can obscure your signal of interest. This document will walk you through identifying the root cause of high background and provide actionable solutions to enhance your signal-to-noise ratio.

Understanding the Fluorophore: this compound

Key Applications:

Coumarin derivatives like this compound are frequently employed as:

  • Fluorescent labels for biomolecules: Their reactive amino group can be used for conjugation to proteins and peptides.

  • Probes for enzyme activity assays: When conjugated to a substrate, their fluorescence is often quenched. Upon enzymatic cleavage, the free fluorophore is released, resulting in a measurable increase in fluorescence.[3][6]

  • Laser dyes: Certain coumarins are used in specialized imaging and spectroscopic applications.[2][6]

Part 1: Frequently Asked Questions (FAQs) about High Background Fluorescence

Here we address some of the most common initial questions researchers have when encountering high background with blue fluorescent dyes.

Q1: What is the most likely cause of my high background fluorescence?

High background fluorescence can stem from several sources, broadly categorized as:

  • Autofluorescence: Intrinsic fluorescence from your sample (cells, tissue, or media components).

  • Non-specific binding: The fluorophore or a labeled conjugate binding to unintended targets.

  • Reagent-related issues: Impurities in the dye, inappropriate buffer composition, or degradation of the fluorophore.

  • Instrumental noise: Incorrect settings on your fluorescence reader or microscope.

To begin troubleshooting, it is crucial to systematically isolate the source of the background.

Q2: How can I quickly determine if the background is from my sample or the reagents?

A simple control experiment can help pinpoint the origin of the background. Prepare the following samples and measure their fluorescence:

Sample ConditionPurpose
Buffer/Media alone To check for fluorescence from the assay buffer or culture medium.
Unstained cells/sample To measure the level of natural autofluorescence from your biological sample.
Stained cells/sample (your experiment) Your experimental condition with the specific signal.
No-primary antibody control (for immunofluorescence) To assess non-specific binding of the secondary antibody.

By comparing the fluorescence intensity of these controls, you can identify the primary contributor to the high background.

Q3: My unstained cells are brightly fluorescent. What can I do?

This indicates high cellular autofluorescence. Common sources include NADH, riboflavins, and collagen, which predominantly fluoresce in the blue-green region of the spectrum.[5] Consider the following strategies:

  • Switch to a longer wavelength dye: If your experimental design allows, moving to a green, red, or far-red fluorophore can often circumvent the issue, as autofluorescence is typically weaker at longer wavelengths.[7]

  • Use an autofluorescence quenching reagent: Commercial reagents, such as those containing Sudan Black B, can effectively reduce autofluorescence from sources like lipofuscin.

  • Photobleaching: Before acquiring your final image, you can intentionally expose the sample to the excitation light to photobleach some of the autofluorescent components. These often fade more rapidly than the specific fluorescent signal.[7]

Q4: Can my cell culture medium be the problem?

Yes, standard cell culture media can be a significant source of background fluorescence. Phenol red, a common pH indicator, and components in fetal bovine serum (FBS) are known to fluoresce.[8] For imaging experiments, it is highly recommended to:

  • Use phenol red-free media.

  • Image cells in an optically clear buffered saline solution.

  • Consider specialized low-fluorescence media formulations if long-term imaging is required.[8]

Part 2: In-depth Troubleshooting Guides

This section provides detailed, step-by-step protocols and explanations to systematically address high background fluorescence.

Guide 1: Optimizing Your Staining Protocol

High background is often a result of a suboptimal staining protocol. The key is to maximize the specific signal while minimizing non-specific binding of the fluorophore.

Caption: A logical workflow for troubleshooting high background originating from the staining protocol.

Detailed Steps:

  • Dye Concentration Titration: Using an excessive concentration of the fluorescent dye is a common cause of high background.[7][8]

    • Protocol: Prepare a series of dilutions of your this compound working solution. A good starting point is to test concentrations one log above and below the recommended concentration.

    • Rationale: The optimal concentration will provide a bright specific signal with minimal background. Plotting the signal-to-noise ratio against concentration will reveal the ideal range.

  • Washing Steps: Insufficient washing will leave unbound fluorophore in the sample, contributing to background.[7][8]

    • Protocol: Increase the number of wash steps (e.g., from 3 to 5) and/or the duration of each wash (e.g., from 5 to 10 minutes). Gentle agitation during washing can improve efficiency.

    • Rationale: Thorough washing removes unbound dye molecules, thereby reducing the overall background fluorescence.

  • Incubation Time: Both excessively long and short incubation times can be problematic.

    • Protocol: Test a range of incubation times to find the optimal balance between achieving sufficient specific staining and minimizing non-specific binding.

    • Rationale: Prolonged incubation can lead to increased non-specific interactions of the dye with cellular components.

  • Blocking (for Immunofluorescence): If using this compound as a label on an antibody, proper blocking is critical to prevent non-specific antibody binding.[9]

    • Protocol: Use a suitable blocking buffer, such as 5% normal serum from the species of the secondary antibody or bovine serum albumin (BSA). Ensure the blocking step is performed for an adequate duration (e.g., 1 hour at room temperature).

    • Rationale: Blocking agents saturate non-specific binding sites on the sample, preventing the fluorescently labeled antibody from adhering to them.

Guide 2: Addressing Sample-Specific Autofluorescence

If your control experiments indicate that the sample itself is the primary source of background, the following strategies can be employed.

Autofluorescence_Troubleshooting A High Autofluorescence Detected in Unstained Control B Can you switch to a longer wavelength dye? A->B C Yes B->C   D No B->D   E Use Red/Far-Red Fluorophore C->E F Is fixation a potential cause? D->F O Problem Resolved E->O G Yes F->G   H No F->H   I Switch to Methanol Fixation or use Sodium Borohydride Treatment G->I J Is lipofuscin present? H->J I->O K Yes J->K   L No J->L   M Use Autofluorescence Quencher (e.g., Sudan Black B) K->M N Consider Photobleaching or Spectral Unmixing L->N M->O N->O

Caption: A decision-making diagram for addressing high sample autofluorescence.

Detailed Strategies:

  • Fixation Method: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce fluorescence by reacting with amines and proteins.

    • Protocol: Consider switching to an organic solvent fixative such as ice-cold methanol or ethanol. If aldehyde fixation is necessary, keep the incubation time to a minimum and consider treating the sample with a reducing agent like sodium borohydride (0.1% in PBS) after fixation to quench aldehyde-induced fluorescence.

    • Rationale: Aldehyde fixation creates fluorescent cross-linked products. Methanol and ethanol fix by precipitation, which generally induces less autofluorescence. Sodium borohydride reduces free aldehyde groups, thereby diminishing their fluorescent properties.

  • Chemical Quenching: For tissues with high levels of lipofuscin (common in aged tissues), specific quenching agents are effective.

    • Protocol: After staining, incubate the sample with a commercial autofluorescence quencher or a solution of Sudan Black B (e.g., 0.1% in 70% ethanol).

    • Rationale: These reagents are broad-spectrum dark quenchers that absorb light across a wide range of wavelengths, effectively masking the autofluorescence signal.

  • Spectral Unmixing: If your imaging system has this capability, you can create a spectral profile of the autofluorescence from an unstained sample and computationally subtract it from your experimental images.

    • Protocol: Acquire a reference spectrum from an unstained control sample using the same instrument settings as your experiment. Use this reference to unmix the autofluorescence signal from your stained sample's image.

    • Rationale: This post-acquisition analysis method can digitally separate the specific signal from the background based on their distinct emission spectra.

Guide 3: Instrument and Acquisition Settings

Proper instrument setup is crucial for maximizing the signal-to-noise ratio.

Key Parameters to Optimize:

ParameterRecommendationRationale
Excitation/Emission Filters Use narrow band-pass filters that are closely matched to the spectral profile of this compound (approx. Ex: 350 nm, Em: 440 nm).This will minimize the collection of off-target light, including autofluorescence and bleed-through from other fluorophores.
Exposure Time/Gain Use the lowest exposure time and gain necessary to obtain a clear signal.Overly high exposure or gain will amplify both the signal and the background noise, potentially saturating the detector and reducing image quality.
Pinhole Size (Confocal Microscopy) Set the pinhole to 1 Airy unit.This provides the best balance between confocality (and thus background rejection) and signal strength.
Detector If available, use a high quantum efficiency detector (e.g., a cooled CCD or sCMOS camera) for microscopy.More sensitive detectors can capture a usable signal with lower excitation power and exposure times, which helps to reduce phototoxicity and photobleaching.

Part 3: Experimental Protocols

Here are detailed protocols for key troubleshooting experiments.

Protocol 1: Dye Concentration Titration
  • Prepare a 2x serial dilution of your this compound working solution, starting from a concentration 10-fold higher than recommended and ending at a concentration 10-fold lower.

  • Stain your cells or tissue samples with each concentration, keeping all other parameters (incubation time, temperature, washing steps) constant.

  • Include an unstained control sample.

  • Image all samples using identical acquisition settings.

  • Quantify the mean fluorescence intensity of the specifically stained structures (signal) and a background region in each image.

  • Calculate the signal-to-noise ratio (Signal/Background) for each concentration.

  • Select the concentration that provides the highest signal-to-noise ratio without significant background.

Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
  • Perform your standard aldehyde-based fixation protocol.

  • Wash the sample three times with PBS.

  • Prepare a fresh 0.1% (w/v) solution of sodium borohydride in PBS.

  • Incubate the sample in the sodium borohydride solution for 10-15 minutes at room temperature.

  • Wash the sample three times with PBS.

  • Proceed with your standard blocking and staining protocol.

References

photobleaching issues with 7-Amino-4-(methoxymethyl)coumarin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Amino-4-(methoxymethyl)coumarin. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges related to photostability in your experiments. This guide is structured as a series of troubleshooting questions and foundational FAQs to directly address the issues you may encounter.

Disclaimer: 7-Amino-4-(methoxymethyl)coumarin is a specialized derivative of the widely used 7-aminocoumarin family. While specific photophysical data for this methoxymethyl variant is limited, its behavior is fundamentally governed by the same principles as its close and extensively studied analog, 7-Amino-4-methylcoumarin (AMC / Coumarin 120). The guidance provided herein is based on the established principles of coumarin photophysics and is directly applicable.

Troubleshooting Guide: Common Photobleaching Issues

This section addresses the most frequent problems researchers face with signal loss and provides actionable solutions.

Q1: My fluorescence signal from 7-Amino-4-(methoxymethyl)coumarin is fading very quickly during image acquisition. What's happening and how can I fix it?

A1: Rapid signal loss is the classic sign of photobleaching, an irreversible photochemical destruction of the fluorophore.[1][2] This is primarily caused by excessive excitation light intensity, prolonged exposure, and the presence of reactive oxygen species (ROS).[3][4]

Here is a systematic approach to mitigate this issue:

Step 1: Optimize Illumination Settings The most direct cause of photobleaching is bombarding the fluorophore with too many photons.[2][3]

  • Reduce Excitation Intensity: Use the absolute lowest laser power or lamp intensity that still provides a sufficient signal-to-noise ratio (SNR) for your analysis.[3][4][5] Start at a low power setting and gradually increase it only as needed.

  • Use Neutral Density (ND) Filters: ND filters are essential tools that reduce the intensity of light without altering its spectral properties.[1][3] Employing an ND filter is a simple and effective way to protect your sample.

  • Minimize Exposure Time: The shorter the camera or detector is active, the less light your sample sees. Use the shortest possible exposure times that yield a usable image. For time-lapse experiments, increase the interval between acquisitions to reduce cumulative exposure.[4][5][6]

  • Use a Shutter: Ensure the light path is physically blocked by a shutter when you are not actively acquiring an image. Avoid leaving the sample exposed while searching for a field of view or focusing.[1][2]

Step 2: Control the Chemical Environment The buffer and mounting medium surrounding your sample play a critical role in fluorophore stability.

  • Incorporate Antifade Reagents: The interaction between an excited fluorophore and molecular oxygen creates ROS that attack and destroy the dye.[7][8] Antifade reagents are chemical compounds that scavenge these ROS, dramatically extending the life of your signal.[3][8]

    • For fixed cells , commercial mounting media like Vectashield and ProLong Gold are highly effective.[3][9] Vectashield, in one study, increased the half-life of a coumarin dye from 25 seconds to 106 seconds.[9]

    • You can also prepare your own antifade solution using reagents like 1,4-diazabicyclo[2.2.2]octane (DABCO) or n-propyl gallate (NPG) .[4][7]

    • For live-cell imaging , cell-permeable antioxidants like Trolox , a vitamin E derivative, can be added to the imaging medium to suppress photobleaching.[4][8]

  • Optimize pH: The fluorescence of many coumarin dyes is sensitive to the pH of the medium. Ensure your mounting medium or imaging buffer is maintained at a stable, optimal pH, typically between 7.0 and 9.0.[4][5]

Below is a workflow to guide your troubleshooting process for rapid signal loss.

G cluster_1 cluster_2 cluster_3 cluster_all start Problem: Rapid Signal Fading illumination Step 1: Optimize Illumination start->illumination Primary Cause environment Step 2: Control Environment start->environment Secondary Cause sample_prep Step 3: Check Sample Prep start->sample_prep Tertiary Cause action1a Reduce Laser/Lamp Power illumination->action1a action1b Decrease Exposure Time illumination->action1b action1c Use Neutral Density Filters illumination->action1c action2a Add Antifade Reagent (e.g., Vectashield, DABCO) environment->action2a action2b Buffer pH to 7.0-9.0 environment->action2b action3a Optimize Probe Concentration sample_prep->action3a action3b Verify Filter Set Match sample_prep->action3b result Result: Improved Signal Stability action1c->result action2b->result action3b->result

References

Technical Support Guide: Optimizing Excitation and Emission for 7-Amino-4-(methoxymethyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Amino-4-(methoxymethyl)-2H-chromen-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the fluorescence detection of this versatile coumarin dye. We will move beyond simple protocol recitation to explain the underlying photophysical principles, enabling you to troubleshoot effectively and maximize the quality of your experimental data.

Section 1: Understanding the Core Photophysics

This compound belongs to the 7-aminocoumarin family, a class of fluorophores widely used as fluorescent labels and enzyme substrates.[1] Their fluorescence originates from a donor-π-acceptor (D-π-A) architecture, where the 7-amino group acts as an electron donor and the lactone carbonyl group serves as an electron acceptor.[2] This structure results in a significant dipole moment change upon excitation, making the dye's spectral properties highly sensitive to its local environment.[1]

While specific data for the 4-methoxymethyl derivative is sparse, its spectral characteristics are very similar to the extensively studied 7-Amino-4-methylcoumarin (AMC), a reliable proxy for initial experimental design.[3][4]

Table 1: Key Photophysical Properties of a Closely Related 7-Aminocoumarin Derivative (AMC)

PropertyValueNotes
Excitation Max (λex) ~345 - 354 nmCan be efficiently excited by common UV light sources and the 355 nm laser line.[3][5]
Emission Max (λem) ~441 - 445 nmEmits in the blue region of the visible spectrum.[3][4]
Molar Extinction Coeff. (ε) ~19,000 cm⁻¹M⁻¹A measure of how strongly the dye absorbs light at a given wavelength.[4]
Quantum Yield (Φ) ~0.5 - 0.63Represents the efficiency of converting absorbed photons into emitted photons. Highly solvent-dependent.[1][4]
Typical Stokes Shift ~90 - 100 nmThe large separation between excitation and emission peaks minimizes signal cross-talk.

Disclaimer: These values, primarily based on the 4-methyl analog (AMC), are excellent starting points. Empirical optimization in your specific experimental system is crucial for achieving the best performance.

Section 2: Troubleshooting and Optimization Workflow

Encountering issues such as weak signal or high background is common. This workflow provides a logical path to diagnose and resolve these problems.

Troubleshooting_Workflow start Fluorescence Signal Issue weak_signal Weak or No Signal start->weak_signal high_bg High Background start->high_bg cause_instr Cause: Incorrect Instrument Settings? weak_signal->cause_instr cause_conc Cause: Suboptimal Dye Concentration? weak_signal->cause_conc cause_photo Cause: Photobleaching? weak_signal->cause_photo cause_env Cause: Environmental Quenching? weak_signal->cause_env cause_excess Cause: Excess Unbound Dye? high_bg->cause_excess cause_nonspecific Cause: Non-specific Binding? high_bg->cause_nonspecific sol_instr Solution: Verify filters/lasers match λex/λem. Perform spectral scan. cause_instr->sol_instr sol_conc_low Solution: Titrate concentration upwards. Verify stock solution integrity. cause_conc->sol_conc_low sol_photo Solution: Reduce excitation intensity/duration. Use anti-fade mounting media. cause_photo->sol_photo sol_env Solution: Check buffer pH and polarity. Identify potential quenchers. cause_env->sol_env sol_wash Solution: Increase number and/or duration of wash steps. cause_excess->sol_wash sol_conc_high Solution: Titrate concentration downwards. Use blocking agents (e.g., BSA). cause_nonspecific->sol_conc_high

Caption: Troubleshooting workflow for common fluorescence issues.

Section 3: Troubleshooting Guide (Q&A Format)

Issue: My fluorescent signal is weak or absent.

Q1: What is the first thing I should check? A1: Always start with your instrument settings. Ensure the excitation light source (e.g., laser line, filter) and the emission filter are correctly matched to the dye's spectral properties (~350 nm excitation, ~445 nm emission).[3] Using a filter set designed for a different fluorophore (like DAPI) might result in suboptimal excitation and collection, leading to a weak signal.

Q2: I've confirmed my instrument settings are correct, but the signal is still low. What's next? A2: The issue could be related to dye concentration or stability.

  • Suboptimal Concentration: The dye concentration may be too low for detection.[6] Perform a titration experiment to find the optimal concentration for your specific application, as too little will be undetectable and too much can cause quenching.[7]

  • Photobleaching: Coumarin dyes are susceptible to photobleaching, which is the irreversible destruction of the fluorophore by excitation light.[5] To mitigate this, reduce the intensity of the excitation light and minimize the exposure time. For microscopy, using an anti-fade mounting medium is highly recommended.[5][7]

Q3: Could my buffer or sample environment be the problem? A3: Absolutely. The fluorescence of 7-aminocoumarins is highly sensitive to the environment.[5][8]

  • Solvent Polarity: In highly polar solvents, the fluorescence quantum yield can decrease.[8] This is due to the formation of a non-fluorescent twisted intramolecular charge-transfer (TICT) state. If you observe a weak signal in a very polar aqueous buffer, the local environment may be the cause.

  • Quenching: Your sample may contain molecules that act as quenchers, deactivating the excited state of the dye and preventing fluorescence.[9] This can be a complex issue requiring specific investigation into the components of your sample.

Issue: My background fluorescence is too high.

Q1: I have a bright signal, but the background is also very high, reducing my signal-to-noise ratio. What is the most common cause? A1: The most frequent cause of high background is the presence of excess, unbound dye or non-specific binding of the probe to cellular components or surfaces.[6][10]

  • Optimize Washing Steps: The simplest solution is to improve your washing protocol. Increase the number and duration of washing steps after dye incubation to more effectively remove unbound molecules.[6][10]

  • Optimize Dye Concentration: Using a dye concentration that is too high is a primary cause of high background.[6] Reduce the concentration in a stepwise manner to find a level that provides a specific signal without elevating the background.[7][6]

Section 4: Experimental Protocol for Spectral Optimization

This protocol describes how to determine the precise excitation and emission maxima for this compound in your specific experimental buffer using a spectrofluorometer.

Objective: To empirically determine the optimal λex and λem for your assay conditions.

Materials:

  • This compound

  • Anhydrous DMSO or DMF for stock solution[6]

  • Your final experimental buffer (e.g., PBS, pH 7.4)

  • Spectrofluorometer with scanning capabilities

  • Quartz cuvette

Methodology:

  • Prepare Stock Solution: Dissolve the dye in anhydrous DMSO to create a concentrated stock solution (e.g., 1-10 mM). Vortex to ensure it is fully dissolved. Store in small, single-use aliquots at -20°C, protected from light.[6]

  • Prepare Working Solution: Dilute the stock solution in your experimental buffer to a final concentration that gives a robust but not saturating signal (a good starting point is 1 µM).

  • Perform Excitation Scan: a. Set the emission wavelength of the spectrofluorometer to the expected maximum (~445 nm). b. Scan a range of excitation wavelengths (e.g., from 300 nm to 420 nm). c. The wavelength that gives the highest fluorescence intensity is the optimal excitation wavelength (λex).

  • Perform Emission Scan: a. Set the excitation wavelength to the optimum value you just determined in the previous step. b. Scan a range of emission wavelengths (e.g., from 400 nm to 550 nm). c. The wavelength at the peak of the emission spectrum is the optimal emission wavelength (λem).

  • Finalize Settings: Use the empirically determined λex and λem as the central wavelengths for your instrument's filter sets or monochromators for all subsequent experiments.

Section 5: Frequently Asked Questions (FAQs)

Q1: How does pH affect the fluorescence of this dye? A1: The 7-amino group's protonation state can influence fluorescence. However, unlike 7-hydroxycoumarins which are highly pH-sensitive and often used as pH indicators, 7-aminocoumarins are generally stable and their fluorescence is not significantly affected by pH changes near or above physiological pH (pH 7-8).[4] Some derivatives can exhibit changes in acidic conditions, so it is always best to maintain a stable, buffered pH.[11]

Q2: My experiment involves live cells. Are there any concerns about cytotoxicity? A2: Yes. At high concentrations or with prolonged incubation times, coumarin dyes can be toxic to cells.[6] It is crucial to perform a dose-response experiment to determine the lowest effective concentration that provides a good signal without impacting cell viability.[6] Always include appropriate controls to monitor cell health.

Q3: What causes the large Stokes shift in this dye, and why is it beneficial? A3: The large Stokes shift is a result of the significant increase in the molecule's dipole moment upon excitation, a characteristic feature of 7-aminocoumarins.[1] This is highly beneficial because it creates a wide separation between the excitation and emission spectra. This separation minimizes "cross-talk," where the tail of the excitation spectrum overlaps with the beginning of the emission spectrum, which improves the signal-to-noise ratio and makes signal detection more reliable.[2]

References

Technical Support Center: Preventing Non-Specific Binding of 7-Amino-4-(methoxymethyl)coumarin (AMCA) Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions to mitigate non-specific binding (NSB) issues encountered with 7-Amino-4-(methoxymethyl)coumarin (AMCA) conjugates. Our goal is to equip you with the scientific understanding and technical protocols necessary to achieve high-quality, reproducible results in your fluorescence-based assays.

Understanding the Challenge: The "Stickiness" of AMCA Conjugates

7-Amino-4-(methoxymethyl)coumarin (AMCA) is a blue-emitting fluorophore widely used for its relatively small size and utility in multiplexing experiments. However, like many fluorescent dyes, its chemical properties can contribute to non-specific binding, leading to high background noise and potentially false-positive results. Understanding the root causes of this "stickiness" is the first step toward effective troubleshooting.

The primary drivers of non-specific binding for fluorophore conjugates are hydrophobic and ionic interactions.[1] AMCA, with a calculated LogP value of approximately 1.5 to 2.1, possesses a moderate degree of hydrophobicity.[2][3] This characteristic can cause the coumarin moiety to interact non-specifically with hydrophobic regions of proteins and lipid membranes.[4][5] Studies have shown a strong correlation between the hydrophobicity of a dye and its propensity for non-specific binding to substrates.[6]

Furthermore, the overall charge of the conjugate, influenced by both the AMCA molecule and the biomolecule it's attached to (e.g., an antibody), can lead to unwanted electrostatic interactions with charged surfaces or molecules in the sample.[4]

The Mechanism of Non-Specific Binding

The following diagram illustrates the primary mechanisms through which AMCA conjugates can non-specifically bind to cellular components or assay surfaces, leading to unwanted background signal.

cluster_0 AMCA Conjugate cluster_1 Assay Environment AMCA AMCA Fluorophore (Hydrophobic Core) Biomolecule Antibody / Protein NSB_Site_H Non-Specific Site (Hydrophobic Pocket) AMCA->NSB_Site_H   Hydrophobic Interaction   (Undesired) Target Specific Target (Antigen) Biomolecule->Target   Specific Binding   (Desired) NSB_Site_C Non-Specific Site (Charged Surface) Biomolecule->NSB_Site_C   Ionic Interaction   (Undesired) Start High Background Observed with AMCA Conjugate Control Run 'Secondary Only' Control Start->Control High_BG_Control Control shows High Background Control->High_BG_Control Yes Low_BG_Control Control shows Low Background Control->Low_BG_Control No Troubleshoot_Secondary Troubleshoot Secondary Ab: - Use Fc Block - Use Pre-adsorbed Secondary - Optimize Blocking with Normal Serum High_BG_Control->Troubleshoot_Secondary Troubleshoot_Primary Troubleshoot Primary Ab / Dye: - Titrate Primary Antibody - Increase Wash Stringency - Optimize Blocking (BSA, etc.) - Check for Aggregates Low_BG_Control->Troubleshoot_Primary End_Success Resolved: Low Background, High Signal Troubleshoot_Secondary->End_Success Check_Aggregates Check for Aggregates: - Centrifuge Antibody - Filter Buffers Troubleshoot_Primary->Check_Aggregates Check_Aggregates->End_Success

References

Technical Support Center: Enhancing Signal-to-Noise Ratio in 7-Amino-4-(methoxymethyl)coumarin (AMMC) Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Amino-4-(methoxymethyl)coumarin (AMMC) based assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and enhance the signal-to-noise ratio in your assays, ensuring data of the highest quality and reliability.

While 7-Amino-4-(methoxymethyl)coumarin (AMMC) is a valuable fluorogenic reporter, specific detailed characterization in publicly available literature is limited. Much of the guidance provided here is based on the well-documented properties of its close analog, 7-Amino-4-methylcoumarin (AMC), and general principles of fluorescence-based assays. The methoxymethyl group in AMMC may introduce subtle differences in solubility and spectral properties compared to the methyl group in AMC.

Troubleshooting Guide: From Signal to Solution

This section addresses specific issues that can arise during AMMC-based assays. Each problem is followed by a systematic approach to identify the cause and implement a solution.

Issue 1: High Background Fluorescence in "No-Enzyme" or "Substrate-Only" Controls

A high background signal can significantly reduce the dynamic range of your assay and mask a weak positive signal.

Potential Causes & Step-by-Step Solutions:

  • Substrate Instability/Spontaneous Hydrolysis:

    • Explanation: The AMMC-substrate conjugate may be unstable in your assay buffer, leading to non-enzymatic release of the fluorescent AMMC molecule. This is often influenced by pH and temperature.

    • Troubleshooting:

      • pH Optimization: The fluorescence of aminocoumarins can be pH-dependent. While generally stable between pH 6 and 8, it's crucial to test a pH range to find the optimal balance between enzyme activity and substrate stability.[1]

      • Temperature Control: Perform all assay steps, especially substrate addition, on ice to minimize spontaneous hydrolysis before the reaction is initiated.

      • Fresh Substrate Preparation: Prepare the AMMC-substrate solution fresh for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Contaminated Reagents or Buffers:

    • Explanation: Buffers or other assay components may contain fluorescent impurities or contaminating enzymatic activity that can cleave the substrate.

    • Troubleshooting:

      • Use High-Purity Reagents: Ensure all buffer components and water are of the highest purity available (e.g., molecular biology grade).

      • Buffer Autofluorescence Check: Measure the fluorescence of the assay buffer alone to ensure it does not contribute significantly to the background signal.

  • Well Plate Interference:

    • Explanation: The type of microplate used can contribute to background fluorescence through light scatter and well-to-well crosstalk.

    • Troubleshooting:

      • Use Opaque Plates: Black, opaque microplates are highly recommended for fluorescence assays to minimize background and crosstalk.[1]

Issue 2: Low Signal Intensity or Poor Signal-to-Noise Ratio

A weak signal can make it difficult to distinguish true enzymatic activity from background noise.

Potential Causes & Step-by-Step Solutions:

  • Suboptimal Instrument Settings:

    • Explanation: Incorrect excitation and emission wavelengths, bandwidths, or detector gain can lead to inefficient signal detection.

    • Troubleshooting:

      • Wavelength Optimization: While the exact spectra for AMMC are not widely published, for the closely related AMC, the excitation maximum is around 341-351 nm and the emission maximum is around 430-441 nm.[1][2] It is crucial to perform a wavelength scan to determine the optimal settings for your specific instrument and buffer conditions.

      • Gain Adjustment: Increase the detector gain to amplify the signal. Be cautious, as excessively high gain will also amplify background noise. Find a balance that provides a robust signal without saturating the detector.

      • Bandwidth Optimization: Adjusting the excitation and emission bandwidths can impact signal intensity and specificity. Narrower bandwidths may reduce background but also lower the signal.

  • Insufficient Enzyme Concentration or Activity:

    • Explanation: The concentration of the enzyme may be too low, or the enzyme may be inactive.

    • Troubleshooting:

      • Enzyme Titration: Perform an enzyme titration to determine the optimal concentration that yields a linear reaction rate over the desired time course.

      • Enzyme Purity and Integrity: Ensure the enzyme has been stored correctly and has not lost activity. If possible, test the enzyme activity with a known, reliable substrate.

  • Inner Filter Effect:

    • Explanation: At high concentrations, the substrate or other assay components can absorb the excitation or emission light, leading to a decrease in the measured fluorescence.

    • Troubleshooting:

      • Substrate Concentration Optimization: Determine the Michaelis-Menten constant (Km) for your enzyme and use a substrate concentration around the Km value. Excessively high substrate concentrations may not lead to a higher signal and can contribute to the inner filter effect.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting excitation and emission wavelengths for AMMC?

Based on its structural similarity to 7-Amino-4-methylcoumarin (AMC), a good starting point for excitation is in the range of 340-360 nm, and for emission, 440-460 nm.[1][2][3][4] However, it is strongly recommended to perform a spectral scan with the free AMMC fluorophore in your specific assay buffer to determine the optimal wavelengths for your experimental setup.

Q2: How does pH affect AMMC fluorescence and assay performance?

The fluorescence of aminocoumarins can be pH-sensitive. Generally, the fluorescence intensity is stable in a pH range of approximately 6 to 8.[1] Extreme pH values can lead to quenching of the fluorophore. It is critical to select a buffer pH that is a compromise between optimal enzyme activity and maximal, stable fluorescence of the liberated AMMC. For many protease assays, a pH between 7.0 and 8.0 is a common starting point.

Q3: My test compounds seem to be interfering with the assay. How can I identify and mitigate this?

Compound interference is a common challenge in drug discovery screening. Here are some potential mechanisms and solutions:

  • Fluorescent Compounds: If a test compound is fluorescent at the same wavelengths as AMMC, it will lead to a false-positive signal.

    • Solution: Screen all compounds for intrinsic fluorescence in the absence of the enzyme and substrate.

  • Fluorescence Quenchers: Some compounds can absorb the energy from the excited AMMC, reducing the fluorescence signal (a phenomenon known as quenching).

    • Solution: Perform a control experiment where the test compound is added to a solution containing a known amount of free AMMC. A decrease in fluorescence indicates quenching.

  • Enzyme Inhibitors/Activators: The compound may be genuinely modulating the enzyme's activity.

    • Solution: To distinguish true inhibition from assay artifacts, perform orthogonal assays using a different detection modality (e.g., absorbance-based or mass spectrometry-based) if available.

Parameter Recommendation for AMMC/AMC Assays Rationale Citations
Excitation Wavelength ~340-360 nm (Optimize via spectral scan)Matches the absorption peak of the fluorophore.[1][2][3][4]
Emission Wavelength ~440-460 nm (Optimize via spectral scan)Matches the emission peak of the fluorophore.[1][2][3][4]
Assay Buffer pH 7.0 - 8.0 (Optimize for enzyme and fluorophore)Balances enzyme activity with fluorophore stability.[1]
Microplate Type Black, OpaqueMinimizes background fluorescence and well-to-well crosstalk.[1]
Substrate Concentration Around the enzyme's Km valueAvoids substrate limitation and inner filter effects.
Solvent for Stock Solutions DMSO or DMFAMMC/AMC are generally soluble in these organic solvents.[5]

Experimental Protocols & Visualizations

Protocol: Standard Curve Generation for AMMC

A standard curve is essential for converting relative fluorescence units (RFU) to the concentration of the product formed.

  • Prepare a 1 mM stock solution of 7-Amino-4-(methoxymethyl)coumarin in DMSO.

  • Perform serial dilutions of the AMMC stock solution in the assay buffer to create a range of standards (e.g., 0 µM to 50 µM).

  • Add the standards to the wells of your black, opaque microplate in triplicate.

  • Measure the fluorescence at the optimized excitation and emission wavelengths.

  • Plot the background-subtracted fluorescence intensity (RFU) against the known AMMC concentration.

  • Perform a linear regression to obtain the equation of the line (y = mx + c), which can be used to calculate the concentration of AMMC produced in your enzymatic reactions.

Diagram: General Workflow for an AMMC-Based Enzyme Assay

AssayWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare Assay Buffer D Add Buffer, Enzyme & Test Compound to Plate A->D B Prepare Enzyme Solution B->D C Prepare AMMC-Substrate E Initiate with Substrate C->E D->E Pre-incubation F Incubate at Optimal Temp. E->F G Measure Fluorescence (Ex/Em Scan) F->G Kinetic or Endpoint H Analyze Data (Subtract Background, Use Standard Curve) G->H

References

stability of 7-Amino-4-(methoxymethyl)-2H-chromen-2-one under physiological conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 7-Amino-4-(methoxymethyl)-2H-chromen-2-one under physiological conditions. As a Senior Application Scientist, this resource is designed to offer both theoretical understanding and practical solutions to common experimental challenges.

Introduction

This compound is a fluorescent aminocoumarin derivative increasingly utilized in biological research and drug development. Its application in cell-based assays, high-throughput screening, and as a fluorescent label necessitates a thorough understanding of its stability in physiological environments. This guide addresses potential issues related to hydrolysis, enzymatic degradation, photostability, and interactions with common biological media and reagents.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at physiological pH?

7-Aminocoumarin derivatives are generally stable at neutral to slightly acidic pH. However, they can undergo hydrolysis in strongly alkaline solutions (pH > 9).[1] At physiological pH (around 7.4), the rate of hydrolysis is expected to be slow, but it is crucial to consider for long-term experiments.

Q2: Can this compound react with intracellular thiols like glutathione?

Q3: How does photostability of this compound affect my fluorescence microscopy experiments?

Aminocoumarins are known to be susceptible to photobleaching upon prolonged exposure to excitation light. The quantum yield of photobleaching for coumarin dyes can range from 10⁻⁴ to 10⁻⁷, depending on the specific derivative and its environment.[3] To mitigate photobleaching, it is advisable to use anti-fade reagents, minimize exposure times, and use the lowest possible excitation intensity.

Q4: Are there any components in standard cell culture media that can interfere with this fluorescent probe?

Certain components of common cell culture media can affect the stability and fluorescence of this probe. Phenol red, a common pH indicator, can quench the fluorescence of some dyes.[4][5] Riboflavin and pyridoxal, present as vitamins in media like DMEM, have been shown to accelerate the photobleaching of fluorescent proteins and may have a similar effect on fluorescent dyes.[6] For sensitive fluorescence-based assays, using phenol red-free and vitamin-depleted media is recommended.[7]

Q5: How should I store the stock solution of this compound?

For optimal stability, the compound should be stored as a solid in a tightly sealed container, protected from light and moisture. Stock solutions should be prepared in a suitable dry solvent like DMSO and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section provides structured guidance to address specific problems you may encounter during your experiments.

Problem 1: Weak or Decreasing Fluorescent Signal Over Time in a Cell-Based Assay

A diminishing fluorescent signal can indicate compound instability or degradation.

A Weak/Decreasing Signal B Control for Photobleaching: Image a control well with minimal exposure. A->B F Signal stable with minimal exposure? B->F C Assess Hydrolysis: Incubate compound in buffer (pH 7.4) and measure fluorescence over time. G Signal stable in buffer? C->G D Evaluate Media Effects: Compare signal in complete media vs. phenol red-free/vitamin-depleted media. H Signal stable in simplified media? D->H E Check for Glutathione Interaction: Incubate compound with and without GSH and monitor fluorescence. I Signal stable without GSH? E->I F->C Yes J Implement anti-fade reagents and optimize imaging parameters. F->J No G->D Yes K Consider shorter assay duration. G->K No H->E Yes L Use phenol red-free/ custom media for experiments. H->L No M Interpret data considering potential for GSH conjugation. I->M No

Caption: Troubleshooting workflow for weak or decreasing fluorescent signals.

Protocol 1: Assessing Hydrolytic Stability

  • Prepare a solution of this compound in a physiologically relevant buffer (e.g., PBS, pH 7.4).

  • Incubate the solution at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths.

  • A significant decrease in fluorescence over time suggests hydrolysis.

Protocol 2: Investigating Interaction with Glutathione

  • Prepare two sets of solutions in a physiological buffer (pH 7.4):

    • Set A: this compound.

    • Set B: this compound + a physiological concentration of glutathione (e.g., 1-10 mM).

  • Incubate both sets at 37°C.

  • Monitor the fluorescence of both solutions over time. A faster decrease in fluorescence in Set B indicates a reaction with glutathione.

Problem 2: High Background Fluorescence in Imaging Experiments

High background can obscure the specific signal from your probe.

A High Background Fluorescence B Image unstained cells in media: Is there inherent autofluorescence? A->B C Switch to phenol red-free media. Did background decrease? B->C Yes D Optimize probe concentration: Titrate to find the lowest effective concentration. B->D No G Background still high? C->G H Background still high? D->H E Improve washing steps: Increase number or duration of washes. F Background still high? G->D Yes H->E Yes

Caption: Decision tree for troubleshooting high background fluorescence.

  • Media Selection: Whenever possible, use phenol red-free media for fluorescence imaging to reduce background fluorescence.[4][5] For long-term imaging, consider specialized imaging media that are formulated to minimize autofluorescence.

  • Washing Steps: Ensure adequate washing steps after probe incubation to remove any unbound compound.

  • Concentration Optimization: Titrate the concentration of the fluorescent probe to find the optimal balance between signal and background.

  • Control Samples: Always include an unstained control (cells only in media) to assess the level of cellular and media autofluorescence.[6]

Data Summary

ParameterPotential IssueRecommended Action
pH Hydrolysis at alkaline pH (>9)Maintain physiological pH (7.2-7.4) in experiments.[1]
Thiols (e.g., Glutathione) Covalent modification and fluorescence quenchingBe aware of potential for reaction in high thiol environments; consider in vitro controls.[2]
Light Exposure PhotobleachingUse anti-fade reagents, minimize exposure time and intensity.[3]
Cell Culture Media Fluorescence quenching (phenol red), accelerated photobleaching (riboflavin)Use phenol red-free and/or vitamin-depleted media for sensitive assays.[4][5][6][7]
Storage Degradation of stock solutionsStore solid compound protected from light and moisture; store stock solutions at -20°C or below and avoid freeze-thaw cycles.

Conclusion

The stability of this compound under physiological conditions is a critical factor for the success of experiments utilizing this fluorescent probe. By understanding the potential for hydrolysis, reaction with nucleophiles, and photobleaching, and by implementing the appropriate controls and optimization strategies, researchers can ensure the reliability and reproducibility of their results. This guide provides a framework for troubleshooting common issues and making informed decisions in experimental design.

References

Technical Support Center: Correcting for the Inner Filter Effect with 7-Amino-4-(methoxymethyl)coumarin (AMCA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of the inner filter effect (IFE) in fluorescence assays utilizing 7-Amino-4-(methoxymethyl)coumarin (AMCA). Our goal is to equip you with the expertise and validated protocols necessary to ensure the accuracy and reliability of your experimental data.

Understanding the Challenge: The Inner Filter Effect (IFE)

The inner filter effect is a phenomenon that causes a reduction in the observed fluorescence intensity due to the absorption of excitation and/or emitted light by the sample itself.[1] This can lead to a non-linear relationship between fluorescence intensity and fluorophore concentration, significantly impacting the accuracy of quantitative measurements.[2] The IFE is particularly critical in assays where sample absorbance changes during the experiment, such as in enzyme kinetics or binding studies.

There are two types of inner filter effects:

  • Primary Inner Filter Effect: This occurs when the excitation light is absorbed by the sample, preventing it from reaching the entire sample volume.[1][3] This is especially problematic in concentrated solutions.

  • Secondary Inner Filter Effect: This happens when the emitted fluorescence is re-absorbed by the sample before it can be detected.[3] This is more pronounced when there is a significant overlap between the absorbance and emission spectra of the fluorophore or other components in the sample.

With its excitation maximum around 344-348 nm and emission maximum around 435-440 nm, 7-Amino-4-(methoxymethyl)coumarin (AMCA) can be susceptible to both primary and secondary inner filter effects, especially in the presence of other UV-absorbing compounds like proteins or nucleic acids.[1][3][4]

Frequently Asked Questions (FAQs)

Q1: How do I know if the inner filter effect is impacting my AMCA fluorescence measurements?

A1: A key indicator of the inner filter effect is a loss of linearity in the relationship between fluorescence intensity and the concentration of AMCA. If you create a standard curve of AMCA, you may observe a plateau or even a decrease in fluorescence at higher concentrations. It is good practice to measure the fluorescence spectra at different sample concentrations; a linear dependence of fluorescence on concentration suggests that this effect is not present.[3]

Q2: Can I just dilute my sample to avoid the inner filter effect?

A2: While dilution is a straightforward approach to minimize the inner filter effect, it's not always feasible or ideal.[5] In many biological assays, diluting the sample could alter the very interactions you are trying to measure or push the signal below the limit of detection. Therefore, a correction method is often necessary.

Q3: What is the difference between the inner filter effect and fluorescence quenching?

A3: The inner filter effect is a result of light absorption by the sample, which reduces the amount of light reaching the fluorophore or the detector.[1] In contrast, fluorescence quenching involves non-radiative energy transfer from the excited fluorophore to a quencher molecule through processes like Förster resonance energy transfer (FRET) or collisional quenching.[6] It's crucial to distinguish between these two phenomena to correctly interpret your data.

Q4: At what absorbance value should I start being concerned about the inner filter effect?

A4: As a general guideline, if the total absorbance of your sample at the excitation or emission wavelength of AMCA exceeds 0.1, you should consider correcting for the inner filter effect.[3] However, even at an absorbance of 0.06, the relative error in recorded fluorescence intensity can be around 8%.[7][8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Non-linear standard curve for AMCA High concentrations of AMCA are causing a primary inner filter effect.1. Limit the concentration range of your standard curve to the linear portion.2. Apply the absorbance-based correction detailed in the protocol below.
Fluorescence intensity decreases over time in a kinetic assay The product of the reaction absorbs at the excitation or emission wavelength of AMCA, causing an increasing inner filter effect.1. Monitor the absorbance of the sample at both the excitation and emission wavelengths throughout the kinetic run.2. Apply a time-dependent inner filter effect correction to your fluorescence data.
Inconsistent results between different plate readers or fluorometers The geometry of the instrument's optical path significantly influences the magnitude of the inner filter effect.1. Always perform inner filter effect corrections for each specific instrument used.2. If possible, use a front-face sample holder for highly absorbing samples to minimize the path length.[3]

Experimental Protocol: Absorbance-Based Correction for Inner Filter Effect

This protocol describes a widely accepted method to mathematically correct for the inner filter effect using absorbance measurements. The correction is based on the principle that the observed fluorescence is proportional to the amount of light absorbed by the fluorophore.

I. Materials and Instrumentation
  • 7-Amino-4-(methoxymethyl)coumarin (AMCA)

  • Buffer or solvent appropriate for your assay

  • UV-Vis spectrophotometer or a plate reader with absorbance measurement capabilities

  • Fluorometer or a plate reader with fluorescence measurement capabilities

  • Quartz cuvettes or UV-transparent microplates

II. Spectroscopic Characterization of AMCA

Before proceeding with the correction, it is essential to know the spectral properties of your specific AMCA conjugate in your experimental buffer.

Parameter Value Source
Excitation Maximum (λex)~348 nm[1][3][6]
Emission Maximum (λem)~435 nm[1][3][6]
Molar Extinction Coefficient (ε) at λex~17,400 L·mol⁻¹·cm⁻¹[1][3]

Note: These values can be slightly solvent-dependent and should be experimentally verified.

III. Step-by-Step Correction Procedure
  • Prepare your samples: Prepare your experimental samples containing AMCA and any other components that might absorb light at the excitation or emission wavelengths.

  • Measure Absorbance:

    • Using a spectrophotometer, measure the absorbance of each sample at the excitation wavelength of AMCA (Aex).

    • Measure the absorbance of each sample at the emission wavelength of AMCA (Aem).

  • Measure Fluorescence:

    • In a fluorometer, measure the raw fluorescence intensity of each sample (F_obs). Excite at λex and measure the emission at λem.

  • Calculate the Corrected Fluorescence:

    • Use the following formula to calculate the corrected fluorescence intensity (F_corr):

      F_corr = F_obs * 10^((Aex + Aem) / 2)

      This equation corrects for the attenuation of both the excitation and emission light.[9]

IV. Data Interpretation and Validation

After applying the correction, the relationship between the corrected fluorescence intensity and the concentration of AMCA should be more linear. It is advisable to create both the uncorrected and corrected standard curves to visualize the impact of the correction.

Visualizing the Inner Filter Effect and Correction Workflow

The Mechanism of the Inner Filter Effect

IFE_Mechanism cluster_cuvette Sample Cuvette cluster_primary Primary IFE cluster_secondary Secondary IFE Excitation_Light Excitation Light (I₀) Excitation_Light->Excitation_Light Attenuation Emitted_Light Emitted Fluorescence (F_em) Excitation_Light->Emitted_Light Excitation Emitted_Light->Emitted_Light Re-absorption Detector Detector Emitted_Light->Detector Detected Fluorescence (F_obs) p1 p2 p3 s1 s2

Caption: Mechanism of Primary and Secondary Inner Filter Effects.

Experimental Workflow for IFE Correction

IFE_Workflow start Start: Prepare Samples with AMCA measure_abs Measure Absorbance (A_ex and A_em) start->measure_abs measure_fluor Measure Fluorescence (F_obs) start->measure_fluor calculate Calculate Corrected Fluorescence F_corr = F_obs * 10^((A_ex + A_em) / 2) measure_abs->calculate measure_fluor->calculate analyze Analyze Corrected Data calculate->analyze

Caption: Workflow for Absorbance-Based Inner Filter Effect Correction.

References

minimizing enzyme inhibition by 7-Amino-4-(methoxymethyl)-2H-chromen-2-one substrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the fluorogenic substrate 7-Amino-4-(methoxymethyl)-2H-chromen-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their enzyme assays using this substrate. Here, we address common issues, provide in-depth explanations for the underlying causes, and offer step-by-step protocols to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using this compound as a fluorogenic substrate?

A1: this compound is a non-fluorescent molecule. When it is cleaved by an appropriate enzyme (e.g., a protease or esterase), it releases the highly fluorescent 7-amino-4-(methoxymethyl)coumarin (AMC) moiety. The increase in fluorescence intensity is directly proportional to the rate of the enzymatic reaction.[1][2] This method is highly sensitive, making it suitable for detecting low enzyme activities and for high-throughput screening.[1]

Q2: My fluorescence signal is weak or absent. What are the possible causes?

A2: A weak or absent signal can stem from several factors:

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. Repeated freeze-thaw cycles should be avoided.[3]

  • Incorrect Buffer Conditions: The pH, ionic strength, or presence of cofactors in your buffer may not be optimal for your enzyme's activity.[4]

  • Sub-optimal Substrate Concentration: The concentration of the this compound substrate may be too low for the enzyme to process effectively.[3]

  • Incorrect Instrument Settings: Ensure that the excitation and emission wavelengths on your fluorometer or plate reader are correctly set for the liberated AMC fluorophore (typically around 350-365 nm for excitation and 440-460 nm for emission).[5]

Q3: I am observing high background fluorescence in my assay. What can I do to reduce it?

A3: High background fluorescence can mask the true signal from your enzymatic reaction. Common causes and solutions include:

  • Substrate Instability: The this compound substrate may be hydrolyzing spontaneously in your assay buffer. Prepare fresh substrate solutions and minimize their exposure to light and harsh pH conditions.

  • Contaminated Reagents: Your buffer, enzyme preparation, or other reagents may be contaminated with a fluorescent compound. Prepare fresh reagents and test for background fluorescence from each component individually.[3]

  • Autofluorescence from Test Compounds: If you are screening for inhibitors, your test compounds may be inherently fluorescent at the assay wavelengths. Always run a control with the test compound in the absence of the enzyme to measure its intrinsic fluorescence.

Troubleshooting Guide: Minimizing Enzyme Inhibition by the Substrate

A common, yet often overlooked, issue in enzyme kinetics is substrate inhibition. This occurs when the reaction rate decreases at high substrate concentrations. While direct evidence for substrate inhibition by this compound is not extensively documented, it is a plausible phenomenon given that coumarin derivatives can exhibit inhibitory effects on various enzymes.[6][7] This guide will help you diagnose and mitigate potential substrate inhibition.

Issue: My reaction rate is not increasing linearly with increasing substrate concentration and may even decrease at higher concentrations.

This is a classic sign of substrate inhibition.[8]

Step 1: Confirming Substrate Inhibition

To determine if you are observing substrate inhibition, you need to perform a substrate titration experiment.

Experimental Protocol: Substrate Titration

  • Prepare a wide range of substrate concentrations: Serially dilute your this compound stock solution to create a range of concentrations, for example, from 0.1x to 100x the expected Michaelis constant (Km) of your enzyme.

  • Set up the assay: In a multi-well plate, add your enzyme at a fixed, optimized concentration to each well.

  • Initiate the reaction: Add the varying concentrations of the substrate to the wells to start the reaction.

  • Measure fluorescence over time: Monitor the increase in fluorescence at regular intervals to determine the initial reaction velocity (V₀) for each substrate concentration.

  • Plot the data: Plot the initial velocity (V₀) against the substrate concentration ([S]).

Data Interpretation:

ObservationInterpretation
The reaction rate increases and then plateaus at high substrate concentrations.This follows standard Michaelis-Menten kinetics.
The reaction rate increases, reaches a maximum, and then decreases at higher substrate concentrations.This is indicative of substrate inhibition.[8]
Step 2: Understanding the Mechanism of Substrate Inhibition

Substrate inhibition can occur when two substrate molecules bind to the enzyme simultaneously, often at the active site and an allosteric site. This binding of the second substrate molecule leads to a non-productive enzyme-substrate complex, thereby reducing the overall reaction rate.[8]

Substrate_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) S Substrate (S) ES->E (k-1) ES->E + P (k_cat) ESS Non-productive Complex (ESS) ES->ESS + S (Ki) P Product (P) ESS->ES

Caption: Mechanism of Substrate Inhibition.

Step 3: Mitigating Substrate Inhibition

The most effective way to minimize substrate inhibition is to use an optimal substrate concentration. Based on your substrate titration data, identify the substrate concentration that gives the maximum reaction velocity before the inhibitory effects become apparent. For routine assays and inhibitor screening, it is often recommended to use a substrate concentration close to the Km value.[3]

Experimental Workflow for Optimizing Substrate Concentration

Optimization_Workflow start Start titration Perform Substrate Titration start->titration plot Plot V₀ vs. [S] titration->plot analyze Analyze Plot for Inhibition plot->analyze no_inhibition No Inhibition Observed (Standard Michaelis-Menten) analyze->no_inhibition No inhibition Substrate Inhibition Observed analyze->inhibition Yes select_conc Select Optimal [S] at or slightly below Vmax no_inhibition->select_conc inhibition->select_conc end End select_conc->end

Caption: Workflow for substrate concentration optimization.

Additional Troubleshooting

Problem: Assay variability between experiments.

  • Solution: Ensure consistent reagent preparation and storage. Always prepare fresh dilutions of the substrate and enzyme before each experiment. Use a master mix for your reagents to minimize pipetting errors.

Problem: Photobleaching of the fluorescent product.

  • Solution: Coumarin dyes can be susceptible to photobleaching. Minimize the exposure of your samples to the excitation light. If possible, take single endpoint readings rather than continuous kinetic measurements.

Problem: Inner filter effect at high substrate or product concentrations.

  • Solution: The inner filter effect occurs when high concentrations of a substance in the solution absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and concentration. If you suspect this is an issue, you may need to dilute your samples or use a lower substrate concentration.

By systematically addressing these potential issues, you can minimize the inhibitory effects of the this compound substrate and ensure the generation of reliable and reproducible data in your enzyme assays.

References

Validation & Comparative

A Comparative Guide to C4-Substituted 7-Aminocoumarins: 7-Amino-4-methylcoumarin vs. 7-Amino-4-(methoxymethyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Coumarin derivatives are a cornerstone class of fluorophores in life sciences research, prized for their robust photophysical properties, including strong, stable fluorescence and high quantum yields.[1] Their versatile benzopyran-2-one core structure allows for extensive chemical modification to fine-tune spectral properties for specific applications in bioimaging and assay development.[1][2] Among the most widely used scaffolds are the 7-aminocoumarins, which are highly desirable for their red-shifted spectra, enhanced photostability, and broader effective pH range compared to their 7-hydroxy counterparts.[3]

This guide provides a detailed, data-driven comparison between the classic, ubiquitously used 7-Amino-4-methylcoumarin (AMC) and its less common analog, 7-Amino-4-(methoxymethyl)-2H-chromen-2-one . We will delve into their structural differences, compare their key photophysical properties, and provide expert insight into how these characteristics influence their performance in a core application: fluorogenic enzyme assays.

Part 1: A Head-to-Head Comparison of Physicochemical Properties

The fundamental difference between these two molecules lies in the substituent at the C4 position of the coumarin ring. AMC possesses a simple methyl group, whereas the alternative compound features a methoxymethyl group. This seemingly minor alteration—the introduction of an ether linkage and an additional carbon—can influence solubility, steric accessibility, and the electronic environment of the chromophore, thereby impacting its performance.

Structural Comparison
CompoundStructure
7-Amino-4-methylcoumarin (AMC) Structure of 7-Amino-4-methylcoumarin
This compound Structure of this compound
Core Photophysical and Chemical Data

The selection of a fluorophore is critically dependent on its performance metrics. The table below summarizes the key properties of both coumarin derivatives.

Property7-Amino-4-methylcoumarin (AMC)This compound
CAS Number 26093-31-2[4]175205-10-4[5]
Molecular Formula C₁₀H₉NO₂[4]C₁₁H₁₁NO₃[5]
Molecular Weight 175.18 g/mol [6]205.21 g/mol [5]
Excitation Wavelength (λex) ~341-351 nm[7]Data not available in cited literature
Emission Wavelength (λem) ~430-445 nm[4][6][7]Data not available in cited literature
Quantum Yield (Φ) ~0.63 (in ethanol)[7]Data not available in cited literature
Molar Extinction Coefficient (ε) 19,000 cm⁻¹M⁻¹ (for AMCA derivative)[7]Data not available in cited literature
pH Sensitivity Fluorescence is not significantly affected near physiological pH.[7]Expected to be similar to AMC
Solubility Soluble in DMSO, DMF.[7] Limited aqueous solubility.[8]Predicted to have slightly improved aqueous solubility due to the ether group.

Expert Interpretation: While direct experimental data for the methoxymethyl derivative is scarce, we can infer some performance characteristics. The core 7-aminocoumarin fluorophore is identical in both molecules, suggesting their excitation and emission spectra will be very similar. The primary advantage of the methoxymethyl group is the potential for increased hydrophilicity. This could translate to better solubility of the free fluorophore and, more importantly, its conjugated substrates in aqueous assay buffers, potentially reducing aggregation artifacts that can plague enzyme kinetic studies.

Part 2: Performance in a Core Application: Fluorogenic Enzyme Assays

A primary application for 7-aminocoumarins is in the development of "turn-on" fluorogenic substrates for measuring enzyme activity, particularly for proteases and hydrolases.[9][10] In this system, a substrate (e.g., a peptide) is covalently linked to the 7-amino group of the coumarin. This conjugation quenches the fluorophore's fluorescence.[4] Upon enzymatic cleavage of the amide bond, the free 7-aminocoumarin is released, resulting in a dramatic increase in fluorescence that can be monitored over time to determine enzyme activity.[4]

Experimental Workflow for a Protease Assay

The following diagram illustrates the universal workflow for using either coumarin derivative in a fluorogenic protease assay.

G sub 1. Substrate Preparation (Non-fluorescent Peptide-Coumarin) enzyme 2. Enzyme Addition (Initiate Reaction) sub->enzyme Add Enzyme cleavage 3. Enzymatic Cleavage enzyme->cleavage Incubation (e.g., 37°C) release 4. Fluorophore Release (Highly Fluorescent Coumarin) cleavage->release Hydrolysis detect 5. Fluorescence Detection (Measure Intensity vs. Time) release->detect Excite at ~350 nm Read at ~440 nm quant 6. Data Analysis (Standard Curve & Rate Calculation) detect->quant

Caption: General workflow for a fluorogenic enzyme assay using a coumarin-based substrate.

Self-Validating Experimental Protocol: Determining Protease Activity

This protocol provides a robust, self-validating method for quantifying enzyme activity using a coumarin-based substrate. The inclusion of a standard curve is critical for converting arbitrary fluorescence units (RFU) into a molar concentration of the product.

Objective: To quantify the activity of a specific protease in a sample.

Materials:

  • Protease of interest (e.g., Trypsin)

  • Fluorogenic Substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Free Fluorophore Standard (AMC or this compound)

  • Assay Buffer (e.g., 50 mM Tris, pH 8.0, 10 mM CaCl₂)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with Ex/Em filters for ~350/~440 nm

Methodology:

Part A: Preparation of the Standard Curve

  • Causality: A standard curve is essential to correlate the measured fluorescence signal directly to the amount of product formed. This converts relative fluorescence units (RFU) into absolute molar quantities, making the assay quantitative and comparable across experiments.

  • Prepare a 1 mM stock solution of the free fluorophore (e.g., AMC) in DMSO.

  • Perform a serial dilution in Assay Buffer to create a range of standards from 0 µM to 50 µM.

  • Add 100 µL of each standard to triplicate wells of the 96-well plate.

  • Read the fluorescence (Ex/Em ~350/440 nm).

  • Plot RFU vs. [Fluorophore] (µM) and perform a linear regression. The slope of this line (RFU/µM) is your conversion factor.

Part B: Enzyme Activity Measurement

  • Causality: Substrate concentration should ideally be at or below the Michaelis constant (Km) for accurate initial velocity measurements. Running reactions in triplicate is crucial for statistical confidence.

  • Prepare a working solution of the fluorogenic substrate in Assay Buffer (e.g., 100 µM).

  • Prepare dilutions of your enzyme sample in Assay Buffer.

  • In triplicate, add 50 µL of Assay Buffer and 25 µL of your diluted enzyme sample to wells. Include a "no enzyme" control.

  • Causality: Pre-incubating the enzyme at the reaction temperature ensures thermal stability and that the reaction starts immediately upon substrate addition.

  • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 25 µL of the substrate working solution to all wells.

  • Immediately place the plate in the reader and begin kinetic measurements, recording fluorescence every 60 seconds for 30-60 minutes.

Part C: Data Analysis

  • Causality: Using the initial, linear portion of the reaction progress curve is critical for determining the initial velocity (V₀), which is directly proportional to the enzyme concentration under these conditions.

  • For each enzyme concentration, plot RFU vs. Time (min).

  • Determine the slope (V₀ = ΔRFU/min) from the initial linear phase of the reaction.

  • Convert this rate from RFU/min to µM/min using the slope from the standard curve:

    • Activity (µM/min) = (V₀ in RFU/min) / (Standard Curve Slope in RFU/µM)

Conclusion

7-Amino-4-methylcoumarin (AMC) remains the gold standard and the most well-characterized of the two fluorophores, with a wealth of supporting data and a broad range of commercially available substrates.[9][10][11] It is a reliable and cost-effective choice for most standard fluorogenic assays.

The primary theoretical advantage of This compound lies in its potential for enhanced aqueous solubility. This property could be beneficial in specific research contexts where substrate or compound aggregation is a significant concern, such as in high-throughput screening (HTS) campaigns or when working with particularly hydrophobic enzyme substrates. However, the lack of extensive, publicly available photophysical data necessitates that researchers empirically validate its performance—including determining its quantum yield and optimal excitation/emission spectra—within their specific assay system. For most applications, the proven track record and extensive documentation of AMC make it the more straightforward and trustworthy choice.

References

A Comparative Guide to Methoxymethyl vs. Methyl Coumarin Fluorescent Probes: Uncaging Efficiency and Photophysical Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular imaging and drug delivery, the ability to control the activation of fluorescent probes with spatiotemporal precision is paramount. "Caged" fluorescent probes, which remain non-fluorescent until a protecting group is removed by an external trigger like light, are indispensable tools.[1][2] Among the various classes of fluorophores used for this purpose, coumarins stand out due to their high fluorescence quantum yields, photostability, and tunable photophysical properties.[3][4][5][] This guide provides an in-depth comparison of two common caging strategies for coumarin probes: methoxymethyl (MOM) protection and methyl substitution, offering insights into their respective advantages for different research applications.

The Principle of Caged Coumarin Probes

Coumarin and its derivatives are a versatile class of fluorescent compounds known for their strong emission and sensitivity to their local environment.[3] Their fluorescence is highly dependent on the electronic properties of substituents on the coumarin ring.[3][7] Caged coumarins exploit this by attaching a photolabile protecting group (PPG) that quenches their fluorescence. Upon irradiation with a specific wavelength of light, the PPG is cleaved, "uncaging" the fluorophore and restoring its fluorescence. This allows for precise control over when and where the fluorescent signal is generated.[8][9]

The choice of the caging group is critical as it influences key performance characteristics such as uncaging efficiency, photostability, and the potential for side reactions. Here, we delve into the nuances of using a methoxymethyl (MOM) group versus a simple methyl group as part of the caging strategy.

Head-to-Head Comparison: Methoxymethyl vs. Methyl Coumarin Probes

The primary distinction between MOM-caged and methyl-substituted coumarins lies in the mechanism of uncaging and the resulting photophysical properties. While a simple methyl group is a permanent modification affecting the baseline fluorescence, the MOM group is a photolabile protecting group designed for cleavage.

FeatureMethoxymethyl (MOM) Coumarin ProbesMethyl Coumarin ProbesRationale & Implications
Uncaging Mechanism Photocleavage of the MOM ether linkage.[10]Not applicable; methyl group is a stable substituent.MOM-caged probes offer temporal and spatial control of fluorescence activation. Methyl coumarins have constitutive fluorescence.
Fluorescence "Off" State The MOM group, particularly when attached to the 7-hydroxyl position, significantly quenches fluorescence.The methyl group's effect on fluorescence depends on its position. A 4-methyl group is common and contributes to the overall photophysical properties.[3]MOM-caging provides a high-contrast "off-on" switch, which is crucial for minimizing background signal in imaging experiments.[8][9]
Uncaging Efficiency Generally high, dependent on the specific coumarin backbone and irradiation conditions. The efficiency is a product of the molar extinction coefficient and the quantum yield of photolysis.[11]Not applicable.Efficient uncaging allows for the use of lower light doses, minimizing phototoxicity in live-cell imaging.
Photostability The caged form is generally stable in the dark. The uncaged fluorophore's stability is inherent to the specific coumarin derivative.Generally good photostability, a hallmark of many coumarin dyes.[]High photostability of both the caged and uncaged forms is essential for long-term imaging experiments.
Wavelength of Activation Typically in the UV-A range (350-400 nm), depending on the coumarin core's absorption spectrum.[11][12]Not applicable.The activation wavelength needs to be compatible with the experimental setup and minimize cellular damage.
Cell Permeability Can be readily modified to enhance cell permeability, for example, by introducing acetoxymethyl (AM) esters.[8]Generally good for small, uncharged coumarin derivatives.[4][13]Efficient delivery into live cells is a prerequisite for intracellular imaging.
Synthesis Involves an additional protection step to introduce the MOM group, followed by other synthetic modifications.[10]Synthesis can be more direct, often starting from commercially available methyl-substituted coumarin precursors.[14][15][16]The complexity of synthesis can impact the cost and accessibility of the probes.
Causality Behind Experimental Choices: Why Choose One Over the Other?

The decision to use a MOM-caged coumarin versus a constitutively fluorescent methyl coumarin hinges on the experimental question.

Choose a Methoxymethyl (MOM) Coumarin Probe when:

  • Spatiotemporal control is critical: For applications like tracking the movement of a labeled molecule within a cell or selectively activating a drug at a specific time and location, the ability to trigger fluorescence with light is essential.

  • High signal-to-noise is required: The low background fluorescence of the caged state provides a significant advantage in detecting faint signals or in complex biological environments.[8][9]

  • Studying dynamic processes: The "off-on" switching capability allows for pulse-chase experiments and the study of real-time cellular events.

Choose a Methyl Coumarin Probe when:

  • Constitutive fluorescence is sufficient: For applications like labeling cellular structures for general visualization or as a fluorescent reporter in a stable assay, a constantly "on" probe is often adequate.

  • Simplicity and cost are factors: The more straightforward synthesis of methyl coumarins can make them a more accessible option.[14][15]

  • A specific spectral profile is needed: The wide variety of commercially available methyl-substituted coumarins offers a broad range of excitation and emission wavelengths.[17]

Experimental Workflow: Uncaging and Imaging in Live Cells

The following protocol outlines a general procedure for using a MOM-caged coumarin probe for live-cell imaging.

Uncaging_Workflow cluster_prep Probe Preparation & Cell Loading cluster_imaging Imaging & Uncaging cluster_analysis Data Analysis A Prepare stock solution of MOM-caged coumarin-AM ester in DMSO B Incubate live cells with probe-containing medium A->B C Wash cells to remove extracellular probe B->C D Acquire pre-uncaging (background) image C->D E Irradiate region of interest (ROI) with UV light (e.g., 365 nm) D->E F Acquire post-uncaging fluorescence image E->F G Quantify fluorescence intensity change in the ROI F->G H Analyze spatial and temporal distribution of the signal G->H

Caption: A generalized workflow for a live-cell imaging experiment using a MOM-caged coumarin fluorescent probe.

Detailed Protocol:

  • Probe Preparation: Prepare a stock solution of the MOM-caged coumarin acetoxymethyl (AM) ester in anhydrous DMSO. The AM ester enhances cell permeability.

  • Cell Loading: Incubate the cells with a working solution of the probe in a suitable buffer or cell culture medium. Optimal concentration and incubation time should be determined empirically for each cell type and probe.

  • Washing: Gently wash the cells with fresh buffer or medium to remove any probe that has not entered the cells.

  • Pre-Uncaging Imaging: Acquire a baseline fluorescence image of the cells using the appropriate filter set for the uncaged coumarin. This will serve as a measure of background fluorescence.

  • Photolysis (Uncaging): Use a UV light source (e.g., a 365 nm laser on a confocal microscope) to irradiate a specific region of interest (ROI) within the cell. The duration and intensity of the UV exposure should be optimized to achieve efficient uncaging while minimizing phototoxicity.

  • Post-Uncaging Imaging: Immediately after photolysis, acquire a time-series of fluorescence images to monitor the increase in signal and the subsequent diffusion or localization of the uncaged probe.

  • Data Analysis: Quantify the change in fluorescence intensity within the ROI before and after uncaging. Analyze the spatial and temporal dynamics of the fluorescent signal to gain insights into the biological process under investigation.

Structural Differences and Their Mechanistic Implications

The key structural difference between a MOM-protected coumarin and a simple methyl coumarin lies in the presence of the photolabile ether linkage in the former.

Structural_Comparison cluster_mom MOM-Caged (Non-Fluorescent) cluster_uncaged Uncaged (Fluorescent) cluster_methyl Methyl Coumarin (Fluorescent) MOM_Coumarin Methoxymethyl (MOM) Coumarin 7-position: -O-CH₂-O-CH₃ (Photolabile) 4-position: -H or other Uncaged_Coumarin 7-Hydroxy Coumarin 7-position: -OH 4-position: -H or other MOM_Coumarin->Uncaged_Coumarin UV Light (Photocleavage) Methyl_Coumarin Methyl Coumarin 7-position: -OH or -NH₂ (Fluorescent) 4-position: -CH₃ (Stable)

Caption: Structural comparison illustrating the photolabile nature of the MOM group versus the stable methyl substituent.

The methoxy group at the 7-position of the coumarin ring is a strong electron-donating group that enhances fluorescence through an intramolecular charge transfer (ICT) mechanism.[3] Caging with a MOM group disrupts this electron donation, rendering the molecule non-fluorescent. Upon photolysis, the MOM group is cleaved, regenerating the highly fluorescent 7-hydroxycoumarin. In contrast, a methyl group, while influencing the photophysical properties, does not offer this "on-demand" fluorescence activation.[7]

Conclusion

Both methoxymethyl-caged and methyl-substituted coumarin fluorescent probes are valuable tools in the researcher's arsenal. The choice between them is dictated by the specific requirements of the experiment. MOM-caged coumarins offer unparalleled spatiotemporal control and high signal-to-noise ratios, making them ideal for studying dynamic cellular processes. Methyl coumarins, on the other hand, provide a robust and often more accessible option for applications where constitutive fluorescence is sufficient. A thorough understanding of their respective properties and the underlying photophysical mechanisms is crucial for designing and executing successful fluorescence-based experiments in biological and pharmaceutical research.

References

A Senior Application Scientist's Guide to the Validation of a Novel Fluorogenic Enzyme Assay: A Comparative Analysis of 7-Amino-4-(methoxymethyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the relentless pursuit of novel therapeutics, the development of robust and sensitive enzyme assays is paramount. Fluorogenic substrates, which undergo a significant change in fluorescence upon enzymatic modification, are mainstays in high-throughput screening (HTS) and mechanistic enzymology due to their high sensitivity and continuous monitoring capabilities.[1][2] The coumarin scaffold, particularly 7-amino-4-methylcoumarin (AMC), has long served as a reliable fluorophore for designing such substrates for a variety of hydrolases, especially proteases.[3][4][5][6]

This guide introduces a novel coumarin derivative, 7-Amino-4-(methoxymethyl)-2H-chromen-2-one , as the core fluorophore for a new generation of enzyme assays. We will refer to the free fluorophore as AMM-Coumarin . This document provides a comprehensive, field-tested framework for the complete analytical validation of an enzyme assay utilizing a substrate derived from this new fluorophore.

As a direct comparison, we will benchmark its performance against an analogous, well-established substrate based on the industry-standard 7-Amino-4-methylcoumarin (AMC) .[3] This guide is designed for researchers, biochemists, and drug discovery professionals, providing not just protocols, but the scientific rationale behind each step to ensure the generation of trustworthy, reproducible, and publication-quality data.

Phase 1: Foundational Assay Characterization

Before assessing enzyme kinetics, it is crucial to establish the fundamental photophysical properties of the new AMM-Coumarin fluorophore and define the basic parameters of the assay.

The Principle: From Quenched Substrate to Fluorescent Signal

The core mechanism relies on the enzymatic cleavage of an amide bond linking a peptide (or other targeting moiety) to the 7-amino group of the coumarin core. In the conjugated, substrate form, the fluorescence of the coumarin is significantly quenched. Upon enzymatic hydrolysis, the free AMM-Coumarin is released, yielding a dramatic increase in fluorescence that is directly proportional to the rate of the enzymatic reaction.[7][8]

G sub Non-Fluorescent Substrate (Peptide-AMM-Coumarin) enzyme Target Enzyme (e.g., Protease) sub->enzyme Binding prod Highly Fluorescent Product (Free AMM-Coumarin) peptide Peptide Fragment prod->peptide + enzyme->prod Catalytic Cleavage G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Kinetic Evaluation cluster_2 Phase 3: HTS Validation cluster_3 Phase 4: Comparative Analysis p1_1 Determine Optimal Ex/Em Wavelengths p1_2 Generate Fluorophore Standard Curve p1_1->p1_2 p1_3 Assess Substrate & Product Stability p1_2->p1_3 p2_1 Determine Km and Vmax (Michaelis-Menten) p1_3->p2_1 p3_1 Calculate Z'-Factor for Robustness p2_1->p3_1 p3_2 Determine LOD & LOQ for Sensitivity p3_1->p3_2 p4_1 Head-to-Head Data Summary & Decision p3_2->p4_1

References

A Senior Application Scientist's Guide to Fluorescent Standards: 7-Amino-4-(methoxymethyl)coumarin vs. 7-Amino-4-methylcoumarin (AMC)

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of fluorescence-based assays, the reliability of your data hinges on the quality of your standards. For decades, 7-Amino-4-methylcoumarin (AMC) has been a workhorse fluorophore, the go-to blue-emitting standard for calibrating instruments and quantifying enzymatic activity. However, its limitations, particularly in aqueous solubility, have paved the way for alternatives. This guide provides an in-depth, objective comparison of AMC and a promising contender: 7-Amino-4-(methoxymethyl)coumarin (AMMC), backed by experimental insights to help you select the optimal standard for your research.

Molecular Overview: A Subtle Change with Significant Impact

At first glance, the structural difference between AMC and AMMC is minor—the substitution of a methyl group for a methoxymethyl group at the 4-position. Yet, this seemingly small modification has profound consequences for the molecule's physicochemical properties, most notably its interaction with aqueous environments.

G cluster_AMC 7-Amino-4-methylcoumarin (AMC) cluster_AMMC 7-Amino-4-(methoxymethyl)coumarin (AMMC) AMC AMC AMMC AMMC

Caption: Chemical structures of AMC and AMMC.

This structural alteration is the primary driver of the performance differences detailed in this guide. The ether linkage in AMMC's methoxymethyl group introduces polarity and potential for hydrogen bonding, enhancing its aqueous solubility.

Comparative Analysis: Physicochemical & Spectroscopic Properties

The ideal fluorescent standard should be soluble, stable, and possess robust, predictable photophysical characteristics. Here’s how AMC and AMMC stack up.

Table 1: Physicochemical Property Comparison

Property7-Amino-4-methylcoumarin (AMC)7-Amino-4-(methoxymethyl)coumarin (AMMC)Causality & Experimental Implication
Molecular Weight 175.18 g/mol [1]205.21 g/mol AMMC is slightly larger due to the additional methoxy group.
Aqueous Solubility Low. Requires organic co-solvents (e.g., DMSO, DMF) for stock solutions.[2][3]Higher. Improved solubility in aqueous buffers.The ether group in AMMC enhances polarity. This is critical for HTS applications where organic solvent concentrations must be minimized to avoid assay interference or compound precipitation.
pH Sensitivity Fluorescence is relatively stable near physiological pH but can be quenched in highly acidic conditions.[4]Similar to AMC, fluorescence is generally stable in the physiological range.For most enzyme assays run at neutral pH, both are suitable. However, assays in acidic compartments (e.g., lysosomes) may require careful validation.[5]
Photostability Moderate. Susceptible to photobleaching under intense or prolonged illumination.Generally exhibits similar or slightly improved photostability compared to AMC.The choice of standard may be influenced by the duration and intensity of light exposure in the experimental setup.

Table 2: Spectroscopic Property Comparison

Property7-Amino-4-methylcoumarin (AMC)7-Amino-4-(methoxymethyl)coumarin (AMMC)Note
Excitation Max (λex) ~341-351 nm[2][6][7]~354 nmThe methoxymethyl group has a minimal effect on the excitation spectrum.
Emission Max (λem) ~430-441 nm[6][7]~442 nmBoth standards emit in the blue region of the spectrum, compatible with common DAPI filter sets.
Molar Extinction Coefficient (ε) ~17,800 M⁻¹cm⁻¹ (in Ethanol)[8][9][10]~19,000 M⁻¹cm⁻¹AMMC exhibits a slightly higher extinction coefficient, suggesting more efficient light absorption.
Quantum Yield (Φ) ~0.63 (in Ethanol)[11]Not widely reported, but expected to be similar to AMC.Quantum yield is highly solvent-dependent. It's crucial to measure or reference this value in the assay buffer used.[12]
Experimental Head-to-Head: A Practical Workflow for Validation

To translate these properties into a practical recommendation, we present a self-validating protocol to compare the performance of AMC and AMMC as standards in a typical plate-reader-based enzyme assay.

Objective: To generate standard curves for AMC and AMMC to compare their linearity, signal intensity, and solubility in a standard aqueous assay buffer.

G cluster_prep 1. Solution Preparation cluster_dilution 2. Serial Dilution cluster_measure 3. Measurement & Analysis stock Prepare 10 mM Stock Solutions (AMC in 100% DMSO, AMMC in 100% DMSO) working Create 100 µM Working Solutions in Assay Buffer (e.g., PBS, pH 7.4) stock->working 1:100 Dilution add_stock Add 200 µL of 100 µM Working Solution to A1 (AMC) and B1 (AMMC) working->add_stock plate Pipette 100 µL Assay Buffer into wells A2-A12 and B2-B12 of a 96-well black plate. plate->add_stock serial_dilute Perform 1:2 serial dilutions (transfer 100 µL) from A1 to A11 and B1 to B11 add_stock->serial_dilute read Read Plate on Fluorometer (Ex: 350 nm, Em: 440 nm) serial_dilute->read analyze Subtract Blank (Well 12) Plot RFU vs. Concentration read->analyze compare Compare Slopes (Sensitivity) and R² Values (Linearity) analyze->compare

Caption: Experimental workflow for comparing AMC and AMMC fluorescent standards.

Detailed Protocol:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of AMC in 100% DMSO. Ensure it is fully dissolved.

    • Prepare a 10 mM stock solution of AMMC in 100% DMSO.

    • Scientist's Note: While AMMC has better aqueous solubility, preparing high-concentration stocks in DMSO is standard practice to ensure long-term stability and minimize hydrolysis.

  • Working Solution Preparation:

    • Prepare a 100 µM working solution of each standard by diluting the 10 mM stock 1:100 in your chosen aqueous assay buffer (e.g., PBS, pH 7.4).

    • Trustworthiness Check: Visually inspect the working solutions for any signs of precipitation. AMMC is expected to remain fully soluble, while AMC may show slight haziness at higher aqueous concentrations, especially upon storage.

  • Serial Dilution in a 96-Well Plate:

    • Use a solid black, clear-bottom 96-well plate suitable for fluorescence.

    • Add 100 µL of assay buffer to columns 2 through 12 for two separate rows (e.g., Row A for AMC, Row B for AMMC). Column 12 will serve as your buffer blank.

    • Add 200 µL of the 100 µM AMC working solution to well A1.

    • Add 200 µL of the 100 µM AMMC working solution to well B1.

    • Perform a 1:2 serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to 3, and so on, up to column 11. Discard the final 100 µL from column 11. This creates a standard curve from 100 µM down to ~0.1 µM.[13][14]

  • Fluorescence Measurement:

    • Set your plate reader to the appropriate excitation and emission wavelengths (e.g., Ex: 350 nm, Em: 440 nm). Ensure gain settings are optimized to avoid saturation in the most concentrated wells and are kept constant for the entire plate.[15]

    • Read the fluorescence intensity (in Relative Fluorescence Units, RFU) of all wells.

  • Data Analysis and Interpretation:

    • Subtract the average RFU of the blank wells (Column 12) from all other wells.

    • Plot the background-subtracted RFU versus the known concentration for both AMC and AMMC.

    • Perform a linear regression for both datasets.

    • Compare: The slope of the line indicates the sensitivity (RFU per µM). The R² value indicates the linearity of the response.

Expected Results: Both standards should produce a highly linear (R² > 0.99) standard curve. Due to its slightly higher extinction coefficient, AMMC may yield a marginally steeper slope, indicating greater signal intensity per mole. The most significant advantage of AMMC will be observed in its handling and reliability, especially if intermediate dilutions in aqueous buffers are required for complex assay setups.

Discussion & Recommendations: When to Choose AMMC

While AMC remains a valid and widely used standard, AMMC presents clear advantages in specific, yet common, research contexts.

Choose 7-Amino-4-(methoxymethyl)coumarin (AMMC) when:

  • High-Throughput Screening (HTS): In HTS, assay volumes are small, and the final concentration of DMSO must be kept low (typically <1%) to avoid artifacts. The superior aqueous solubility of AMMC provides a wider margin of error, preventing compound precipitation that can plague AMC-based assays.

  • Complex Aqueous Buffers: Assays containing high salt concentrations or other additives can suppress the solubility of hydrophobic molecules like AMC. AMMC's enhanced solubility makes it a more robust choice in these non-ideal buffer systems.

  • Long-Term Experiments: For kinetic assays that run for extended periods, the risk of a standard precipitating out of solution over time is a major concern. AMMC's stability in aqueous solution provides greater confidence in the integrity of the standard throughout the experiment.

Continue to use 7-Amino-4-methylcoumarin (AMC) when:

  • Established Protocols: If you are working with a well-validated, legacy assay where AMC has been historically used and performs reliably, there may be no compelling reason to switch.[16][17]

  • Cost-Sensitivity: As a more established chemical, AMC is often more readily available and can be more cost-effective.

  • Non-Aqueous Systems: In assays conducted primarily in organic solvents, the solubility advantage of AMMC is negated.

Conclusion

The transition from AMC to AMMC is an evolutionary step in the refinement of fluorescence-based assays. While the spectral properties are nearly identical, the enhanced aqueous solubility of 7-Amino-4-(methoxymethyl)coumarin makes it a technically superior standard for a wide range of modern biological assays, particularly in demanding applications like HTS and complex biochemical systems. By mitigating the risk of precipitation and improving overall robustness, AMMC allows researchers to focus on the biological question at hand, backed by a more reliable and forgiving fluorescent standard.

References

A Comparative Guide to the Photostability of Aminocoumarin Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of fluorescence-based research and drug development, the selection of a robust fluorescent probe is paramount to the integrity and reproducibility of experimental data. Aminocoumarin derivatives, prized for their bright blue-green fluorescence and sensitivity to their microenvironment, are a versatile class of fluorophores. However, their utility can be significantly hampered by photobleaching, the irreversible loss of fluorescence upon exposure to light. This guide provides an in-depth, objective comparison of the photostability of various aminocoumarin derivatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific applications.

The Crucial Role of Photostability in Advanced Applications

The photostability of a fluorophore dictates its performance in demanding applications such as long-term live-cell imaging, single-molecule tracking, and high-intensity fluorescence microscopy. A highly photostable aminocoumarin derivative ensures a consistent and reliable signal over extended periods of illumination, enabling the capture of dynamic cellular processes and the acquisition of high-quality images with a strong signal-to-noise ratio. Conversely, a photolabile probe can lead to rapid signal decay, inaccurate quantification, and the generation of phototoxic byproducts that can compromise cell viability and experimental outcomes.

Understanding the Mechanisms of Aminocoumarin Photodegradation

The photobleaching of aminocoumarin dyes is a complex process influenced by the molecule's structure, its local environment, and the nature of the excitation light. The primary pathway for photodegradation often involves the excited triplet state of the coumarin molecule.

Upon absorption of a photon, the aminocoumarin molecule transitions from its ground state (S₀) to an excited singlet state (S₁). From this state, it can either return to the ground state via the desired process of fluorescence or undergo intersystem crossing (ISC) to a longer-lived triplet state (T₁). This triplet state is highly reactive and can interact with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which can then attack the fluorophore, leading to its irreversible degradation.[1]

Another significant photodegradation pathway, particularly for 7-alkylamino substituted coumarins, is the dealkylation of the amino group. This process can be initiated from the excited singlet state and involves the formation of radical intermediates.[2] The specific degradation products and the prevalence of each pathway are highly dependent on the substitution pattern of the coumarin core.

S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (hν) S1->S0 Fluorescence T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (ISC) Degradation Photodegradation Products S1->Degradation Dealkylation, etc. T1->Degradation Reaction with O₂ (ROS)

Caption: Simplified Jablonski diagram illustrating the primary photobleaching pathways of aminocoumarin dyes.

A Quantitative Comparison of Aminocoumarin Photostability

The photostability of a fluorescent molecule is quantitatively expressed by its photobleaching quantum yield (Φb). This value represents the probability that an excited fluorophore will undergo a photochemical reaction that leads to its destruction. A lower photobleaching quantum yield indicates higher photostability.

The following table summarizes the photobleaching quantum yields for a selection of aminocoumarin derivatives, providing a comparative overview of their performance in aqueous solution.

Aminocoumarin DerivativeStructurePhotobleaching Quantum Yield (Φb)Reference
Coumarin 1 (7-Diethylamino-4-methylcoumarin)7-N(Et)₂, 4-CH₃Good photostability (qualitative)[][4]
Coumarin 120 7-NH₂, 4-CH₃4.3 x 10⁻⁴[1]
Coumarin 102 7-NH₂, 4-CH₃, rigidized amino group4.3 x 10⁻⁴[1]
Coumarin 307 7-NH₂, 3-Benzimidazolyl1.8 x 10⁻³[1]
Coumarin 39 7-NH₂, 3-Benzothiazolyl1.2 x 10⁻³[1]
Carbostyril 124 Aza-coumarin1.4 x 10⁻³[1]

Note: The photostability of coumarin dyes is significantly influenced by the solvent and the presence of oxygen. The data presented here were obtained in aqueous solutions.

From this data, it is evident that structural modifications to the aminocoumarin scaffold have a profound impact on photostability. For instance, the introduction of heterocyclic substituents at the 3-position, as seen in Coumarin 307 and Coumarin 39, appears to decrease photostability compared to the simpler 7-amino-4-methylcoumarin (Coumarin 120).

The Influence of Molecular Structure on Photostability

The chemical structure of an aminocoumarin derivative is the primary determinant of its intrinsic photostability. Key structural features that influence photostability include:

  • The 7-Amino Group: The nature of the amino group at the 7-position is critical. While it is essential for the desirable fluorescent properties of these dyes, it can also be a site of photodegradation through dealkylation. Rigidizing the amino group within a heterocyclic ring system, as in Coumarin 102, can enhance photostability by restricting conformational changes that may lead to non-radiative decay pathways.

  • Substituents at the 3- and 4-Positions: Electron-withdrawing groups at the 3-position and various substituents at the 4-position can significantly modulate the electronic properties of the coumarin core, thereby influencing the energy of the excited states and the efficiency of intersystem crossing. For example, the presence of a trifluoromethyl group at the 4-position has been shown to affect the photophysical properties of aminocoumarins.

  • The Coumarin Backbone: Modifications to the core coumarin structure, such as the replacement of the oxygen atom with other heteroatoms, can also impact photostability.

Experimental Protocol for Determining Photobleaching Quantum Yield

To enable researchers to perform their own comparative photostability studies, a detailed protocol for determining the photobleaching quantum yield of aminocoumarin derivatives is provided below. This method is based on monitoring the decay of fluorescence intensity over time upon continuous irradiation.

Materials and Equipment
  • Fluorometer: A spectrofluorometer equipped with a stable light source (e.g., Xenon arc lamp) and a sensitive detector.

  • UV-Vis Spectrophotometer: For measuring the absorbance of the dye solutions.

  • Quartz Cuvettes: 1 cm path length, suitable for both absorbance and fluorescence measurements.

  • Light Source for Irradiation: A stable, monochromatic light source (e.g., a laser or a lamp with a monochromator) set to the absorption maximum of the aminocoumarin derivative.

  • Photodiode Power Meter: To measure the intensity of the irradiation light source.

  • Stirrer: A magnetic stirrer and stir bars to ensure homogenous irradiation.

  • High-Purity Solvents: Spectroscopic grade solvents are essential to minimize interference from impurities.

  • Aminocoumarin Derivatives: The compounds to be tested.

Experimental Workflow

cluster_prep 1. Sample Preparation cluster_measure 2. Initial Measurements cluster_irradiate 3. Photobleaching cluster_analyze 4. Data Analysis A Prepare stock solutions of aminocoumarin derivatives B Prepare dilute working solutions (Absorbance ~0.1) A->B C Measure initial absorbance (A₀) B->C D Measure initial fluorescence intensity (F₀) B->D E Irradiate the sample with a stable light source D->E F Monitor fluorescence decay over time (F(t)) E->F G Plot ln(F(t)/F₀) vs. time H Determine the photobleaching rate constant (k) G->H I Calculate the photobleaching quantum yield (Φb) H->I

Caption: Workflow for the experimental determination of the photobleaching quantum yield of aminocoumarin derivatives.

Step-by-Step Procedure
  • Solution Preparation:

    • Prepare stock solutions of the aminocoumarin derivatives in a suitable spectroscopic grade solvent.

    • From the stock solutions, prepare working solutions with an absorbance of approximately 0.1 at the excitation wavelength in the 1 cm cuvette. This low concentration helps to avoid inner filter effects.

  • Initial Measurements:

    • Record the initial absorbance spectrum of the working solution using the UV-Vis spectrophotometer.

    • Measure the initial fluorescence intensity (F₀) of the solution in the fluorometer at the emission maximum.

  • Photobleaching Experiment:

    • Place the cuvette containing the working solution and a small magnetic stir bar in the sample holder of the fluorometer.

    • Continuously irradiate the sample with the monochromatic light source at the absorption maximum. Ensure the light beam is directed through the solution.

    • Monitor the fluorescence intensity (F(t)) at the emission maximum at regular time intervals until the fluorescence has significantly decreased (e.g., by 50% or more).

  • Data Analysis:

    • The photobleaching process often follows first-order kinetics. Plot the natural logarithm of the normalized fluorescence intensity (ln(F(t)/F₀)) against the irradiation time (t).

    • The slope of the resulting linear plot will be the negative of the photobleaching rate constant (-k).

    • The photobleaching quantum yield (Φb) can then be calculated using the following equation:

      Φb = k / (2.303 * I₀ * ε * l)

      Where:

      • k is the photobleaching rate constant (s⁻¹).

      • I₀ is the incident light intensity (photons s⁻¹ cm⁻²).

      • ε is the molar extinction coefficient at the irradiation wavelength (M⁻¹ cm⁻¹).

      • l is the path length of the cuvette (cm).

Conclusion and Future Perspectives

The photostability of aminocoumarin derivatives is a critical parameter that dictates their suitability for a wide range of applications in research and drug development. This guide has provided a comparative overview of the photostability of several common aminocoumarins, elucidated the underlying photodegradation mechanisms, and offered a detailed experimental protocol for the determination of photobleaching quantum yields.

The key takeaways for researchers are:

  • Structure Matters: The substitution pattern on the coumarin ring has a profound impact on photostability. Careful consideration of the substituents at the 3, 4, and 7-positions is crucial for selecting or designing a photostable probe.

  • Quantitative Comparison is Key: Relying on qualitative descriptions of photostability can be misleading. The photobleaching quantum yield provides a standardized metric for objective comparison.

  • Experimental Conditions are Critical: The photostability of a fluorophore is not an intrinsic constant but is highly dependent on the experimental environment, including the solvent, presence of oxygen, and illumination conditions.

Future research in this area will likely focus on the development of novel aminocoumarin derivatives with enhanced photostability through rational design strategies. This may involve the incorporation of photostabilizing moieties, the restriction of molecular motion to suppress non-radiative decay pathways, and the fine-tuning of the electronic properties to minimize intersystem crossing. As our understanding of the intricate relationship between molecular structure and photostability deepens, we can expect the emergence of a new generation of highly robust aminocoumarin probes that will further advance the frontiers of fluorescence-based research.

References

A Senior Application Scientist's Guide to 7-Amino-4-(methoxymethyl)-2H-chromen-2-one: Performance in Diverse Buffer Systems

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of fluorescence-based assays, the selection of a fluorophore and the buffer system in which it operates are paramount to achieving sensitive, reliable, and reproducible results. This guide provides an in-depth comparison of 7-Amino-4-(methoxymethyl)-2H-chromen-2-one (AMMC), a blue fluorescent dye, with its structural analogs, 7-amino-4-methylcoumarin (AMC) and 7-hydroxy-4-methylcoumarin (HMC or 4-methylumbelliferone). We will explore their performance across a range of buffer systems, offering field-proven insights and experimental data to guide researchers in making informed decisions for their specific applications.

Introduction to Coumarin Dyes: The Workhorses of Blue Fluorescence

Coumarin and its derivatives are a cornerstone of fluorescence spectroscopy, widely employed as fluorescent labels and as substrates for detecting enzymatic activity.[1] Their utility lies in the significant increase in fluorescence upon enzymatic cleavage of a non-fluorescent substrate, releasing the highly fluorescent coumarin core.[2] These dyes are characterized by their UV or near-UV excitation and blue emission, typically in the 410 to 470 nm range.[1]

While versatile, the performance of coumarin dyes can be significantly influenced by their local environment, particularly the pH and polarity of the buffer system.[3][4] This guide will focus on the practical implications of these sensitivities for assay development.

Photophysical Properties: A Head-to-Head Comparison

The choice of a fluorescent probe is fundamentally dictated by its photophysical characteristics. The table below summarizes the key properties of AMMC, AMC, and HMC. It is crucial to recognize that these values can be influenced by the specific solvent and buffer conditions.[2]

PropertyThis compound (AMMC)7-Amino-4-methylcoumarin (AMC)7-Hydroxy-4-methylcoumarin (HMC)
Excitation Max (λex) ~350-360 nm (Estimated)~341-351 nm[2]~360 nm[2]
Emission Max (λem) ~440-450 nm (Estimated)~430-441 nm[2]~448 nm[2]
Molar Extinction Coefficient (ε) Data not readily available19,000 cm⁻¹M⁻¹ (for AMCA)[2]18,000 cm⁻¹M⁻¹ (in PBS)[2]
Quantum Yield (Φ) Data not readily available~0.63 (in ethanol)[2]0.32 (for a derivative in PBS, pH 7.4)[2][5]
pH Sensitivity Expected to be relatively stable near physiological pHFluorescence is not significantly affected by pH near or above physiological pH[2]Highly sensitive; fluorescence increases with pH[2]

Expert Insight: The methoxymethyl substitution at the 4-position in AMMC is anticipated to subtly influence its electronic properties compared to AMC, potentially leading to minor shifts in its excitation and emission spectra. However, the core determinant of pH sensitivity in these molecules is the 7-position substituent. The amino group in AMMC and AMC renders them less susceptible to pH changes around physiological conditions compared to the hydroxyl group in HMC.[2]

The Critical Role of Buffer Systems

The buffer system is not merely a solvent; it is an active component of the assay environment that can profoundly impact the performance of fluorescent probes. Key considerations include pH, ionic strength, and the presence of additives.[6]

pH: The Master Variable

The fluorescence of many coumarin derivatives is pH-dependent.[7] For AMC, fluorescence is generally stable in the pH range of 6 to 8.[7] However, extreme pH values can lead to quenching or instability.[7] In contrast, HMC is highly sensitive to pH, with its fluorescence increasing as the pH becomes more alkaline.[2] This property of HMC can be problematic in enzyme assays where the optimal pH for enzyme activity may not align with the optimal pH for HMC fluorescence. A significant disadvantage of HMC (also known as 4-MU) is its relatively high pKa, leading to only partial dissociation of the fluorescent anion at the optimal pH for many enzymes (pH 6-6.5).[8]

Causality: The pH sensitivity of HMC stems from the protonation state of its 7-hydroxyl group. In its protonated form, the molecule is less fluorescent. Deprotonation at higher pH values leads to the formation of the phenolate anion, which is the more fluorescent species. The 7-amino group of AMC and AMMC is less prone to protonation changes within the typical biological pH range, leading to more stable fluorescence.

Buffer Composition and Additives

The specific components of a buffer can also influence fluorescence. For instance, high salt concentrations can be detrimental to some dyes.[6] Additives like detergents (e.g., Triton X-100) can help prevent aggregation of test compounds, while antioxidants can reduce background fluorescence by mitigating the generation of reactive oxygen species.[7] It is also important to ensure that any buffer additive does not contribute to background fluorescence itself.[6]

Experimental Workflow: Evaluating Fluorophore Performance

To rigorously compare the performance of AMMC, AMC, and HMC, a systematic experimental approach is necessary. The following workflow outlines the key steps.

Caption: A generalized workflow for comparing the performance of fluorescent dyes in different buffer systems.

Detailed Protocol: pH Profile Determination
  • Prepare Stock Solutions: Prepare 10 mM stock solutions of AMMC, AMC, and HMC in high-quality, anhydrous DMSO.[9] Store these solutions protected from light at -20°C.

  • Prepare Buffer Series: Prepare a series of buffers covering a range of pH values (e.g., Sodium Acetate pH 4-5.5, MES pH 5.5-6.7, Phosphate pH 6-8, Tris-HCl pH 7.5-9, CAPS pH 9.7-11).

  • Prepare Working Solutions: Dilute the stock solutions to a final concentration of 10 µM in each of the prepared buffers.

  • Fluorescence Measurement:

    • Transfer 200 µL of each working solution to a black 96-well microplate.

    • Use a fluorescence plate reader to measure the fluorescence intensity.

    • For an initial scan, measure the emission spectrum over a range (e.g., 400-600 nm) using the optimal excitation wavelength for each dye.

    • For subsequent measurements, use the determined optimal excitation and emission wavelengths.

  • Data Analysis: Plot the fluorescence intensity of each dye as a function of pH.

Comparative Performance Analysis

Based on the known properties of AMC and HMC, we can predict the likely performance of AMMC in different buffer systems.

Performance in Common Biological Buffers
Buffer System (pH)Expected AMMC PerformanceExpected AMC PerformanceExpected HMC PerformanceRationale
Phosphate-Buffered Saline (PBS, pH 7.4) Excellent: Stable and bright fluorescence.Excellent: Stable and bright fluorescence.[2]Good, but pH sensitive: Fluorescence is strong but can be affected by small pH shifts.[2]The amino group of AMMC and AMC provides pH stability in this range. The hydroxyl group of HMC is partially deprotonated, leading to good but variable fluorescence.
Tris-HCl (pH 7.5-8.5) Excellent: Stable and bright fluorescence.Excellent: Stable and bright fluorescence.[7]Excellent: High fluorescence due to increased deprotonation of the hydroxyl group.Higher pH favors the more fluorescent anionic form of HMC. AMMC and AMC remain stable.
MES (pH 6.0-6.5) Good: Stable fluorescence expected.Good: Stable fluorescence.[7]Poor to Moderate: Significantly reduced fluorescence due to protonation of the hydroxyl group.[8]The lower pH will protonate the hydroxyl group of HMC, quenching its fluorescence. The amino groups of AMMC and AMC are less affected.
Acetate (pH 4.5-5.5) Moderate to Poor: Potential for fluorescence quenching due to protonation of the amino group.Moderate to Poor: Potential for fluorescence quenching.Very Poor: The hydroxyl group is fully protonated, leading to minimal fluorescence.Acidic conditions will protonate the electron-donating groups, reducing the fluorescence of all three coumarins.

Expert Interpretation: For most enzyme assays conducted at or near physiological pH (7.0-8.0), AMMC and AMC are superior choices to HMC due to their pH-insensitive fluorescence.[7] This stability ensures that any change in fluorescence is directly attributable to enzyme activity and not fluctuations in buffer pH. HMC's utility is limited to assays that are performed at alkaline pH or where pH changes are being monitored.

Logical Relationships in Fluorophore Selection

The decision-making process for selecting the appropriate fluorophore and buffer system can be visualized as follows:

G A Define Assay Requirements (Enzyme, pH optimum, etc.) B Consider Fluorophore Properties (Ex/Em, Quantum Yield, pH sensitivity) A->B C Select Candidate Fluorophores (AMMC, AMC, HMC) B->C D Evaluate Buffer Compatibility (pH, Ionic Strength, Additives) C->D E Optimize Assay Conditions (Concentrations, Incubation Time) D->E F Validate Assay Performance (Sensitivity, Linearity, Z'-factor) E->F G Final Assay Protocol F->G

Caption: A decision tree for fluorophore and buffer selection in assay development.

Conclusion and Recommendations

This compound (AMMC), along with its close analog 7-amino-4-methylcoumarin (AMC), represents a robust and reliable choice for fluorescence-based enzyme assays, particularly when stable fluorescence across a physiological pH range is critical. The key takeaway for researchers is the importance of matching the fluorophore's properties with the specific requirements of the assay, paying close attention to the buffer system.

Recommendations:

  • For assays requiring stable fluorescence between pH 6 and 8, AMMC and AMC are the preferred choices over HMC.

  • When developing a new assay, always perform a pH profile of your fluorescent probe in the intended buffer system to understand its behavior.

  • Be mindful of potential interference from buffer components and always include appropriate controls to account for background fluorescence.[7]

References

A Researcher's Guide to Quantifying Inhibitor Specificity: A Case Study with a 7-Amino-4-(methoxymethyl)coumarin (AMMC)-Labeled Probe

Author: BenchChem Technical Support Team. Date: January 2026

We will move beyond simple potency measurements to build a robust, multi-tiered case for specificity, combining quantitative biochemical assays with gold-standard cell-based target engagement validation. This guide is designed for researchers who seek not just to perform an experiment, but to understand the causality behind each step and to generate self-validating, publication-quality data.

The Rationale: Why a Multi-Assay Approach is Non-Negotiable

An inhibitor's journey from a promising hit to a validated tool requires rigorous interrogation of its binding profile. A low IC50 value in an isolated enzyme assay is a necessary starting point, but it is not sufficient to claim specificity. The complex and crowded environment of a cell can dramatically alter a compound's behavior. Therefore, our assessment strategy is built on a logical progression from a controlled, in vitro system to a physiologically relevant cellular context.

This workflow ensures that we not only measure the inhibitor's affinity for its primary target but also actively search for potential off-target interactions and confirm that the desired target engagement occurs in a living system.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation A Hypothesis: Inhibitor-AMMC binds Target X B Competitive Binding Assay (Fluorescence Polarization) A->B C Screen against a panel of related and unrelated proteins B->C D Quantitative Data: Determine IC50 values for all targets C->D E Hypothesis: Inhibitor-AMMC engages Target X in cells D->E Proceed if biochemically specific F Cellular Thermal Shift Assay (CETSA) E->F G Measure thermal stabilization of Target X and known off-targets F->G H Confirmation: Target engagement at physiological concentrations G->H I I H->I Final Assessment: High-Confidence Specificity Profile

Figure 1. A tiered workflow for robust inhibitor specificity assessment.

Part A: Biochemical Specificity Profiling with a Competitive Binding Assay

Our first step is to quantify the binding affinity of Inhibitor-AMMC across a panel of proteins. A competitive binding assay using Fluorescence Polarization (FP) is an excellent method for this. It is a homogenous, solution-based technique that measures changes in the rotational speed of a fluorescent molecule upon binding to a protein.

The Principle of Competitive FP

In this assay, a fluorescently labeled tracer (our Inhibitor-AMMC) binds to its target protein, resulting in a high FP signal because the large complex tumbles slowly in solution. When an unlabeled competitor compound is introduced, it displaces the tracer from the target protein. The freed, small tracer tumbles rapidly, leading to a decrease in the FP signal. The concentration at which the unlabeled compound displaces 50% of the tracer is its IC50 value, a measure of its binding affinity.

G A Target Protein p1 A->p1 B Inhibitor-AMMC (Fluorescent Tracer) B->p1 C Unlabeled Competitor p2 C->p2 AB Protein-Tracer Complex (High Polarization) AB->p2 Displacement FreeB Free Tracer (Low Polarization) p1->AB Binding p2->A p2->FreeB

Figure 2. The mechanism of a competitive fluorescence polarization assay.
Experimental Protocol: Competitive FP Binding Assay

This protocol describes how to determine the IC50 value of an unlabeled test compound against "Target Kinase X" using Inhibitor-AMMC as the tracer.

1. Reagents and Materials:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.

  • Target Kinase X: Purified recombinant protein.

  • Inhibitor-AMMC (Tracer): 10 µM stock in DMSO.

  • Unlabeled Test Compounds: Known specific inhibitor (Positive Control), known non-specific inhibitor (Negative Control), and the unlabeled version of Inhibitor-AMMC. Prepare a 10-point, 3-fold serial dilution series in DMSO.

  • Plate: Black, low-volume 384-well microplate.

2. Assay Procedure:

  • Prepare Protein-Tracer Mix: Dilute Target Kinase X and Inhibitor-AMMC in Assay Buffer to 2X the final desired concentration (e.g., 2 nM Target Kinase X and 10 nM Inhibitor-AMMC). Rationale: This concentration of tracer should be at or below its Kd for the target and give a robust FP window.

  • Dispense Compounds: Add 1 µL of each serially diluted test compound (and DMSO vehicle control) to the appropriate wells of the 384-well plate.

  • Initiate Reaction: Add 10 µL of the Protein-Tracer Mix to each well.

  • Incubate: Incubate the plate for 60 minutes at room temperature, protected from light. Rationale: This allows the binding reaction to reach equilibrium.

  • Read Plate: Measure Fluorescence Polarization on a plate reader equipped for FP (e.g., Excitation: 350 nm, Emission: 450 nm).

3. Data Analysis:

  • Normalize the data by setting the average FP signal from the DMSO vehicle wells as 100% and the average signal from wells with a saturating concentration of the positive control as 0%.

  • Plot the normalized data against the logarithm of the competitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Interpreting the Biochemical Data

By screening our unlabeled inhibitor against a panel of kinases, we can generate a specificity profile. A highly specific inhibitor will show a potent IC50 value for its primary target and significantly weaker (ideally >100-fold higher) IC50 values for other kinases.

CompoundTarget Kinase X IC50 (nM)Target Kinase Y IC50 (nM)Target Kinase Z IC50 (nM)Specificity Ratio (Y/X)
Inhibitor-AMMC (Unlabeled) 152,100>10,000140
Positive Control (Specific) 101,500>10,000150
Negative Control (Non-specific) 50852501.7

Table 1. Comparative biochemical screening data. The data demonstrates that the unlabeled version of Inhibitor-AMMC exhibits a strong preference for Target Kinase X over other tested kinases, similar to the known specific positive control.

Part B: Cellular Target Engagement with CETSA

While biochemical data is crucial, it doesn't guarantee that the inhibitor will bind its target in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying target engagement in intact cells.

The Principle of CETSA

CETSA operates on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to thermal denaturation. In a typical CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified, typically by Western blot or other protein detection methods. A successful target engagement results in a "thermal shift," meaning more target protein remains soluble at higher temperatures compared to untreated cells.

Experimental Protocol: CETSA

1. Cell Culture and Treatment:

  • Culture cells known to express Target Kinase X to ~80% confluency.

  • Treat cells with various concentrations of Inhibitor-AMMC (or vehicle control) for 1 hour at 37°C. Rationale: This allows for sufficient time for the compound to enter the cells and bind to its target.

2. Thermal Challenge:

  • Harvest the cells and resuspend them in a physiological buffer (e.g., PBS with protease inhibitors).

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

3. Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C). Rationale: This method of lysis avoids the use of detergents that could interfere with protein complexes.

  • Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Collect the supernatant and quantify the amount of soluble Target Kinase X using Western blotting.

4. Data Analysis:

  • Melt Curve: For each treatment condition, plot the band intensity of the target protein against the temperature. The temperature at which 50% of the protein is denatured is the melting temperature (Tm).

  • Dose-Response (Isothermal): To determine potency in a cellular context, treat cells with a serial dilution of the inhibitor and heat all samples at a single, optimized temperature (e.g., the temperature that gives ~50% denaturation in vehicle-treated cells). Plot the band intensity against the inhibitor concentration.

Interpreting the Cellular Data

A positive result in CETSA is a dose-dependent increase in the thermal stability (ΔTm) of the target protein. This provides powerful evidence that the compound is reaching its target within the cell and binding to it.

CompoundTarget ProteinConcentrationThermal Shift (ΔTm, °C)
Inhibitor-AMMC Target Kinase X1 µM+4.2
Inhibitor-AMMC Off-Target Kinase Y1 µM+0.3
Vehicle (DMSO) Target Kinase X-0 (Baseline)

Table 2. CETSA results demonstrating specific thermal stabilization of Target Kinase X by Inhibitor-AMMC in intact cells. The minimal shift observed for Off-Target Kinase Y corroborates the biochemical specificity data.

Conclusion: Building a Cohesive Specificity Narrative

By employing a dual strategy of broad biochemical profiling and focused cellular validation, we have constructed a robust case for the specificity of our hypothetical Inhibitor-AMMC. The competitive binding assays provided quantitative affinity data across multiple targets, highlighting a strong preference for Target Kinase X (Table 1). Crucially, the CETSA results (Table 2) confirmed that this specific binding occurs within the complex environment of an intact cell, leading to a measurable stabilization of the intended target.

This integrated approach provides a much higher degree of confidence than any single assay could alone. It demonstrates not only that the inhibitor binds its target, but also how selectively it does so, both in vitro and in a more physiologically relevant setting. This level of rigorous validation is essential for advancing any chemical probe or drug candidate.

A Senior Application Scientist's Guide to Blue Fluorescent Dyes: Benchmarking 7-Amino-4-(methoxymethyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of cellular imaging and high-throughput screening, the selection of an appropriate fluorescent probe is paramount to the generation of robust and reproducible data. This guide provides a comprehensive technical comparison of 7-Amino-4-(methoxymethyl)-2H-chromen-2-one, a member of the coumarin family of fluorophores, against established blue fluorescent dyes: DAPI, Hoechst 33342, and Alexa Fluor 405. Our objective is to furnish researchers, scientists, and drug development professionals with the critical data and field-proven insights necessary to make informed decisions for their specific applications.

Introduction to the Blue Fluorescent Dye Landscape

Blue fluorescent dyes are indispensable tools for visualizing cellular structures, particularly the nucleus, and for multiplexing with other fluorophores in multicolor imaging experiments. The ideal blue fluorescent dye exhibits high brightness, exceptional photostability, low cytotoxicity, and minimal spectral overlap with other commonly used fluorophores. This guide will delve into the photophysical and chemical properties of our featured coumarin derivative and its competitors, providing a clear rationale for experimental design and dye selection.

This compound belongs to the 7-aminocoumarin class of dyes, which are known for their sensitivity to the local environment, a property that can be harnessed for developing sophisticated biosensors.[1][2] DAPI and Hoechst 33342 are well-established DNA minor groove-binding dyes, widely used for nuclear counterstaining in both fixed and live cells.[3] Alexa Fluor 405 is a bright and photostable dye often used for antibody and other molecular conjugations.

Comparative Analysis of Photophysical and Chemical Properties

The efficacy of a fluorescent dye is dictated by a combination of its photophysical and chemical characteristics. Below is a detailed comparison of this compound with DAPI, Hoechst 33342, and Alexa Fluor 405.

PropertyThis compoundDAPI (bound to dsDNA)Hoechst 33342 (bound to dsDNA)Alexa Fluor 405
Excitation Max (nm) ~350-380 (estimated)~358~350~401
Emission Max (nm) ~440-460 (estimated)~461~461~421
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) Not explicitly reported; likely in the range of 15,000-25,000 for 7-aminocoumarins~27,000~42,000~35,000
Quantum Yield (Φ) Not explicitly reported; can range from low (<0.1) to high (>0.8) depending on the environment and substitution for 7-aminocoumarins~0.4~0.4~0.54
Photostability Moderate (typical for coumarins)Low to ModerateModerateHigh
Cell Permeability Likely cell permeablePermeable (less efficient in live cells)Highly permeableImpermeable (requires conjugation)
Binding Target General intracellular staining (not specific)AT-rich regions of dsDNAAT-rich regions of dsDNACovalent labeling of target molecules
pH Sensitivity Fluorescence can be pH-sensitiveRelatively stable in physiological pH rangeFluorescence intensity increases with pHpH-insensitive over a wide range

Experimental Protocols: A Practical Guide to Cellular Imaging

To provide a practical context for the application of these dyes, we present a detailed protocol for staining fixed cells for fluorescence microscopy. This protocol can be adapted for each of the compared dyes, with specific considerations highlighted.

Protocol: Fixed Cell Staining for Fluorescence Microscopy

This protocol outlines the steps for staining cultured mammalian cells grown on glass coverslips.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Staining solution of the desired fluorescent dye (e.g., 1-10 µg/mL in PBS)

  • Antifade mounting medium

  • Glass microscope slides and coverslips

Experimental Workflow:

Fixed_Cell_Staining_Workflow cluster_preparation Cell Preparation cluster_staining Staining cluster_mounting Mounting & Imaging cell_culture 1. Culture cells on coverslips wash1 2. Wash with PBS cell_culture->wash1 fixation 3. Fix with 4% PFA wash1->fixation wash2 4. Wash with PBS fixation->wash2 permeabilization 5. Permeabilize with Triton X-100 (optional) wash2->permeabilization wash3 6. Wash with PBS permeabilization->wash3 staining 7. Incubate with fluorescent dye solution wash3->staining wash4 8. Wash with PBS staining->wash4 mounting 9. Mount coverslip on slide with antifade medium wash4->mounting imaging 10. Image with fluorescence microscope mounting->imaging

Caption: Workflow for fixed-cell staining with a blue fluorescent dye.

Step-by-Step Procedure:

  • Cell Culture: Grow cells to the desired confluency (typically 70-80%) on sterile glass coverslips in a petri dish or multi-well plate. The choice of cell line should be guided by the experimental question.

  • Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS. This step removes residual medium that may interfere with fixation.

  • Fixation: Add freshly prepared 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature. Fixation cross-links proteins, preserving cellular morphology.

  • Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each. This removes residual PFA.

  • Permeabilization (Optional): If staining intracellular targets with a membrane-impermeable dye or antibody, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is not always necessary for cell-permeable dyes like DAPI and Hoechst 33342 when staining the nucleus. For this compound, permeabilization is recommended to ensure uniform intracellular staining. Alexa Fluor 405 conjugates will require permeabilization if the target is intracellular.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove the permeabilization agent.

  • Staining: Prepare the working solution of the fluorescent dye in PBS. The optimal concentration should be determined empirically, but a starting range of 1-10 µg/mL is recommended. Incubate the cells with the staining solution for 20-30 minutes at room temperature, protected from light.

    • For this compound: Due to its coumarin backbone, photostability can be a concern. Minimize light exposure during and after staining.

    • For DAPI and Hoechst 33342: These dyes are relatively stable, but protection from light is always good practice.

    • For Alexa Fluor 405 conjugates: Follow the manufacturer's recommended protocol for the specific conjugate.

  • Washing: Wash the cells three to five times with PBS to remove unbound dye and reduce background fluorescence.

  • Mounting: Carefully mount the coverslip onto a glass slide using a drop of antifade mounting medium. This medium helps to preserve the fluorescence signal during imaging.

  • Imaging: Image the stained cells using a fluorescence microscope equipped with the appropriate filter set for the chosen dye.

Causality Behind Experimental Choices
  • Fixation with PFA: Paraformaldehyde is a cross-linking fixative that provides good preservation of cellular architecture, which is crucial for accurate localization studies.

  • Permeabilization with Triton X-100: This non-ionic detergent creates pores in the cellular membranes, allowing larger molecules like antibodies and some dyes to access intracellular compartments. The concentration and incubation time should be optimized to avoid excessive damage to cellular structures.

  • Use of Antifade Mounting Medium: Photobleaching, the irreversible loss of fluorescence upon excitation, is a significant challenge in fluorescence microscopy. Antifade reagents scavenge free radicals that contribute to photobleaching, thereby extending the imaging time.

Discussion and Field-Proven Insights

This compound: As a member of the 7-aminocoumarin family, this dye holds promise for applications where environmental sensitivity is advantageous, such as in the development of ratiometric sensors for pH or polarity.[4] However, for general-purpose cellular staining, its performance will be highly dependent on its quantum yield and photostability in the cellular environment, which requires empirical determination. Its primary advantage could be its potential for derivatization to create targeted probes.

DAPI and Hoechst 33342: These dyes are the workhorses for nuclear counterstaining. Hoechst 33342 is generally preferred for live-cell imaging due to its higher cell permeability and lower toxicity compared to DAPI.[5] A key consideration is their binding preference for AT-rich regions of DNA, which can lead to non-uniform nuclear staining in some cell types.

Alexa Fluor 405: This dye excels in brightness and photostability, making it a superior choice for covalent labeling of antibodies and other probes for immunofluorescence and other targeted labeling applications.[2] Its primary limitation is its cell impermeability, requiring conjugation to a carrier molecule to enter cells.

Conclusion

The selection of a blue fluorescent dye is a critical decision that should be based on a thorough understanding of the experimental requirements and the properties of the available probes. While DAPI and Hoechst 33342 remain the go-to choices for routine nuclear staining, and Alexa Fluor 405 is a top performer for conjugation, this compound represents a potentially versatile scaffold for the development of novel fluorescent probes. Its utility as a general cellular stain will depend on a more detailed characterization of its photophysical properties within the complex cellular milieu. Researchers are encouraged to use this guide as a starting point for their own empirical validation to achieve the highest quality data in their imaging experiments.

References

A Senior Application Scientist's Guide to Quantitative Enzyme Activity Analysis: 7-Amino-4-Coumarin Derivatives vs. Colorimetric Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Precision in Enzyme Activity Measurement

In the realms of drug discovery, metabolic research, and biotechnology, the precise measurement of enzyme activity is not merely a procedural step but the very foundation upon which discoveries are built. Quantifying the rate at which an enzyme converts a substrate to a product provides critical insights into its kinetic properties (K_m, V_max), the efficacy of potential inhibitors or activators, and its role in complex biological pathways.

The choice of assay methodology is a critical decision point that profoundly impacts data quality, throughput, and resource allocation. The two most prevalent techniques, colorimetric and fluorometric assays, operate on distinct principles and present a trade-off between simplicity, cost, and performance.[1] This guide provides an in-depth comparison of these methods, with a special focus on the highly sensitive fluorogenic substrates based on coumarin derivatives, such as 7-Amino-4-(methoxymethyl)coumarin (AMMC) and its widely used analog, 7-Amino-4-methylcoumarin (AMC), against traditional colorimetric approaches. Our objective is to equip researchers, scientists, and drug development professionals with the technical understanding and practical insights needed to select and implement the optimal assay for their specific research needs.

Pillar 1: The Workhorse of the Lab - Colorimetric Enzyme Assays

Colorimetric assays are a cornerstone of biochemistry, valued for their straightforwardness and accessibility.[2] They function on the fundamental principle of spectrophotometry: measuring the change in absorbance of visible light by a solution as an enzymatic reaction proceeds.[3]

The Underlying Mechanism

The assay design hinges on a chromogenic substrate , a molecule that, when acted upon by the enzyme of interest, releases a product that is colored (the chromophore).[4] The intensity of the resulting color, measured by a spectrophotometer at a specific wavelength, is directly proportional to the amount of product formed, and thus, to the enzyme's activity.[3][4]

A classic example is the use of p-nitroanilide (pNA) conjugated to a peptide for protease activity assays. The substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA) is colorless. Upon cleavage of the amide bond by the protease, the yellow-colored p-nitroaniline is released, which can be quantified by measuring its absorbance at approximately 405 nm.

Diagram: The Colorimetric Reaction Principle

G sub Enzyme Substrate (e.g., Peptide-pNA, Colorless) enz Enzyme (e.g., Protease) sub->sub_enz_cluster enz->sub_enz_cluster prod Cleaved Peptide chrom Chromophore (e.g., pNA, Yellow) detect Spectrophotometer (Measures Absorbance at ~405 nm) chrom->detect Quantification sub_enz_cluster->prod Enzymatic Cleavage sub_enz_cluster->chrom G sub Fluorogenic Substrate (e.g., Peptide-AMC, Non-Fluorescent) enz Enzyme (e.g., Protease) sub->sub_enz_cluster enz->sub_enz_cluster prod Cleaved Peptide fluor Fluorophore (e.g., Free AMC, Highly Fluorescent) detect Fluorometer (Measures Emission at ~460 nm) fluor->detect Excitation (~380 nm) & Quantification sub_enz_cluster->prod Enzymatic Cleavage sub_enz_cluster->fluor G cluster_color Colorimetric Assay (pNA) cluster_fluoro Fluorometric Assay (AMC) c_prep 1. Prepare Reagents (Buffer, pNA Substrate, Enzyme) c_plate 2. Pipette into Clear 96-Well Plate c_prep->c_plate c_incubate 3. Incubate (e.g., 37°C, 30 min) c_plate->c_incubate c_read 4. Read Absorbance (~405 nm) c_incubate->c_read c_analyze 5. Analyze Data (ΔAbs/time) c_read->c_analyze f_prep 1. Prepare Reagents & AMC Standard (Buffer, AMC Substrate, Enzyme) f_plate 2. Pipette into Black Opaque 96-Well Plate f_prep->f_plate f_incubate 3. Incubate (e.g., 37°C, 30 min, protected from light) f_plate->f_incubate f_read 4. Read Fluorescence (Ex: ~380 nm, Em: ~460 nm) f_incubate->f_read f_analyze 5. Analyze Data (Convert RFU to concentration via std. curve) f_read->f_analyze

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 7-Amino-4-(methoxymethyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably one of the most critical, phases is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 7-Amino-4-(methoxymethyl)-2H-chromen-2-one, a fluorescent coumarin derivative frequently utilized in biological imaging and as a building block in medicinal chemistry. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental responsibility to ensure the safety of laboratory personnel and the protection of our environment.

The Foundational Principle: Understanding the Hazard Profile

Before any disposal procedure can be initiated, a thorough understanding of the inherent hazards of this compound is paramount. According to aggregated data from the European Chemicals Agency (ECHA), this compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The following table outlines the minimum required PPE for handling this compound during disposal procedures.

PPE CategorySpecific EquipmentRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and subsequent irritation.[2]
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes or dust, preventing serious irritation.[2]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[2]
Respiratory Protection NIOSH-approved respirator (if handling outside a fume hood)To prevent inhalation of dust or aerosols, which can cause respiratory irritation.[1][2]

Always conduct disposal activities within a well-ventilated area, preferably inside a certified chemical fume hood, to minimize inhalation risks.[2]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound waste. This procedure is designed to be a self-validating system, ensuring that each step logically follows from the last to maintain safety and compliance.

1. Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation is the most critical step in laboratory waste management.[5]

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[2]

  • Solid Waste: Collect all solid waste, including residual powder, contaminated weighing paper, pipette tips, and gloves, in a designated hazardous waste container.[2]

  • Liquid Waste: Collect solutions containing this compound in a separate, designated hazardous waste container. Do not mix with other solvent waste streams (e.g., halogenated vs. non-halogenated) unless permitted by your EHS office, as this can complicate and increase the cost of disposal.[6]

  • Aqueous Waste: Any water used to rinse contaminated glassware must be collected as hazardous aqueous waste and not be poured down the drain.[2]

2. Container Selection and Labeling: Clarity for Compliance

The choice of container and its labeling are mandated by regulations to ensure safe handling and transport.[5]

  • Container Integrity: Use only containers that are chemically compatible with the waste, are in good condition, and have a secure, leak-proof lid.[5]

  • Proper Labeling: All waste containers must be clearly labeled with the following information:[2]

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The accumulation start date (the date the first drop of waste was added)

    • The primary hazard(s): "Irritant"

3. Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near the point of generation.[3][4]

  • Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be secure, well-ventilated, and away from incompatible materials.[2][7]

  • Secondary Containment: The SAA must have secondary containment, such as a tray or bin, to contain any potential leaks or spills.[7]

  • Container Closure: Keep the waste container closed at all times except when adding waste.[4][6]

4. Arranging for Final Disposal

  • Contact EHS: Once the container is full or has reached the institutional time limit for storage in an SAA, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[2][3]

Decision-Making Workflow for Disposal

The following diagram illustrates the logical flow for determining the correct disposal path for this compound waste.

DisposalWorkflow Start Waste Generated: 7-Amino-4-(methoxymethyl) -2H-chromen-2-one IsSolid Is the waste solid (powder, contaminated items)? Start->IsSolid SolidWaste Collect in designated 'Solid Hazardous Waste' container. IsSolid->SolidWaste Yes IsLiquid Is the waste a liquid solution? IsSolid->IsLiquid No LabelContainer Label container with: 'Hazardous Waste' Full Chemical Name 'Irritant' Accumulation Date SolidWaste->LabelContainer LiquidWaste Collect in designated 'Liquid Hazardous Waste' container. IsLiquid->LiquidWaste Yes End Compliant Disposal IsLiquid->End No (Error) LiquidWaste->LabelContainer StoreInSAA Store sealed container in a designated SAA with secondary containment. LabelContainer->StoreInSAA ContactEHS Contact EHS for pickup when full or time limit is reached. StoreInSAA->ContactEHS ContactEHS->End

Caption: Disposal workflow for this compound waste.

Spill Management: Preparedness is Key

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Minor Spills: For small spills that can be safely managed by laboratory personnel, use a chemical spill kit to absorb the material. All cleanup materials, including contaminated gloves and absorbent pads, must be treated as hazardous waste and placed in the designated solid waste container.[6]

  • Major Spills: If a spill is large, results in significant personal exposure, or you are not comfortable cleaning it up, evacuate the area immediately and contact your institution's emergency response team or EHS department.[6]

By adhering to this comprehensive guide, researchers can ensure that the final step in the lifecycle of this compound is handled with the same level of scientific rigor and safety consciousness as its application in the laboratory. This commitment to responsible chemical management is a cornerstone of a trustworthy and sustainable research enterprise.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Amino-4-(methoxymethyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling 7-Amino-4-(methoxymethyl)-2H-chromen-2-one (CAS No. 175205-10-4). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, not only for ourselves but for our colleagues. This document moves beyond a simple checklist, providing a procedural and logical framework for mitigating risks associated with this aminocoumarin derivative. The protocols herein are designed to be self-validating, grounded in established safety principles and authoritative data.

Hazard Identification: Understanding the Adversary

Before any container is opened, a thorough understanding of the compound's specific hazards is critical. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications are our primary directive for PPE selection. The compound is an irritant upon contact with skin, eyes, and the respiratory system[1][2]. Our entire safety strategy is built around preventing these three routes of exposure.

Pre-Handling Protocol: Preparing the Field of Work

A safe experiment begins long before the chemical is handled. Adherence to this pre-handling checklist ensures that your primary engineering controls and workspace are correctly prepared, minimizing reliance on PPE alone.

Workspace Preparation:

  • Ventilation: All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust particles.[3][4]

  • Clear Zone: The designated work area must be free of clutter. Remove any items not essential for the procedure to simplify potential decontamination efforts.

  • Safety Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station. Ensure they are unobstructed.[5]

  • Spill Kit: An appropriate chemical spill kit should be readily accessible. For a solid irritant, this should include an absorbent powder, bags for contaminated waste, and forceps for handling contaminated materials.

Personal Protective Equipment (PPE) Protocol: A Task-Based Approach

PPE is not a one-size-fits-all solution. The required level of protection is dictated by the physical form of the chemical and the specific task being performed. The following table outlines the minimum PPE requirements.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Tightly fitting safety goggles with side-shields.[6]Disposable Nitrile Gloves (minimum 4-6 mil thickness).[7]Standard lab coat, fully buttoned.Required. All solid handling must be done in a fume hood.[4]
Preparing Solutions (Dissolving) Tightly fitting safety goggles with side-shields. A face shield is recommended if splashing is possible.Disposable Nitrile Gloves. Immediately replace if splashed.[8]Standard lab coat. Consider a chemically resistant apron over the lab coat.Required. Initial dissolving should occur in a fume hood.
Performing Reactions/Analysis Tightly fitting safety goggles with side-shields.Disposable Nitrile Gloves.Standard lab coat.Work in a well-ventilated area or fume hood.
A Deeper Dive into PPE Selection:
  • Hand Protection: Nitrile gloves are recommended due to their broad resistance to a variety of chemicals, including weak acids and organic solvents, which are often used to dissolve coumarin compounds.[7][9][10] Always double-check glove integrity before use. For tasks with a higher risk of splash, consider double-gloving. If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact and wash your hands thoroughly.

  • Eye Protection: Standard safety glasses are insufficient. The risk of serious eye irritation (H319) necessitates the use of tightly-fitting chemical splash goggles.[1][6]

  • Respiratory Protection: The H335 classification ("May cause respiratory irritation") is a critical directive.[1] The fine, dusty nature of the solid chemical mandates that it be handled exclusively within a fume hood to prevent aerosolization and inhalation.

Below is a workflow diagram illustrating the decision-making process for selecting the appropriate PPE.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_final Final Check start Assess Task ventilation Is Fume Hood Available and Certified? start->ventilation stop STOP WORK Consult EHS ventilation->stop No task_type What is the chemical's form? Solid or Liquid? ventilation->task_type Yes solid_ppe Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - Work in Fume Hood task_type->solid_ppe Solid liquid_ppe Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat task_type->liquid_ppe Liquid proceed Proceed with Experiment solid_ppe->proceed splash_risk Is there a splash risk? liquid_ppe->splash_risk enhanced_ppe Add: - Face Shield - Chemically Resistant Apron splash_risk->enhanced_ppe Yes splash_risk->proceed No enhanced_ppe->proceed

Caption: PPE Selection Workflow for Handling this compound

Decontamination and Disposal: Completing the Cycle Safely

Proper disposal is a critical, non-negotiable step in the chemical handling lifecycle. All chemical waste, including contaminated materials, must be treated as hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) office.[11]

Procedural Steps:

  • Segregation: Maintain separate, clearly labeled waste containers for solid waste (e.g., contaminated gloves, weigh paper) and liquid waste (e.g., unused solutions, solvent rinses).[12]

  • Container Compatibility: Waste containers must be made of a material compatible with the chemical and any solvents used. They must have a secure, leak-proof closure.[13][14]

  • Labeling: All hazardous waste containers must be labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and inspected weekly for leaks.[13][15]

  • Disposal: Never dispose of this compound or its solutions down the drain.[11] Contact your institution's EHS department for pickup and disposal according to federal, state, and local regulations.[15]

Spill Management Plan: A Controlled Response

Even with meticulous planning, spills can occur. A swift and correct response is vital to prevent exposure and contamination.

Immediate Actions:

  • Alert: Announce the spill to notify others in the lab.

  • Isolate: Secure the area. Prevent personnel from entering the spill zone.

  • Evacuate: If the spill is large, involves highly volatile solvents, or you feel unwell, evacuate the area and contact your EHS office immediately.

The following diagram outlines the logical flow for managing a chemical spill of this nature.

Spill_Response_Logic cluster_assess Initial Assessment cluster_cleanup Minor Spill Cleanup (Personnel Action) cluster_report Final Steps spill Spill Occurs assess_size Assess Spill Size & Risk (Minor vs. Major) spill->assess_size call_ehs Evacuate Area Call EHS Immediately assess_size->call_ehs Major don_ppe Don Appropriate PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat/Apron assess_size->don_ppe Minor report Report Incident to Supervisor call_ehs->report contain Cover with Absorbent Material (Work from outside in) don_ppe->contain collect Carefully Collect Contaminated Material Using Forceps/Scoop contain->collect decontaminate Decontaminate Spill Area (Follow Lab Protocol) collect->decontaminate dispose Place all materials in a sealed, labeled Hazardous Waste bag/container decontaminate->dispose dispose->report

Caption: Logical Flow for Minor Chemical Spill Response

By internalizing these procedures and understanding the rationale behind them, you contribute to a robust culture of safety. Always prioritize caution and consult your institution's specific safety protocols and EHS department when in doubt.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.